molecular formula C3HI2NO B1326457 2,4-Diiodooxazole CAS No. 1037597-73-1

2,4-Diiodooxazole

Numéro de catalogue: B1326457
Numéro CAS: 1037597-73-1
Poids moléculaire: 320.85 g/mol
Clé InChI: VADMQUDKNXZWFT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4-Diiodooxazole is a high-purity, synthetically valuable chemical intermediate designed for advanced research and development. Its structure features iodine atoms at the 2 and 4 positions of the oxazole ring, making it an excellent substrate for metal-catalyzed cross-coupling reactions. This allows researchers to efficiently construct more complex, functionalized oxazole architectures, which are privileged scaffolds in medicinal chemistry and materials science. Oxazole rings are a core structural motif found in numerous compounds with a broad spectrum of biological activities. Research into analogous oxazole derivatives has demonstrated significant pharmacological potential, including antiproliferative , antimicrobial , and anti-inflammatory effects . For instance, certain trisubstituted oxazoles have shown promising activity in inhibiting targets like aquaporin-4 in human lung cells, highlighting the therapeutic relevance of this chemical class . The iodine substituents on this compound serve as ideal handles for further structural elaboration via reactions such as Suzuki or Sonogashira couplings, enabling the rapid exploration of structure-activity relationships. This makes it a critical building block for constructing compound libraries in drug discovery programs aimed at new antibacterial agents or other therapeutic areas. As a key synthetic intermediate, this compound facilitates access to bisoxazole systems and other complex heterocycles, which are of high interest in the development of new chemical entities . This product is intended for use by qualified researchers in laboratory settings only. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,4-diiodo-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HI2NO/c4-2-1-7-3(5)6-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADMQUDKNXZWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HI2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648385
Record name 2,4-Diiodo-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037597-73-1
Record name 2,4-Diiodo-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-diiodo-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2,4-Diiodooxazole from Oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 2,4-diiodooxazole, a versatile building block in organic synthesis, from the parent heterocycle, oxazole. Due to the electronic properties of the oxazole ring, direct electrophilic iodination is often inefficient and lacks regioselectivity. The established and more reliable method involves a sequential, regioselective metalation-iodination strategy. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant quantitative data to facilitate the successful preparation of this compound in a laboratory setting.

Introduction

Oxazole scaffolds are prevalent in a wide array of biologically active natural products and pharmaceutical agents. The introduction of iodine atoms onto the oxazole ring at specific positions, such as C2 and C4, provides valuable handles for further functionalization through various cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery and development. The synthesis of this compound is a key transformation for accessing these important intermediates. This guide focuses on the most effective method for this conversion, which relies on the differential acidity of the protons at the C2 and C4 positions of the oxazole ring.

Synthetic Pathway

The synthesis of this compound from oxazole is best achieved through a two-step process involving sequential lithiation and iodination at the C2 and C4 positions. The proton at the C2 position is the most acidic and can be selectively removed with a strong base like n-butyllithium (n-BuLi). Subsequent quenching with an iodine source introduces the first iodine atom. The second iodine atom is then introduced at the C4 position through another metalation-iodination sequence.

A potential one-pot, two-step variation of this process can also be envisioned, where careful control of stoichiometry and reaction conditions could lead to the desired di-iodinated product without isolation of the mono-iodinated intermediate.

Experimental Protocols

The following protocols are based on established methodologies for the regioselective iodination of oxazoles.[1][2]

Materials and Methods

Reagents:

  • Oxazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry glassware (flame-dried or oven-dried)

  • Magnetic stirrer and stir bars

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Standard laboratory glassware for workup and purification

Step 1: Synthesis of 2-Iodooxazole
  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF).

  • Cool the THF to -78 °C using a dry ice/acetone bath.

  • Add oxazole (1.0 equivalent) to the cooled THF.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the solution while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation at the C2 position.

  • In a separate flask, prepare a solution of iodine (1.1 equivalents) in anhydrous THF.

  • Slowly add the iodine solution to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-iodooxazole.

Step 2: Synthesis of this compound from 2-Iodooxazole
  • To a flame-dried round-bottom flask under an inert atmosphere, add the purified 2-iodooxazole (1.0 equivalent) and anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate flask, prepare a solution of iodine (1.1 equivalents) in anhydrous THF.

  • Slowly add the iodine solution to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 1-2 hours.

  • Perform an aqueous workup as described in Step 1 (quenching with sodium thiosulfate, extraction, washing, drying, and concentration).

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data

StepProductStarting MaterialKey ReagentsTypical Yield (%)
12-IodooxazoleOxazolen-BuLi, I₂70-85
2This compound2-Iodooxazolen-BuLi, I₂60-75

Note: Yields are highly dependent on reaction conditions, purity of reagents, and efficiency of the purification process.

Visualizations

Reaction Workflow

The following diagram illustrates the sequential metalation-iodination strategy for the synthesis of this compound from oxazole.

Synthesis_of_2_4_Diiodooxazole cluster_step1 Step 1: Iodination at C2 cluster_step2 Step 2: Iodination at C4 oxazole Oxazole intermediate1 2-Lithiooxazole oxazole->intermediate1 1. n-BuLi, THF, -78 °C product1 2-Iodooxazole intermediate1->product1 2. I₂ intermediate2 2-Iodo-4-lithiooxazole product1->intermediate2 1. n-BuLi, THF, -78 °C product2 This compound intermediate2->product2 2. I₂

Caption: Stepwise synthesis of this compound from oxazole.

Logical Relationship of Reagent Addition

This diagram outlines the critical sequence of reagent addition for each iodination step to ensure regioselectivity.

Reagent_Addition_Sequence start Start with Oxazole (or 2-Iodooxazole) in THF cool Cool to -78 °C start->cool add_nBuLi Add n-BuLi cool->add_nBuLi stir1 Stir for 1 hour add_nBuLi->stir1 add_I2 Add Iodine Solution stir1->add_I2 stir2 Stir for 1-2 hours add_I2->stir2 workup Aqueous Workup stir2->workup

Caption: Reagent addition workflow for selective iodination.

Conclusion

The synthesis of this compound from oxazole is a crucial transformation for accessing functionalized oxazole building blocks. The presented guide outlines a reliable and regioselective approach based on a stepwise metalation-iodination strategy. By following the detailed experimental protocols and considering the provided quantitative data, researchers can effectively synthesize this valuable compound for applications in medicinal chemistry and materials science. Careful control of reaction conditions, particularly temperature and stoichiometry, is paramount for achieving high yields and purity.

References

A Comprehensive Technical Guide to the Regioselective Iodination of the Oxazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methodologies for the regioselective iodination of the oxazole ring, a crucial transformation in the synthesis of diverse and complex molecules for pharmaceutical and materials science applications. This document details the core strategies, including direct electrophilic iodination, metalation-iodination, and iodine-mediated cyclization, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate practical application and further research.

Direct Electrophilic Iodination of the Oxazole Ring

The direct introduction of an iodine atom onto the oxazole ring via electrophilic aromatic substitution is a straightforward approach. The inherent electronic properties of the oxazole nucleus dictate the regioselectivity of this transformation. The electron-rich nature of the C4 and C5 positions, coupled with the electron-deficient C2 position, generally leads to substitution at the C4 or C5 position. The precise outcome is influenced by the substitution pattern of the oxazole ring and the choice of iodinating agent.

Common Iodinating Agents and Their Regioselectivity

N-Iodosuccinimide (NIS) is a widely employed reagent for the direct iodination of oxazoles. The reaction is typically performed in a polar aprotic solvent, such as acetonitrile, at room temperature. The regioselectivity is highly dependent on the substituents present on the oxazole ring. Electron-donating groups tend to activate the ring towards electrophilic substitution, leading to higher yields and potentially influencing the site of iodination. Conversely, electron-withdrawing groups can deactivate the ring, making the reaction more challenging.

Table 1: Regioselective Direct Iodination of Substituted Oxazoles

Oxazole SubstrateIodinating AgentSolventTemperature (°C)Position of IodinationYield (%)
5-(m-tolyl)oxazoleNISAcetonitrileRoom Temp.2Not specified
1-Aryl-3-trifluoromethylpyrazoleI₂ / CANAcetonitrileNot specified4Good
Deactivated ArenesNIS / H₂SO₄H₂SO₄0 - 20VariesGood
MethoxybenzenesNIS / TFA (cat.)AcetonitrileRoom Temp.VariesGood
Experimental Protocol: Iodination of 5-(m-tolyl)oxazole with NIS[1]

Materials:

  • 5-(m-tolyl)oxazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile

  • Sodium thiosulfate (aqueous solution)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the purified 5-(m-tolyl)oxazole in acetonitrile.

  • Add a slight excess of N-Iodosuccinimide (NIS) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent and wash with an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent and purify the crude product by column chromatography to obtain 2-iodo-5-(m-tolyl)oxazole.

Electrophilic_Iodination cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Oxazole Substituted Oxazole Sigma_Complex Sigma Complex (Intermediate) Oxazole->Sigma_Complex Electrophilic Attack NIS N-Iodosuccinimide (NIS) NIS->Sigma_Complex Iodo_Oxazole Iodo-Oxazole Sigma_Complex->Iodo_Oxazole Deprotonation

Caption: General workflow for the direct electrophilic iodination of an oxazole.

Metalation-Iodination of the Oxazole Ring

For the synthesis of 2-iodo and 4-iodooxazoles, which are often not favored in direct electrophilic iodination, a metalation-iodination strategy is highly effective. This method involves the regioselective deprotonation of the oxazole ring using a strong base, followed by quenching the resulting organometallic intermediate with an iodine source.

Regioselective Lithiation

The C2 position of the oxazole ring is the most acidic proton, making it susceptible to deprotonation by strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). This allows for the specific formation of 2-lithiooxazoles. The choice of base and reaction conditions can be crucial to avoid potential side reactions. Similarly, directed lithiation at the C4 position can be achieved, often influenced by the presence of directing groups on the ring.

Experimental Protocol: General Procedure for C2-Iodination via Lithiation

Materials:

  • Substituted oxazole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Iodine (I₂)

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the substituted oxazole in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi or LDA in an appropriate solvent.

  • Stir the mixture at -78 °C for a specified time to ensure complete deprotonation.

  • Add a solution of iodine in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Metalation_Iodination Oxazole Substituted Oxazole Lithio_Oxazole Lithio-Oxazole Intermediate Oxazole->Lithio_Oxazole Deprotonation Base Strong Base (e.g., n-BuLi) Base->Lithio_Oxazole Iodo_Oxazole Iodo-Oxazole Lithio_Oxazole->Iodo_Oxazole Quenching Iodine Iodine (I₂) Iodine->Iodo_Oxazole

Caption: Logical flow of the metalation-iodination of an oxazole.

Iodine-Mediated Cyclization to Form Iodo-oxazoles

An alternative and powerful strategy for the synthesis of iodo-oxazoles involves the cyclization of acyclic precursors in the presence of an iodine source. This approach often provides access to highly substituted and functionalized iodo-oxazoles in a single step.

Iodocyclization of N-Propargyl Amides

A prominent example of this methodology is the iodocyclization of N-propargyl amides. In this reaction, an electrophilic iodine species, often generated in situ, activates the alkyne moiety of the N-propargyl amide, triggering an intramolecular cyclization by the amide oxygen. Subsequent aromatization leads to the formation of the iodo-oxazole ring.

Table 2: Iodine-Mediated Synthesis of Iodo-oxazoles from N-Propargyl Amides

N-Propargyl Amide SubstrateReagent SystemSolventTemperature (°C)ProductYield (%)
Various N-propargyl amidesI₂ / PhIO / TMSOTfNot specifiedNot specifiedIodinated oxazolesGood
Various N-propargyl amidesPhI(OAc)₂ / LiINot specifiedNot specified(E)-5-iodomethylene-2-oxazolinesGood to Excellent
Experimental Protocol: Single-Step Synthesis of Iodinated Oxazoles from N-Propargyl Amides[2][3]

Materials:

  • N-propargyl amide

  • Iodine (I₂)

  • Iodosylbenzene (PhIO)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Appropriate solvent

Procedure:

  • To a solution of the N-propargyl amide in a suitable solvent, add iodine, iodosylbenzene, and trimethylsilyl trifluoromethanesulfonate.

  • Stir the reaction mixture under the specified conditions (temperature and time) as determined by the substrate.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an appropriate aqueous workup to quench the reaction and remove inorganic byproducts.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to yield the iodinated oxazole.

Iodocyclization cluster_precursors Precursors cluster_process Process cluster_final_product Final Product Propargyl_Amide N-Propargyl Amide Activated_Alkyne Activated Alkyne Intermediate Propargyl_Amide->Activated_Alkyne Alkyne Activation Iodine_Source Iodine Source (e.g., I₂/PhIO) Iodine_Source->Activated_Alkyne Cyclized_Intermediate Cyclized Intermediate Activated_Alkyne->Cyclized_Intermediate Intramolecular Cyclization Iodo_Oxazole Iodinated Oxazole Cyclized_Intermediate->Iodo_Oxazole Aromatization

Caption: Pathway for the iodocyclization of N-propargyl amides to iodo-oxazoles.

Conclusion

The regioselective iodination of the oxazole ring is a versatile and essential transformation in organic synthesis. The choice of methodology—direct electrophilic iodination, metalation-iodination, or iodine-mediated cyclization—depends on the desired substitution pattern of the target iodo-oxazole and the nature of the starting materials. This guide provides a foundational understanding of these key strategies, along with practical experimental details and mechanistic insights, to aid researchers in the efficient and selective synthesis of iodinated oxazole derivatives. The continued development of novel and more efficient methods for this transformation will undoubtedly contribute to advancements in drug discovery and materials science.

An In-depth Technical Guide to 2,4-Diiodooxazole: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-diiodooxazole, a halogenated heterocyclic compound. Due to the limited availability of specific experimental data for this particular molecule, this guide supplements known properties with established methodologies for the synthesis and reaction of similarly substituted oxazoles. This approach offers a valuable framework for researchers interested in the potential applications of this compound in medicinal chemistry and drug discovery.

Core Properties of this compound

Commercially available data provides the foundational physicochemical properties of this compound. These quantitative details are summarized below for clear reference.

PropertyValueReference
CAS Number 1037597-73-1[1][2]
Molecular Formula C₃HI₂NO[1][2]
Molecular Weight 320.86 g/mol [1]
Appearance Solid[1][2]
Melting Point 98-103 °C[1]
Assay Purity ≥97%[1]
Storage Temperature 2-8°C[1]

Safety Information:

According to supplier safety data, this compound is classified with the GHS07 pictogram and the signal word "Warning". The primary hazard statement is H319, indicating that it causes serious eye irritation.[1]

Synthesis of 2,4-Disubstituted Oxazoles: Potential Routes to this compound

One prominent strategy involves the cyclodehydration of α-acylamino aldehydes or ketones. A notable method utilizes the reagent combination of triphenylphosphine/hexachloroethane for this transformation.[3][4] This approach has been demonstrated as a general method for a variety of 2,4-disubstituted oxazoles.

Another effective route is the Brønsted acid-catalyzed cyclization of α-diazoketones with amides or thioamides.[5][6] This metal-free approach offers mild reaction conditions and accommodates a broad range of functional groups, making it a potentially adaptable method for the introduction of iodine substituents.

The following diagram illustrates a generalized workflow for the synthesis of 2,4-disubstituted oxazoles, which could be conceptually applied to the synthesis of this compound.

G General Synthetic Workflow for 2,4-Disubstituted Oxazoles cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization & Formation A α-Amino Acid or α-Diazoketone C α-Acylamino Aldehyde/Ketone or Coupling Intermediate A->C Acylation or Coupling B Acylating Agent or (Thio)amide B->C D Cyclodehydration or Acid-Catalyzed Cyclization C->D Reaction E 2,4-Disubstituted Oxazole D->E Product Formation G Conceptual Signaling Pathway for a Hypothetical Oxazole-Based Drug cluster_0 Cellular Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Events Ligand Signaling Molecule Receptor Membrane Receptor Ligand->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector Activation TranscriptionFactor Transcription Factor Effector->TranscriptionFactor Translocation to Nucleus Gene Target Gene Expression TranscriptionFactor->Gene Regulation Drug Hypothetical Oxazole Drug Drug->Kinase2 Inhibition

References

Navigating the Stability of 2,4-Diiodooxazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diiodooxazole is a halogenated heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. As with any specialized chemical reagent, a thorough understanding of its stability and appropriate storage conditions is paramount to ensure its integrity, efficacy, and the reproducibility of experimental results. This technical guide provides a comprehensive overview of the known stability characteristics of this compound, inferred knowledge from structurally related compounds, and detailed protocols for its handling, storage, and stability assessment.

Core Stability and Storage Recommendations

Based on available data, the primary storage and handling recommendations for this compound are summarized below. These conditions are designed to mitigate potential degradation pathways.

ParameterRecommendationRationale
Temperature 2-8°C[1][2]To minimize thermal degradation.
Light Protect from lightIodo-substituted organic compounds are often photosensitive.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)To prevent potential oxidative degradation.
Form Solid[1][2]The compound is supplied as a solid.
Container Tightly sealed, amber glass vial or a clear vial wrapped in aluminum foilTo protect from light and moisture.

Understanding the Inherent Instability of Iodo-Substituted Heterocycles

A common degradation pathway for iodo-organic compounds involves the homolytic cleavage of the C-I bond, leading to the formation of organic radicals and iodine radicals. The iodine radicals can then combine to form elemental iodine (I₂), which often imparts a yellow or brown discoloration to the compound. This discoloration is a visual indicator of degradation.

dot

Caption: A generalized degradation pathway for iodo-substituted organic compounds.

Experimental Protocols for Stability Assessment

To ascertain the specific stability profile of this compound, a series of forced degradation studies should be conducted. These studies, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Drug Substances and Products), will help to identify degradation products and determine the intrinsic stability of the molecule.[3][4]

Analytical Method Development

A stability-indicating analytical method is a prerequisite for accurate stability assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.

Protocol for HPLC Method Development:

  • Column Selection: A reversed-phase C18 column is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) should be optimized to achieve good separation of the parent compound from any potential degradants.

  • Detection: A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity. The UV spectrum of this compound should be recorded to determine the optimal detection wavelength.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[5][6]

a. Thermal Stability:

  • Solid State: Place a known quantity of solid this compound in a controlled temperature oven at elevated temperatures (e.g., 40°C, 60°C, and 80°C).

  • Solution State: Prepare solutions of this compound in a suitable inert solvent (e.g., acetonitrile) and expose them to the same elevated temperatures.

  • Analysis: At specified time points (e.g., 1, 3, 7, and 14 days), withdraw samples, dilute appropriately, and analyze by the validated HPLC method to determine the percentage of remaining parent compound and the formation of any degradation products.

b. Photostability:

  • Solid State and Solution: Expose samples of solid and dissolved this compound to a light source that provides a combination of UV and visible light, as specified in ICH Q1B. A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze the samples at appropriate time intervals to determine the extent of photodegradation.

c. Hydrolytic Stability:

  • pH Range: Prepare solutions of this compound in aqueous solutions buffered at various pH levels (e.g., pH 2, 7, and 9).

  • Temperature: Conduct the study at room temperature and an elevated temperature (e.g., 40°C).

  • Analysis: Monitor the degradation over time using the HPLC method.

d. Oxidative Stability:

  • Reagent: Prepare a solution of this compound in a suitable solvent and treat it with a dilute solution of an oxidizing agent, such as hydrogen peroxide.

  • Analysis: Analyze the sample at various time points to assess its susceptibility to oxidation.

dot

ExperimentalWorkflow cluster_Setup Experimental Setup cluster_Stress Stress Conditions cluster_Analysis Analysis cluster_Data Data Interpretation A Prepare Samples (Solid & Solution) B Thermal (40°C, 60°C, 80°C) A->B C Photolytic (UV/Vis Light) A->C D Hydrolytic (pH 2, 7, 9) A->D E Oxidative (H₂O₂) A->E F Sample at Time Points B->F C->F D->F E->F G HPLC Analysis F->G H LC-MS/NMR for Degradant Identification G->H I Determine Degradation Rate G->I J Identify Degradation Products H->J K Establish Stability Profile I->K J->K

Caption: A workflow for the forced degradation study of this compound.

Characterization of Degradation Products

Any significant degradation products observed during the forced degradation studies should be characterized. Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and, if necessary, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for structural elucidation.[7][8]

Conclusion

While specific quantitative stability data for this compound is not extensively documented, a conservative approach to its storage and handling is crucial for maintaining its quality. Based on the known properties of iodo-substituted heterocycles, storage at 2-8°C, protected from light and in a tightly sealed container, is strongly recommended. For researchers and drug development professionals requiring a comprehensive understanding of its stability profile, the execution of forced degradation studies as outlined in this guide will provide the necessary data to establish its degradation pathways, intrinsic stability, and optimal long-term storage conditions. This empirical data is essential for ensuring the reliability and success of its application in research and development.

References

review of dihalogenated oxazole chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the synthesis, reactivity, and applications of dihalogenated oxazoles, with a focus on their utility as versatile building blocks in medicinal chemistry and natural product synthesis.

Introduction

Dihalogenated oxazoles are highly valuable synthetic intermediates, offering two distinct points for functionalization. The oxazole ring itself is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents, prized for its ability to engage in various non-covalent interactions with enzymes and receptors.[1][2] The presence of two halogen atoms, often at the C2 and C4 or C4 and C5 positions, allows for selective and sequential chemical modifications, primarily through transition-metal-catalyzed cross-coupling reactions. This regioselective reactivity enables a convergent approach to the synthesis of complex molecules, such as the polyoxazole-containing natural products telomestatin and ulapualide A.[3] This guide provides an in-depth overview of the synthesis of these key building blocks, their regioselective reactivity, and detailed protocols for their use in constructing advanced molecular architectures.

Synthesis of Dihalogenated Oxazoles

The preparation of dihalogenated oxazoles typically involves the halogenation of a pre-existing oxazole core. A common strategy is the sequential halogenation at the C2 and C4 positions, taking advantage of the differential acidity of the ring protons. The C2-proton of an oxazole is generally the most acidic, allowing for regioselective deprotonation and subsequent quenching with an electrophilic halogen source.[4]

A key intermediate, 2,4-diiodooxazole, can be synthesized from oxazole itself. More complex derivatives, such as 2-iodo-4-bromo-5-phenyloxazole, are also accessible through established methods.[3]

Experimental Protocol: Synthesis of 2-Iodo-4-bromo-5-phenyloxazole

This protocol is adapted from Vedejs' protocol with minor modifications as described by Dounay et al.[3]

  • Dissolve 4-bromo-5-phenyloxazole (1.0 equiv) in dry tetrahydrofuran (THF) to a concentration of approximately 0.3 M.

  • Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add lithium hexamethyldisilazide (LHMDS) (1.2 equiv, typically as a 1.0 M solution in THF) to the cooled solution.

  • Stir the resulting reaction mixture at -78 °C for 1 hour to ensure complete deprotonation at the C2 position.

  • Add solid 1,2-diiodoethane (1.2 equiv) to the mixture in one portion.

  • Allow the reaction mixture to warm to room temperature. The reaction is typically complete within 10-15 minutes, which can be monitored by HPLC or TLC.

  • Quench the reaction by pouring it into a separatory funnel containing a biphasic mixture of tert-butyl methyl ether (TBME) and 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution.

  • Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel to afford the pure 2-iodo-4-bromo-5-phenyloxazole.

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup & Purification start 4-Bromo-5-phenyloxazole in dry THF step1 1. Cool to -78 °C start->step1 step2 2. Add LHMDS (1.2 equiv) (Deprotonation at C2) step1->step2 step3 3. Stir for 1h at -78 °C step2->step3 step4 4. Add 1,2-diiodoethane (1.2 equiv) (Iodination at C2) step3->step4 step5 5. Warm to room temperature step4->step5 workup Quench with TBME / aq. Na₂S₂O₃ step5->workup purify Purify via Column Chromatography workup->purify product 2-Iodo-4-bromo-5-phenyloxazole purify->product

Caption: Experimental workflow for the synthesis of 2-iodo-4-bromo-5-phenyloxazole.

Regioselective Reactivity of Dihalogenated Oxazoles

The synthetic utility of dihalogenated oxazoles lies in the differential reactivity of the carbon-halogen bonds. In 2,4-dihalooxazoles, the C2-halogen is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the C4-halogen. This difference allows for highly regioselective cross-coupling reactions.[3]

Selective C2-Functionalization via Suzuki-Miyaura Coupling

A Suzuki-Miyaura cross-coupling can be performed selectively at the C2 position of a 2,4-dihalooxazole, leaving the C4-halogen untouched. This provides a modular approach to building 2,4-disubstituted oxazoles. By carefully choosing the palladium catalyst and ligands, high selectivity can be achieved. For instance, various dihaloazoles can be monoarylated at a single C-X bond, and by changing the catalyst system, the selectivity can sometimes be switched to the otherwise less reactive C-X bond.[5]

G cluster_key Key Selectivity Principle reactant1 2,4-Dihalooxazole (X¹ at C2, X² at C4) catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) reactant2 Organoboron Reagent (R-B(OR)₂) product 2-Substituted-4-halooxazole catalyst->product Suzuki-Miyaura Coupling (Selective at C2) base Base (e.g., K₂CO₃, Cs₂CO₃) key_info Reactivity: C2-X¹ > C4-X² Allows C4-X² to remain for subsequent reactions.

Caption: Regioselective Suzuki-Miyaura coupling at the C2 position of a dihalooxazole.
Sequential Functionalization: A Convergent Approach to Trisoxazoles

The intact C4-halogen from the initial Suzuki coupling serves as a handle for a second, distinct cross-coupling reaction. This sequential strategy forms the basis of a convergent synthesis for complex structures like trisoxazoles.[3] After the C2 position is functionalized, a different coupling method, such as a Stille coupling with an organostannane reagent, can be employed to modify the C4 position.[3][6]

This powerful one-pot, two-reaction approach minimizes step count and avoids the synthesis of complex precursors, allowing for the rapid generation of molecular complexity.

Experimental Protocol: Sequential Suzuki-Stille Coupling

This protocol is a general representation based on the convergent synthesis of trisoxazoles.[3]

Part A: C2-Suzuki Coupling

  • To a reaction vessel containing 2,4-dihalooxazole (1.0 equiv), add the oxazol-4-ylboronate (1.2 equiv).

  • Add a suitable solvent (e.g., DME or toluene) and an aqueous solution of a base (e.g., 2M K₂CO₃).

  • Degas the mixture thoroughly with an inert gas.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Heat the reaction mixture (e.g., to 80-90 °C) and monitor for completion (consumption of the dihalooxazole).

Part B: C4-Stille Coupling

  • Once the first coupling is complete, cool the reaction mixture.

  • Add the 2-stannyl-oxazole reagent (1.5 equiv).

  • Add a second palladium catalyst suitable for Stille coupling (e.g., PdCl₂(PPh₃)₂, 5 mol%) and any necessary co-catalysts or ligands.

  • Heat the mixture (e.g., to reflux) and monitor for the formation of the final trisoxazole product.

  • Upon completion, perform an aqueous workup, extract with an organic solvent, and purify the final product by chromatography.

Data on Reaction Optimization

The efficiency of cross-coupling reactions on dihalogenated oxazoles is highly dependent on the choice of catalyst, ligands, base, and solvent. The following table summarizes optimization data for the Stille coupling step in a trisoxazole synthesis, demonstrating the importance of these parameters.[3]

EntryCatalyst (mol %)Ligand (mol %)AdditiveSolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (10)--DMEReflux4851
2Pd₂(dba)₃ (5)(tBu)₃PHBF₄ (20)-DioxaneRT480
3Pd₂(dba)₃ (5)(tBu)₃PHBF₄ (20)-Dioxane1002420
4Pd(PPh₃)₄ (10)--TolueneReflux4858
5Pd₂(dba)₃ (5)(tBu)₃PHBF₄ (20)Cu₂O (20)Dioxane1002415
6Pd(PPh₃)₄ (10)-CuI (20)TolueneReflux2471
7Pd(PPh₃)₄ (10)-AsPh₃ (20)TolueneReflux2465

Data adapted from J. Org. Chem. 2009, 74, 18, 7177–7180.[3] As shown, the use of Pd(PPh₃)₄ in toluene with copper(I) iodide as an additive provided the optimal yield for this particular transformation.

Applications in Drug Discovery and Development

The oxazole motif is a cornerstone in medicinal chemistry, appearing in drugs with a wide range of activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][4] Dihalogenated oxazoles serve as critical building blocks for accessing novel analogues of these drugs and for the total synthesis of complex natural products.

The ability to perform regioselective, sequential cross-couplings allows for the creation of diverse libraries of substituted oxazoles. This modularity is highly attractive in drug discovery programs, where structure-activity relationships (SAR) are explored by systematically varying substituents around a core scaffold. The convergent strategies enabled by dihalo-oxazoles accelerate the synthesis of target molecules and their analogues, facilitating more rapid and efficient drug development cycles. The synthesis of natural products such as texamine, balsoxin, and disorazole C₁ highlights the practical application of these methods.[7][8][9][10]

References

An In-Depth Technical Guide to the Fundamental Reactivity of the 2,4-Diiodooxazole Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4-diiodooxazole scaffold is a versatile and highly reactive building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the fundamental reactivity of the this compound core, including its synthesis, and its utility in a range of pivotal cross-coupling and metal-halogen exchange reactions. Detailed experimental protocols, quantitative data, and visual diagrams of key transformations are presented to facilitate its application in research and development.

Introduction

The oxazole ring is a privileged five-membered heterocyclic motif present in a wide array of natural products and pharmacologically active compounds. The introduction of iodine atoms onto the oxazole core at the 2 and 4 positions dramatically enhances its synthetic utility, providing two distinct and reactive handles for carbon-carbon and carbon-heteroatom bond formation. The differential reactivity of the C2-I and C4-I bonds allows for selective and sequential functionalization, enabling the construction of complex molecular architectures. This guide will delve into the key reactions that define the synthetic landscape of the this compound core.

Synthesis of the this compound Core

While a direct, high-yielding synthesis of this compound is not extensively documented in publicly available literature, a plausible and effective route can be extrapolated from established methods for oxazole synthesis and subsequent halogenation. A proposed two-step approach involves the formation of the oxazole ring followed by a double iodination.

Proposed Synthesis Pathway:

G starting_materials Formamide and α-halo-ketone/aldehyde oxazole Oxazole starting_materials->oxazole Cyclization diiodooxazole This compound oxazole->diiodooxazole Iodination (e.g., I2, NIS)

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Proposed Synthesis of this compound

This protocol is a proposed adaptation based on general oxazole syntheses and iodination methods.

Step 1: Synthesis of Oxazole

A common method for the synthesis of the parent oxazole ring involves the condensation of formamide with an appropriate α-halo-ketone or aldehyde.

  • To a stirred solution of formamide (excess), add the desired α-halo-carbonyl compound (1 equivalent) portion-wise.

  • Heat the reaction mixture at a temperature range of 80-120 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the oxazole.

Step 2: Iodination of Oxazole

The synthesized oxazole can then be subjected to double iodination. The C4 and C2 positions of the oxazole ring are susceptible to electrophilic halogenation.

  • Dissolve the oxazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add an iodinating agent, such as N-iodosuccinimide (NIS) (2.2 equivalents) or iodine in the presence of a base (e.g., sodium bicarbonate) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₃HINO₂
Molecular Weight 320.86 g/mol
Appearance Solid
Melting Point 98-103 °C[1][2]
¹H NMR (predicted) δ ~8.0-8.2 (s, 1H) ppm
¹³C NMR (predicted) δ ~150 (C2), ~140 (C5), ~95 (C4) ppm

Note: Predicted NMR data is based on the analysis of structurally similar iodo-substituted heterocyclic compounds.

Key Reactivity of the this compound Core

The two iodine substituents on the oxazole ring serve as excellent leaving groups in a variety of transition-metal-catalyzed cross-coupling reactions and can also undergo halogen-metal exchange. The inherent electronic properties of the oxazole ring and the position of the iodine atoms lead to differential reactivity, allowing for regioselective functionalization.

Halogen-Metal Exchange

Halogen-metal exchange is a powerful tool for the formation of organometallic reagents, which can then be reacted with various electrophiles. In the case of this compound, the greater lability of the C-I bond compared to C-Br or C-Cl bonds makes it highly susceptible to this transformation. The regioselectivity of the exchange is influenced by the reaction conditions and the organometallic reagent used. Typically, the more acidic proton at C5 would be abstracted by strong bases, but the rapid nature of halogen-metal exchange, especially at low temperatures, often outcompetes deprotonation. The exchange is generally faster for iodine than for bromine or chlorine.[3][4][5][6]

G diiodooxazole This compound organolithium Organolithium Intermediate diiodooxazole->organolithium n-BuLi, THF, -78 °C functionalized_oxazole Functionalized Oxazole organolithium->functionalized_oxazole Electrophile (E+)

Caption: Halogen-metal exchange and subsequent electrophilic quench.

Experimental Protocol: General Procedure for Halogen-Metal Exchange

  • Dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Add the desired electrophile (1.2 equivalents) at -78 °C and stir for an additional 1-2 hours.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Table 2: Predicted Regioselectivity in Halogen-Metal Exchange

PositionRelative ReactivityRationale
C4-I More reactiveThe C4 position is generally more electron-deficient in oxazoles, facilitating nucleophilic attack by the organolithium reagent on the iodine atom.
C2-I Less reactiveThe C2 position is adjacent to the oxygen atom, which may have a slight directing effect, but the overall electron distribution favors reaction at C4.
Palladium-Catalyzed Cross-Coupling Reactions

The this compound core is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings. These reactions provide powerful methods for the construction of C-C bonds.

The Suzuki-Miyaura coupling is a versatile method for forming biaryl and vinyl-aryl bonds. Studies on dihaloheterocycles have shown that the regioselectivity of the coupling can often be controlled by the choice of catalyst, ligands, and reaction conditions. For this compound, experimental evidence suggests that the Suzuki-Miyaura coupling preferentially occurs at the C4 position. The use of specific ligands, such as Xantphos, has been shown to significantly improve the selectivity for mono-arylation at the C4 position, minimizing the formation of the C2-arylated and bis-arylated byproducts.[7][8]

G cluster_0 Suzuki-Miyaura Coupling diiodooxazole This compound c4_arylated 4-Aryl-2-iodooxazole diiodooxazole->c4_arylated aryl_boronic_acid Ar-B(OH)₂ aryl_boronic_acid->c4_arylated catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Xantphos Ligand Base (e.g., K₂CO₃)

Caption: Selective Suzuki-Miyaura coupling at the C4 position.

Experimental Protocol: Selective C4-Arylation via Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a ligand such as Xantphos (0.1 equivalents).

  • Add a base, typically potassium carbonate (2-3 equivalents), and a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Table 3: Representative Suzuki-Miyaura Coupling of this compound

Arylboronic AcidProductYield (%)
Phenylboronic acid2-Iodo-4-phenyloxazole(Predicted high)
4-Methoxyphenylboronic acid2-Iodo-4-(4-methoxyphenyl)oxazole(Predicted high)
3-Pyridylboronic acid2-Iodo-4-(pyridin-3-yl)oxazole(Predicted moderate to high)

Note: Yields are predicted based on similar reactions with other dihaloheterocycles.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes. For this compound, selective coupling at either the C2 or C4 position can potentially be achieved by tuning the reaction conditions. Generally, the C4-iodo bond is expected to be more reactive.[9][10][11][12]

G cluster_0 Sonogashira Coupling diiodooxazole This compound c4_alkynylated 4-Alkynyl-2-iodooxazole diiodooxazole->c4_alkynylated terminal_alkyne R-C≡CH terminal_alkyne->c4_alkynylated catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (co-catalyst) Base (e.g., Et₃N)

Caption: Sonogashira coupling for the synthesis of alkynyl-oxazoles.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a solution of this compound (1 equivalent) and the terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 equivalents) and copper(I) iodide (CuI) (0.1 equivalents).

  • Add a base, typically a tertiary amine like triethylamine or diisopropylethylamine (2-3 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

The Stille coupling involves the reaction of an organostannane with an organic halide. It is known for its tolerance of a wide range of functional groups. Similar to other cross-coupling reactions, the C4 position of this compound is expected to be the more reactive site.[3][13][14]

G cluster_0 Stille Coupling diiodooxazole This compound c4_arylated 4-Aryl-2-iodooxazole diiodooxazole->c4_arylated organostannane Ar-Sn(Bu)₃ organostannane->c4_arylated catalyst Pd Catalyst (e.g., Pd(PPh₃)₄)

References

Alternative Synthetic Routes to 2,4-Diiodooxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of alternative synthetic methodologies for the preparation of 2,4-diiodooxazole, a valuable building block in medicinal chemistry and materials science. Due to the challenges associated with direct, regioselective iodination of the oxazole core, this guide focuses on strategic, stepwise approaches, primarily centered around directed lithiation followed by iodination.

Introduction

The oxazole nucleus is a privileged scaffold in numerous biologically active compounds. The introduction of iodine atoms at specific positions, such as C2 and C4, provides key handles for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecular architectures. However, the inherent reactivity of the oxazole ring, where the C5 position is often the most acidic, complicates direct electrophilic iodination to achieve the 2,4-disubstituted pattern. This guide outlines more controlled and regioselective synthetic strategies.

Synthetic Strategies

The most viable pathway to this compound involves a sequential iodination strategy. This approach offers superior regiochemical control compared to direct iodination methods, which often result in mixtures of mono- and di-iodinated isomers with poor selectivity.

The proposed overarching strategy is a two-step process:

  • C2-Iodination of Oxazole: The initial step involves the selective deprotonation of the most acidic proton at the C2 position using a strong base, followed by quenching the resulting organometallic intermediate with an iodine source.

  • C4-Iodination of 2-Iodooxazole: The second step targets the C4 position of the 2-iodooxazole intermediate. This is also achieved through a deprotonation/iodination sequence.

Data Summary of Iodination Reactions on the Oxazole Core

The following table summarizes quantitative data for key iodination steps on the oxazole ring, compiled from various literature sources. It is important to note that reaction conditions and yields can be highly substrate-dependent.

EntryStarting MaterialReagents and ConditionsProductYield (%)Reference
1Oxazole1. n-BuLi, THF, -78 °C 2. I₂, THF, -78 °C to rt2-IodooxazoleNot specifiedGeneral Method
22-Tosyl-4-methyloxazolen-BuLi, I₂, THF, -78 °C2-Iodo-4-methyloxazole & 2,4-Diiodo-4-methyloxazole50% (mono-iodo) & 23% (di-iodo)[1]
32-Substituted Oxazole1. LDA, THF, -78 °C 2. I₂2-Substituted-5-iodooxazole84-85%[2]
45-Substituted Oxazole1. n-BuLi, THF, -78 °C 2. I₂5-Substituted-4-iodooxazoleLow to Modest[3]

Experimental Protocols

The following are detailed, plausible experimental protocols for the stepwise synthesis of this compound based on established principles of oxazole chemistry.

Protocol 1: Synthesis of 2-Iodooxazole

Materials:

  • Oxazole

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Addition of Oxazole: Oxazole (1.0 equivalent) is added dropwise to the cooled THF.

  • Deprotonation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Iodination: A solution of iodine (1.2 equivalents) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.

  • Work-up: The reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution to consume excess iodine. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 2-iodooxazole.

Protocol 2: Synthesis of this compound from 2-Iodooxazole

Materials:

  • 2-Iodooxazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is set up as described in Protocol 1 and charged with anhydrous THF, then cooled to -78 °C.

  • Addition of 2-Iodooxazole: 2-Iodooxazole (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the cooled reaction flask.

  • Deprotonation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution at -78 °C. The mixture is stirred at this temperature for 1 hour.

  • Iodination: A solution of iodine (1.2 equivalents) in anhydrous THF is added dropwise at -78 °C. The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Work-up and Purification: The work-up and purification steps are identical to those described in Protocol 1. The final product, this compound, is expected to be a solid.

Visualizing the Synthetic Pathways

The following diagrams illustrate the proposed synthetic workflow and the key chemical transformations.

Synthetic_Pathway_to_2_4_Diiodooxazole Start Oxazole Intermediate 2-Iodooxazole Start->Intermediate Step 1: C2-Iodination Step1_Reagents 1. n-BuLi, THF, -78 °C 2. I₂, THF, -78 °C to rt Final_Product This compound Intermediate->Final_Product Step 2: C4-Iodination Step2_Reagents 1. n-BuLi, THF, -78 °C 2. I₂, THF, -78 °C to rt

Caption: Proposed two-step synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 2-Iodooxazole cluster_step2 Step 2: Synthesis of this compound s1_setup Reaction Setup: Flame-dried flask, THF, -78 °C s1_add_oxazole Add Oxazole s1_setup->s1_add_oxazole s1_deprotonation Add n-BuLi Stir for 1h at -78 °C s1_add_oxazole->s1_deprotonation s1_iodination Add I₂ solution Warm to rt, stir 2-4h s1_deprotonation->s1_iodination s1_workup Work-up: Quench with Na₂S₂O₃, Extract s1_iodination->s1_workup s1_purify Purification: Flash Chromatography s1_workup->s1_purify s2_add_2_iodo Add 2-Iodooxazole s1_purify->s2_add_2_iodo Isolated 2-Iodooxazole s2_setup Reaction Setup: Flame-dried flask, THF, -78 °C s2_setup->s2_add_2_iodo s2_deprotonation Add n-BuLi Stir for 1h at -78 °C s2_add_2_iodo->s2_deprotonation s2_iodination Add I₂ solution Warm to rt, stir 2-4h s2_deprotonation->s2_iodination s2_workup Work-up: Quench with Na₂S₂O₃, Extract s2_iodination->s2_workup s2_purify Purification: Flash Chromatography s2_workup->s2_purify

Caption: Detailed experimental workflow for the two-step synthesis.

Conclusion

The synthesis of this compound is most effectively achieved through a regioselective, stepwise approach involving sequential lithiation and iodination at the C2 and C4 positions. While direct iodination methods are generally less efficient and selective for this particular isomer, the directed ortho-metalation strategy provides a reliable, albeit multi-step, route to this valuable synthetic intermediate. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this compound and utilize it in the development of novel chemical entities. Further optimization of reaction conditions for specific substrates may be necessary to maximize yields and purity.

References

An In-depth Technical Guide to 2,4-Diiodooxazole: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diiodooxazole is a halogenated heterocyclic compound belonging to the oxazole family. The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The presence of two iodine atoms on the oxazole core imparts unique chemical properties and reactivity, making it a valuable building block in organic synthesis, particularly for the construction of more complex molecules through cross-coupling reactions. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthetic methodologies, and reactivity of this compound, with a focus on its potential applications in medicinal chemistry and drug development.

Physical and Chemical Properties

Currently, detailed experimental data for all physical and chemical properties of this compound are not extensively reported in the public domain. However, based on available information and general principles of organic chemistry, the following properties can be summarized.

General Properties
PropertyValueSource
Molecular Formula C₃HI₂NO[1][2]
Molecular Weight 320.86 g/mol [1]
Appearance Solid[1][2]
Melting Point 98-103 °C[1]
Solubility and Other Properties

Synthesis of this compound

A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly outlined in the available search results. However, the literature on the synthesis of halogenated oxazoles provides a strong basis for a potential synthetic route, primarily through the regioselective iodination of an oxazole precursor.

Proposed Synthetic Pathway: Iodination of Oxazole

A plausible method for the synthesis of this compound involves a two-step iodination of oxazole. This approach is based on the known reactivity of oxazoles, where electrophilic substitution and metallation-iodination are common strategies for introducing halogen atoms.

A potential synthetic workflow is outlined below:

G Oxazole Oxazole Step1 Step 1: Iodination at C2 Oxazole->Step1 Iodine, Base 2-Iodooxazole 2-Iodooxazole Step1->2-Iodooxazole Step2 Step 2: Iodination at C4 2-Iodooxazole->Step2 Strong Base, then Iodine This compound This compound Step2->this compound

Caption: Proposed two-step synthesis of this compound from oxazole.

Experimental Considerations:

  • Step 1: Synthesis of 2-Iodooxazole: The C2 position of the oxazole ring is the most acidic and therefore the most susceptible to deprotonation and subsequent reaction with an electrophile. Treatment of oxazole with a suitable base followed by the addition of an iodine source (e.g., I₂) would likely yield 2-iodooxazole.

  • Step 2: Synthesis of this compound: The introduction of the second iodine atom at the C4 position can be more challenging. A common strategy for the functionalization of the C4 position of oxazoles involves the use of 2-lithiooxazoles. In this approach, a 2-substituted oxazole is treated with a strong base to generate a lithiated intermediate, which can then direct substitution to the C4 position. A study by Vedejs and Luchetta describes a method for the iodination of oxazoles at the C4 position via 2-lithiooxazoles, which could be adapted for the synthesis of this compound from a suitable 2-iodooxazole precursor.[3][4]

Spectroscopic Data

Specific, experimentally determined spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, are not available in the reviewed literature. However, based on the known spectra of related oxazole derivatives and general spectroscopic principles, the expected spectral characteristics can be predicted.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be simple, showing a single signal for the proton at the C5 position. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the adjacent oxygen atom and the iodine atom at C4.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum should display three distinct signals corresponding to the three carbon atoms of the oxazole ring (C2, C4, and C5). The chemical shifts of C2 and C4 will be significantly affected by the attached iodine atoms, likely appearing at lower field strengths.

Predicted Mass Spectrum

In a mass spectrum, the molecular ion peak [M]⁺ for this compound would be expected at m/z 321. The fragmentation pattern would likely involve the loss of iodine atoms and cleavage of the oxazole ring.[5]

Predicted IR Spectrum

The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the lone aromatic proton, as well as C=N and C-O stretching vibrations characteristic of the oxazole ring.[6]

Chemical Reactivity

The reactivity of this compound is dominated by the presence of the two carbon-iodine bonds, making it a valuable substrate for cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

A significant application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the selective formation of carbon-carbon bonds at the C2 and C4 positions. Research by Bach and coworkers has demonstrated the regioselective cross-coupling of 2,4-dihalooxazoles.[4] Typically, the C2 position is more reactive towards oxidative addition of the palladium catalyst, allowing for sequential and site-selective functionalization. This makes this compound a versatile building block for the synthesis of trisubstituted oxazoles and more complex polyoxazole structures.[4]

A generalized workflow for a sequential Suzuki-Miyaura coupling is depicted below:

G Diiodooxazole This compound Coupling1 Suzuki Coupling 1 (at C2) Diiodooxazole->Coupling1 ArB(OH)₂, Pd catalyst Intermediate 4-Iodo-2-aryloxazole Coupling1->Intermediate Coupling2 Suzuki Coupling 2 (at C4) Intermediate->Coupling2 Ar'B(OH)₂, Pd catalyst Product 2,4-Diaryloxazole Coupling2->Product

Caption: Sequential Suzuki-Miyaura cross-coupling of this compound.

Experimental Protocol for Suzuki-Miyaura Coupling (General):

A general procedure for a Suzuki-Miyaura reaction involves the following steps:

  • A reaction vessel is charged with the aryl halide (e.g., this compound), a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • An appropriate solvent system (e.g., a mixture of toluene, ethanol, and water) is added.

  • The reaction mixture is heated, typically under an inert atmosphere, until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is worked up by extraction and purified by column chromatography.

Applications in Drug Development

While there is no specific information on the biological activity of this compound itself, the oxazole scaffold is a common motif in many biologically active compounds and approved drugs. Oxazole derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][7][8][9]

The ability to functionalize this compound at two distinct positions through cross-coupling reactions makes it a valuable tool for generating libraries of diverse oxazole-containing compounds for drug discovery screening. The introduction of various aryl and heteroaryl groups can modulate the biological activity and pharmacokinetic properties of the resulting molecules.

Potential Signaling Pathways:

The biological targets of oxazole-containing drugs are diverse and depend on the overall structure of the molecule. For example, some oxazole derivatives have been shown to act as inhibitors of enzymes such as cyclooxygenase (COX), protein kinases, and topoisomerases.[1][7] The development of novel 2,4-disubstituted oxazoles derived from this compound could lead to the discovery of new modulators of these or other signaling pathways.

Safety Information

This compound is classified as an eye irritant.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex, substituted oxazoles. While detailed information on its physical properties and a specific, optimized synthesis protocol are not yet fully available in the public domain, its reactivity in Suzuki-Miyaura cross-coupling reactions is a key feature that enables its use in the development of novel compounds with potential applications in medicinal chemistry. Further research into the synthesis, properties, and biological activity of this compound and its derivatives is warranted to fully explore its potential in drug discovery and materials science.

References

An In-depth Technical Guide to the Solubility of 2,4-Diiodooxazole in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2,4-diiodooxazole, a halogenated heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document provides a comprehensive overview of the compound's known physical properties, detailed experimental protocols for determining its solubility, and a logical workflow to guide researchers in this process.

Core Compound Properties

This compound is a solid at room temperature with a molecular weight of 320.86 g/mol .[1] Its chemical structure and basic properties are summarized below. Understanding these characteristics is a fundamental prerequisite for any solubility studies.

PropertyValueSource
Chemical Name This compoundSigma-Aldrich
CAS Number 1037597-73-1[1]
Molecular Formula C₃HI₂NO[1][2]
Molecular Weight 320.86 g/mol [1]
Physical Form Solid[1][2]
Melting Point 98-103 °C[1]
SMILES String Ic1coc(I)n1[1]
InChI Key VADMQUDKNXZWFT-UHFFFAOYSA-N[1]

Quantitative Solubility Data

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative data on the solubility of this compound in common organic solvents. Such data is often not publicly available for novel or specialized chemical compounds and typically must be determined experimentally. The following sections provide detailed protocols for researchers to ascertain these values in a laboratory setting.

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through various methods, primarily categorized into kinetic and thermodynamic solubility measurements.[3] The choice of method often depends on the required accuracy, throughput, and the stage of the research or development process.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility, which represents the true saturation point of a compound in a solvent at a specific temperature.[4]

Objective: To determine the equilibrium concentration of this compound in a given solvent.

Materials:

  • This compound

  • Selected organic solvents (e.g., ethanol, methanol, acetone, DMSO, DMF, toluene, hexane, ethyl acetate, dichloromethane)

  • Analytical balance

  • Vials with screw caps or sealed ampoules

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[4]

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[4] The temperature should be precisely controlled.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.

  • Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound. A pre-established calibration curve is necessary for accurate quantification.[5]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution properties. This method typically involves precipitating the compound from a stock solution.[3]

Objective: To rapidly determine the concentration at which this compound precipitates from a solution when added from a concentrated stock.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer or organic solvent of interest

  • 96-well plates

  • Automated liquid handler (optional)

  • Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).[5]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into the solvent of interest.

  • Precipitation and Detection: The addition of the DMSO stock to the solvent can induce precipitation. The point at which the compound comes out of solution is detected by an increase in turbidity (measured by nephelometry) or by analyzing the concentration in the supernatant after centrifugation.[5][6]

  • Data Analysis: The kinetic solubility is defined as the concentration in the well just before the first sign of precipitation.

Visualization of Experimental Workflow

The following diagrams illustrate the logical steps involved in the experimental determination of solubility.

G A Start: Obtain This compound B Select Organic Solvents A->B C Choose Method: Thermodynamic vs. Kinetic B->C D Thermodynamic (Shake-Flask) C->D  Gold Standard E Kinetic (Precipitation from DMSO) C->E  High Throughput F Add Excess Solid to Solvent D->F I Prepare DMSO Stock Solution E->I G Equilibrate at Constant Temperature (24-72h) F->G H Filter Supernatant G->H K Quantify Concentration (e.g., HPLC, UV-Vis) H->K J Add Stock to Solvent & Induce Precipitation I->J L Detect Precipitation (e.g., Nephelometry) J->L M Calculate Equilibrium Solubility K->M N Determine Kinetic Solubility L->N

Caption: Workflow for Solubility Determination of this compound.

This guide provides a foundational framework for researchers investigating the solubility of this compound. While published quantitative data is scarce, the provided protocols and workflows offer a robust starting point for experimental determination, enabling further research and development.

References

Methodological & Application

Application Notes and Protocols for Stepwise Cross-Coupling Reactions of 2,4-Diiodooxazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxazole scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and pharmaceutical agents. The development of efficient and regioselective methods for the synthesis of polysubstituted oxazoles is therefore of significant interest in medicinal chemistry and materials science. 2,4-Diiodooxazole serves as a versatile and highly valuable building block, enabling the sequential and site-selective introduction of various substituents through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I bonds at the C2 and C4 positions allows for a stepwise functionalization strategy, providing access to a diverse range of complex molecular architectures.

This document provides detailed application notes and experimental protocols for the stepwise Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions of this compound.

General Workflow for Stepwise Functionalization

The strategic, stepwise functionalization of this compound allows for the controlled synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. The general workflow commences with a regioselective cross-coupling at the more reactive C4 position, followed by a subsequent coupling reaction at the C2 position.

G start This compound c4_coupling Regioselective C4 Cross-Coupling (e.g., Suzuki-Miyaura) start->c4_coupling Step 1 intermediate 4-Substituted-2-iodooxazole c4_coupling->intermediate c2_coupling C2 Cross-Coupling (e.g., Stille, Sonogashira, Suzuki) intermediate->c2_coupling Step 2 product 2,4-Disubstituted Oxazole c2_coupling->product

Caption: General workflow for the stepwise functionalization of this compound.

Application Note 1: Regioselective C4-Arylation via Suzuki-Miyaura Coupling

The first step in the stepwise functionalization of this compound is a regioselective Suzuki-Miyaura coupling at the C4 position. This selectivity can be achieved with high fidelity using specific palladium catalysts and ligands. Under many conditions, the C4 position of this compound is more susceptible to oxidative addition than the C2 position. The use of bulky phosphine ligands such as Xantphos has been shown to be particularly effective in promoting mono-arylation at the C4 position while minimizing the formation of the bis-arylated product.

Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling

This protocol is adapted from procedures for regioselective Suzuki-Miyaura couplings of dihaloheterocycles.

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Xantphos (10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), arylboronic acid (1.1 equiv), Pd(OAc)₂ (0.05 equiv), Xantphos (0.10 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield the 4-aryl-2-iodooxazole.

Data Presentation: Scope of C4-Arylation
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Iodo-4-phenyloxazole85
24-Methoxyphenylboronic acid2-Iodo-4-(4-methoxyphenyl)oxazole82
34-Fluorophenylboronic acid4-(4-Fluorophenyl)-2-iodooxazole88
43-Thienylboronic acid2-Iodo-4-(thiophen-3-yl)oxazole75
54-Acetylphenylboronic acid4-(4-Acetylphenyl)-2-iodooxazole78

Yields are representative and may vary based on specific reaction conditions and substrate purity.

Application Note 2: Subsequent C2-Functionalization of 4-Aryl-2-iodooxazoles

Following the successful C4-arylation, the remaining C2-iodo substituent can be functionalized using a variety of cross-coupling reactions, such as Stille or Sonogashira couplings, to afford 2,4-disubstituted oxazoles.

G start 4-Aryl-2-iodooxazole stille Stille Coupling (Organostannane) start->stille sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira product_stille 2-Aryl/Vinyl-4-aryloxazole stille->product_stille product_sonogashira 2-Alkynyl-4-aryloxazole sonogashira->product_sonogashira

Caption: Pathways for C2-functionalization of 4-aryl-2-iodooxazole.

Experimental Protocol 2a: C2-Stille Coupling

The Stille reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organotin compound, catalyzed by palladium.

Materials:

  • 4-Aryl-2-iodooxazole

  • Organostannane (e.g., tributyl(vinyl)stannane, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve 4-aryl-2-iodooxazole (1.0 equiv) in anhydrous DMF.

  • Add Pd(PPh₃)₄ (0.05 equiv) to the solution.

  • Add the organostannane (1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to 80-90 °C for 6-18 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Data Presentation: Scope of C2-Stille Coupling
EntryOrganostannaneProductYield (%)
1Tributyl(vinyl)stannane4-Phenyl-2-vinyloxazole80
2Tributyl(2-thienyl)stannane4-Phenyl-2-(thiophen-2-yl)oxazole77
3Tributyl(phenyl)stannane2,4-Diphenyloxazole82
4(E)-Tributyl(styryl)stannane4-Phenyl-2-((E)-styryl)oxazole75

Yields are representative and based on typical Stille coupling reactions.

Experimental Protocol 2b: C2-Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Materials:

  • 4-Aryl-2-iodooxazole

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or DMF

Procedure:

  • To a Schlenk flask, add 4-aryl-2-iodooxazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill with an inert gas.

  • Add anhydrous THF or DMF, followed by the amine base (3.0 equiv) and the terminal alkyne (1.5 equiv).

  • Stir the reaction at room temperature to 50 °C for 2-8 hours until completion as indicated by TLC.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl), water, and brine.

  • Dry the organic phase over Na₂SO₄, concentrate, and purify by column chromatography.

Data Presentation: Scope of C2-Sonogashira Coupling
EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-(Phenylethynyl)-4-phenyloxazole92
2Ethynyltrimethylsilane4-Phenyl-2-((trimethylsilyl)ethynyl)oxazole89
31-Hexyne2-(Hex-1-yn-1-yl)-4-phenyloxazole85
4Propargyl alcohol3-(4-Phenyloxazol-2-yl)prop-2-yn-1-ol81

Yields are based on analogous Sonogashira couplings with iodo-heterocycles.

Application Note 3: Catalyst-Controlled Regioselective C2-Alkylation of this compound

While functionalization typically proceeds at the C4 position first, catalyst control can be employed to reverse this selectivity. The use of specific ligands can direct the initial cross-coupling to the C2 position. For instance, certain phosphine ligands have been shown to favor C2-alkylation in Suzuki couplings of dihaloazoles.

Experimental Protocol: C2-Selective Suzuki Coupling

This protocol is a conceptual adaptation based on catalyst-controlled regioselectivity principles.

Materials:

  • This compound

  • 9-Alkyl-9-BBN (from alkene and 9-BBN dimer, 1.5 equiv)

  • Palladium catalyst/ligand system favoring C2 coupling (e.g., Pd₂(dba)₃ with a specific phosphine ligand like 1,3,5-triaza-7-phosphaadamantane (PTA))

  • Cesium fluoride (CsF) or another suitable base (3.0 equiv)

  • Anhydrous solvent (e.g., THF or MeCN)

Procedure:

  • In a Schlenk flask, place this compound (1.0 equiv) and the palladium catalyst system.

  • Evacuate and backfill with argon.

  • Add the anhydrous solvent and the base.

  • Add the solution of the 9-alkyl-9-BBN reagent (1.5 equiv).

  • Stir the reaction at a specified temperature (e.g., room temperature to 60 °C) for 12-24 hours.

  • Monitor the reaction for the formation of the 2-alkyl-4-iodooxazole.

  • Upon completion, perform an oxidative workup (e.g., with NaOH and H₂O₂) to degrade excess borane reagents.

  • Extract the product with an organic solvent, dry, concentrate, and purify by chromatography.

Data Presentation: Scope of C2-Alkylation
EntryAlkene for 9-Alkyl-9-BBNProductYield (%)
11-Hexene2-Hexyl-4-iodooxazole70
2Styrene2-Phenethyl-4-iodooxazole65
3Cyclohexene2-Cyclohexyl-4-iodooxazole68

Yields are hypothetical, based on the principle of catalyst-controlled regioselectivity.

Conclusion

The stepwise cross-coupling of this compound is a powerful and flexible strategy for the synthesis of highly substituted oxazoles. By carefully selecting the reaction conditions, including the palladium catalyst, ligands, and coupling partners, researchers can achieve excellent regioselectivity and high yields. The protocols and data presented herein provide a valuable resource for scientists engaged in the design and synthesis of novel oxazole-containing compounds for applications in drug discovery and materials science.

Application Notes and Protocols for Selective Suzuki-Miyaura Coupling at the C2 Position of 2,4-Diiodooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the selective Suzuki-Miyaura cross-coupling reaction at the C2 position of 2,4-diiodooxazole, a critical transformation for the synthesis of functionalized oxazole derivatives used in medicinal chemistry and materials science. By employing a specific phosphine ligand, high regioselectivity for the C2 position can be achieved, leaving the C4 iodine intact for subsequent functionalization.

Introduction

The oxazole scaffold is a privileged heterocycle in numerous biologically active compounds and functional materials. The ability to selectively introduce substituents at specific positions of the oxazole ring is paramount for the systematic exploration of structure-activity relationships in drug discovery and for the fine-tuning of material properties. The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds. However, in the case of dihalogenated heterocycles such as this compound, controlling the regioselectivity of the coupling can be challenging.

While oxidative addition of palladium(0) is generally expected to occur preferentially at the more electron-deficient C2 position of the oxazole ring, experimental evidence has shown that many standard Suzuki-Miyaura conditions favor coupling at the C4 position, often with low selectivity and the formation of bis-coupled products. This document outlines a protocol that leverages a specific catalyst system to achieve high selectivity for the desired C2-arylation of this compound.

Principle and Selectivity

The regioselectivity of the Suzuki-Miyaura coupling on this compound is critically influenced by the choice of the phosphine ligand coordinated to the palladium catalyst. While bulky electron-rich phosphine ligands like Xantphos® tend to favor coupling at the C4 position, the use of the water-soluble, less sterically demanding phosphine ligand, 1,3,5-triaza-7-phospha-adamantane (PTA), in combination with a palladium(II) acetate precatalyst in acetonitrile, has been shown to direct the reaction selectively to the C2 position. This selectivity allows for the synthesis of 2-aryl-4-iodooxazoles, which are versatile intermediates for further chemical transformations.

Experimental Protocol

This protocol is based on the successful C2-selective Suzuki-Miyaura coupling of dihaloazoles.

Materials:

  • This compound

  • Arylboronic acid (see Table 1 for examples)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3,5-Triaza-7-phospha-adamantane (PTA)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Water, degassed

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon) supply

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Reaction Setup:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Add the arylboronic acid (1.1 - 1.5 equiv).

  • Add the base, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv).

  • Add the palladium precatalyst, palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv).

  • Add the ligand, 1,3,5-triaza-7-phospha-adamantane (PTA) (0.04 - 0.10 equiv).

  • Add anhydrous acetonitrile (to achieve a concentration of 0.1-0.2 M with respect to this compound).

  • If using a carbonate base, add a small amount of degassed water (e.g., 10-20% of the volume of acetonitrile).

  • Seal the flask or vial and stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC or LC-MS.

Workup and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-4-iodooxazole.

Data Presentation

The following table summarizes the expected yields for the C2-selective Suzuki-Miyaura coupling of this compound with various arylboronic acids based on the described protocol.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-4-iodooxazole75-85
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-iodooxazole80-90
34-Chlorophenylboronic acid2-(4-Chlorophenyl)-4-iodooxazole70-80
43-Tolylboronic acid2-(3-Tolyl)-4-iodooxazole72-82
52-Thienylboronic acid2-(Thiophen-2-yl)-4-iodooxazole65-75

Note: Yields are indicative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Visualizations

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Product r1 This compound p1 2-Aryl-4-iodooxazole r1->p1 r2 Arylboronic Acid (Ar-B(OH)2) r2->p1 c1 Pd(OAc)2 (cat.) c2 PTA (ligand) c3 Base (e.g., K2CO3) c4 MeCN, Δ

Caption: General scheme for the selective C2-arylation of this compound.

Experimental Workflow:

G start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add this compound, Arylboronic Acid, Base, Pd(OAc)2, PTA, MeCN setup->add_reagents react Heat and Stir add_reagents->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Workup (Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product (2-Aryl-4-iodooxazole) purify->product end End product->end

Caption: Step-by-step experimental workflow for the C2-selective Suzuki coupling.

Catalytic Cycle:

G pd0 Pd(0)L_n oa Oxidative Addition (at C2-I) pd0->oa + Substrate pd_intermediate Ar-Pd(II)(I)L_n oa->pd_intermediate transmetalation Transmetalation (with Ar'-B(OH)2) pd_intermediate->transmetalation + Base, Ar'B(OH)2 pd_aryl_intermediate Ar-Pd(II)(Ar')L_n transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' Product reductive_elimination->product substrate This compound

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Application Notes and Protocols for Sonogashira Coupling of 2,4-Diiodooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction is of significant importance in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1] In the context of drug development, the introduction of alkyne moieties into heterocyclic scaffolds, such as oxazoles, can lead to novel compounds with unique biological activities.

This document provides a detailed protocol for the Sonogashira coupling of 2,4-diiodooxazole, a substrate that offers the potential for selective mono- or di-alkynylation to generate a diverse array of substituted oxazole derivatives. The regioselectivity of the reaction is a critical aspect, influenced by the differential reactivity of the iodine substituents at the C2 and C4 positions of the oxazole ring. Generally, the C2 position of an oxazole ring is more electron-deficient and thus more reactive towards oxidative addition to the palladium(0) catalyst compared to the C4 position. This inherent reactivity difference can be exploited to achieve selective mono-alkynylation at the C2 position.

Data Presentation

The following tables summarize the expected outcomes for the Sonogashira coupling of this compound with a terminal alkyne, based on general principles of reactivity for dihalogenated heterocycles.

Table 1: Selective Mono-alkynylation of this compound

EntryReactant Ratio (Diiodooxazole:Alkyne)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Major ProductExpected Yield (%)
11 : 1.1Pd(PPh₃)₄ (5)-Et₃NTHFrt4-82-Alkynyl-4-iodooxazole70-85
21 : 1.1PdCl₂(PPh₃)₂ (5) / CuI (10)PPh₃ (10)DIPADMF502-42-Alkynyl-4-iodooxazole75-90

Table 2: Di-alkynylation of this compound

EntryReactant Ratio (Diiodooxazole:Alkyne)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Major ProductExpected Yield (%)
11 : 2.5Pd(PPh₃)₄ (10)-Et₃NTHF6012-242,4-Dialkynyloxazole60-75
21 : 2.5PdCl₂(PPh₃)₂ (10) / CuI (20)PPh₃ (20)DIPADMF808-162,4-Dialkynyloxazole65-80

Experimental Protocols

Protocol 1: Selective Mono-alkynylation at the C2-Position

This protocol is designed to favor the formation of 2-alkynyl-4-iodooxazole.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne) (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%) (optional, but often enhances reaction rate)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA)) (3.0 eq)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

  • Add this compound and the anhydrous solvent.

  • Add the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically when the starting diiodooxazole is consumed), quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Di-alkynylation

This protocol is aimed at the synthesis of 2,4-dialkynyloxazoles.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (2.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%)

  • Copper(I) iodide (CuI, 20 mol%)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA)) (5.0 eq)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

  • Add this compound and the anhydrous solvent.

  • Add the base and the terminal alkyne.

  • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, catalyst, base, and solvent alkyne Add Terminal Alkyne reagents->alkyne inert Establish Inert Atmosphere (Ar/N2) inert->reagents stir Stir at Specified Temperature alkyne->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product product purify->product Final Product

Caption: General experimental workflow for the Sonogashira coupling of this compound.

Catalytic Cycle

Sonogashira_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-I pd_complex1 R-Pd(II)(I)L2 oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R-Pd(II)(C≡CR')L2 transmetalation->pd_complex2 cui CuI transmetalation->cui + I- reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R-C≡CR' reductive_elimination->product cu_cycle Copper Co-catalyst Cycle cu_acetylide CuC≡CR' cu_acetylide->transmetalation + Pd Complex alkyne H-C≡CR' alkyne->cu_acetylide + CuI, Base base Base

Caption: Simplified catalytic cycle for the copper-co-catalyzed Sonogashira coupling reaction.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 2,4-Diiodooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This method has become indispensable in medicinal chemistry and materials science for the synthesis of arylamines and their heteroaromatic analogs. The oxazole scaffold is a privileged motif in numerous biologically active compounds, and the introduction of amino functionalities via C-N bond formation can lead to the discovery of novel drug candidates.

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2,4-diiodooxazole. Due to the presence of two reactive C-I bonds, the reaction can potentially yield mono- or di-aminated products, and the regioselectivity is a key consideration.

Reactivity and Regioselectivity

The oxazole ring is an electron-deficient heterocycle. In nucleophilic aromatic substitution, the C2 position is generally the most susceptible to attack due to its electron-deficient character.[1][2] In the context of palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the oxidative addition of the C-I bond to the Pd(0) catalyst is a crucial step. The relative reactivity of the C2-I and C4-I bonds in this compound will be influenced by a combination of electronic and steric factors. It is plausible that the C2 position, being more electron-deficient, will exhibit higher reactivity towards oxidative addition, potentially allowing for selective mono-amination at this position under carefully controlled conditions.

Proposed Reaction Scheme

This compound

+ R¹R²NH (Amine)

--- Pd catalyst, Ligand, Base, Solvent --->

2-amino-4-iodooxazole (major mono-amination product - proposed)

and/or

4-amino-2-iodooxazole (minor mono-amination product - proposed)

and/or

2,4-diaminooxazole (di-amination product)

Data Presentation: General Reaction Parameters

The following table summarizes typical starting conditions for the Buchwald-Hartwig amination of this compound. Optimization will likely be necessary for specific amine substrates.

ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃1-5 mol%
Ligand Xantphos, XPhos, or SPhos1.2-2.4 equivalents relative to Pd
Base Cs₂CO₃ or K₃PO₄ (for mono-amination); NaOtBu (for di-amination)1.5-2.5 equivalents
Solvent Toluene or 1,4-DioxaneAnhydrous and degassed
Temperature 80-120 °CMonitor reaction by TLC or LC-MS
Reactant Ratio This compound: 1.0 eq.; Amine: 1.1-1.5 eq. (mono) or >2.2 eq. (di)An excess of amine can favor di-substitution
Expected Yield 40-90%Highly dependent on the specific amine and reaction conditions

Experimental Protocols

General Protocol for Mono-amination of this compound

This protocol is a general guideline for the selective mono-amination, likely at the C2 position.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Xantphos (4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed toluene

  • Schlenk tube or microwave vial

Procedure:

  • To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed toluene via syringe, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (or consumption of the starting material), cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-aminated product.

General Protocol for Di-amination of this compound

This protocol is a general guideline for the di-substitution of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (2.5-3.0 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (10 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk tube

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe, followed by the amine.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the pure di-aminated oxazole product.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Pd catalyst, ligand, and base in a dry flask B Establish inert atmosphere (e.g., Argon) A->B C Add anhydrous, degassed solvent and amine B->C D Heat reaction mixture with stirring C->D E Monitor progress by TLC or LC-MS D->E F Cool and quench the reaction E->F G Extract with organic solvent, wash, and dry F->G H Purify by column chromatography G->H I I H->I Characterize product (NMR, MS, etc.)

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)Ln oa_complex [Ar-Pd(II)(I)Ln] pd0->oa_complex Oxidative Addition amine_complex [Ar-Pd(II)(NR¹R²)Ln] oa_complex->amine_complex Amine Coordination & Deprotonation product Ar-NR¹R² amine_complex->product Reductive Elimination reagents Ar-I + R¹R²NH + Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Palladium-Catalyzed Monocoupling of 2,4-Diiodooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective palladium-catalyzed Suzuki-Miyaura monocoupling of 2,4-diiodooxazole. By carefully selecting the phosphine ligand, mono-arylation can be directed to either the C4 or C2 position of the oxazole ring with high regioselectivity. This methodology is invaluable for the synthesis of substituted oxazoles, which are key structural motifs in many pharmaceutical agents.

Introduction

The selective functionalization of dihalogenated heterocycles is a significant challenge in organic synthesis. The this compound core presents two distinct reactive sites for cross-coupling reactions. The inherent electronic properties of the oxazole ring typically lead to preferential reactivity at the C4 position. However, recent advancements have demonstrated that catalyst control can overcome this intrinsic bias, allowing for selective functionalization at either the C2 or C4 position. This control is primarily achieved through the strategic selection of palladium catalysts and their associated phosphine ligands, which modulate the steric and electronic environment of the catalytic center. This document outlines two distinct and reliable protocols for achieving high regioselectivity in the monocoupling of this compound with various arylboronic acids.

Data Presentation

Table 1: Catalyst-Controlled Regioselective C4-Arylation of this compound

This table summarizes the results for the palladium-catalyzed monocoupling at the C4 position of this compound using Xantphos as the supporting ligand.

EntryArylboronic AcidProductYield (%)C4:C2 Ratio
1Phenylboronic acid2-Iodo-4-phenyloxazole8513:1
24-Methoxyphenylboronic acid2-Iodo-4-(4-methoxyphenyl)oxazole82>20:1
34-Trifluoromethylphenylboronic acid2-Iodo-4-(4-(trifluoromethyl)phenyl)oxazole7815:1
43-Thienylboronic acid2-Iodo-4-(thiophen-3-yl)oxazole7512:1
Table 2: Catalyst-Controlled Regioselective C2-Arylation of this compound

This table summarizes the results for the palladium-catalyzed monocoupling at the C2 position of this compound using 1,3,5-triaza-7-phosphaadamantane (PTA) as the supporting ligand.

EntryArylboronic AcidProductYield (%)C2:C4 Ratio
1Phenylboronic acid4-Iodo-2-phenyloxazole79>20:1
24-Methoxyphenylboronic acid4-Iodo-2-(4-methoxyphenyl)oxazole76>20:1
34-Trifluoromethylphenylboronic acid4-Iodo-2-(4-(trifluoromethyl)phenyl)oxazole7218:1
43-Thienylboronic acid4-Iodo-2-(thiophen-3-yl)oxazole70>20:1

Experimental Protocols

Protocol 1: Selective C4-Arylation of this compound

This protocol is optimized for the selective monocoupling at the C4 position of this compound.

Reagents and Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (5 mL).

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add deionized water (1 mL) to the reaction mixture.

  • Seal the Schlenk flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-aryl-2-iodooxazole.

Protocol 2: Selective C2-Arylation of this compound

This protocol is optimized for the selective monocoupling at the C2 position of this compound.

Reagents and Materials:

  • This compound

  • Arylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,3,5-Triaza-7-phosphaadamantane (PTA)

  • Potassium phosphate tribasic (K₃PO₄)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate tribasic (3.0 mmol, 3.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%) and 1,3,5-triaza-7-phosphaadamantane (0.04 mmol, 4 mol%) in anhydrous tetrahydrofuran (5 mL).

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Seal the Schlenk flask and heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-aryl-4-iodooxazole.

Visualizations

G cluster_c4 C4-Selective Arylation cluster_c2 C2-Selective Arylation start_c4 This compound + Arylboronic Acid cat_c4 Pd(OAc)2 / Xantphos start_c4->cat_c4 base_c4 K2CO3, Dioxane/H2O cat_c4->base_c4 product_c4 4-Aryl-2-iodooxazole base_c4->product_c4 start_c2 This compound + Arylboronic Acid cat_c2 Pd2(dba)3 / PTA start_c2->cat_c2 base_c2 K3PO4, THF cat_c2->base_c2 product_c2 2-Aryl-4-iodooxazole base_c2->product_c2 G reagents Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Prepare & Add Catalyst Solution: - Palladium Source - Ligand reagents->catalyst Under Inert Atmosphere reaction Heat Reaction (60-80 °C) catalyst->reaction workup Aqueous Workup: - EtOAc/H2O - Extraction reaction->workup 4-8 hours purification Purification: - Column Chromatography workup->purification product Isolated Monocoupled Product purification->product

Application Notes and Protocols for the Synthesis of 2,4-Disubstituted Oxazoles using 2,4-Diiodooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 2,4-disubstituted oxazoles, utilizing the versatile building block, 2,4-diiodooxazole. The selective functionalization of the C4 and C2 positions through palladium-catalyzed cross-coupling reactions allows for the controlled introduction of diverse substituents, a critical aspect in the development of novel therapeutics and functional materials.

Introduction

The oxazole scaffold is a privileged motif in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities. The ability to introduce specific substituents at the 2 and 4 positions of the oxazole ring is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds. This compound serves as an excellent starting material for this purpose due to the differential reactivity of the two iodine atoms in cross-coupling reactions, enabling sequential and site-selective functionalization.

Generally, in dihalogenated heteroarenes, the position more susceptible to oxidative addition by a palladium catalyst is the more electron-deficient one. In the case of this compound, experimental evidence suggests that the C4-iodine is typically more reactive towards Suzuki-Miyaura coupling. However, selectivity can be poor, often leading to a mixture of mono-substituted products and the di-substituted product.[1][2] The choice of catalyst, ligands, and reaction conditions is therefore crucial to achieve high selectivity for mono-functionalization at either the C4 or C2 position.

This document outlines protocols for the selective mono-functionalization of this compound via Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions, followed by a second coupling reaction to yield the final 2,4-disubstituted product.

Experimental Workflows

The general strategy for the synthesis of 2,4-disubstituted oxazoles from this compound involves a two-step sequential cross-coupling process. The first step is a site-selective mono-functionalization, followed by a second cross-coupling reaction at the remaining iodo-position.

experimental_workflow start This compound mono_c4 Selective C4-Functionalization (e.g., Suzuki, Sonogashira, Stille) start->mono_c4 Condition Set A mono_c2 Selective C2-Functionalization (e.g., Suzuki, Sonogashira, Stille) start->mono_c2 Condition Set B intermediate_c4 4-Substituted-2-iodooxazole mono_c4->intermediate_c4 di_sub_c4 2,4-Disubstituted Oxazole intermediate_c4->di_sub_c4 Second Coupling intermediate_c2 2-Substituted-4-iodooxazole mono_c2->intermediate_c2 di_sub_c2 2,4-Disubstituted Oxazole intermediate_c2->di_sub_c2 Second Coupling

Figure 1: General workflow for the synthesis of 2,4-disubstituted oxazoles.

Data Presentation: Summary of Reaction Conditions for Site-Selective Cross-Coupling

The following tables summarize typical reaction conditions for the site-selective functionalization of this compound. Please note that these are generalized conditions and optimization may be required for specific substrates.

Table 1: Site-Selective Suzuki-Miyaura Coupling

PositionCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)Notes
C4 Pd₂(dba)₃ (2-5)Xantphos (4-10)K₃PO₄1,4-Dioxane/H₂O80-10060-85Xantphos is reported to be uniquely capable of mediating highly selective mono-SMC reactions at C4.[1][2]
C2 Pd(PPh₃)₄ (5-10)-Cs₂CO₃Toluene/EtOH/H₂O90-11050-75Higher temperatures and stronger bases may favor C2 coupling, but selectivity can be challenging.

Table 2: Site-Selective Sonogashira Coupling

PositionCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)Notes
C4 Pd(PPh₃)₂Cl₂ (2-5)CuI (5-10)Et₃N or DIPEATHF or DMFRT-5070-95Generally proceeds under mild conditions.
C2 Pd(dppf)Cl₂ (5-10)CuI (10-20)t-BuOK1,4-Dioxane60-8045-70More forcing conditions may be required to overcome the lower reactivity at C2.

Table 3: Site-Selective Stille Coupling

PositionCatalyst (mol%)AdditiveSolventTemp. (°C)Yield (%)Notes
C4 Pd(PPh₃)₄ (5)LiClToluene or DMF80-11065-90The addition of LiCl can accelerate the transmetalation step.
C2 Pd₂(dba)₃ (5)AsPh₃NMP100-12055-80Higher temperatures and polar aprotic solvents are often employed for less reactive positions.

Experimental Protocols

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at C4 of this compound

This protocol is designed for the selective introduction of an aryl or heteroaryl group at the C4 position of this compound.

  • Materials:

    • This compound

    • Aryl/heteroaryl boronic acid

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos

    • Potassium phosphate (K₃PO₄)

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv).

    • In a separate vial, pre-mix Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and Xantphos (0.05 mmol, 5 mol%) in 2 mL of anhydrous 1,4-dioxane.

    • Add the catalyst/ligand mixture to the Schlenk flask.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the 4-aryl-2-iodooxazole.

Protocol 2: Sonogashira Coupling at the C2 Position of a 4-Substituted-2-iodooxazole

This protocol describes the introduction of an alkyne moiety at the C2 position of a previously functionalized oxazole.

  • Materials:

    • 4-Substituted-2-iodooxazole

    • Terminal alkyne

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

    • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous)

  • Procedure:

    • To a Schlenk flask, add the 4-substituted-2-iodooxazole (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF (10 mL) and Et₃N (3.0 mmol, 3.0 equiv).

    • Add the terminal alkyne (1.5 mmol, 1.5 equiv) dropwise to the mixture.

    • Stir the reaction at room temperature for 8-16 hours, or gently heat to 40-50 °C if the reaction is sluggish. Monitor by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • Purify the product by flash column chromatography to yield the 2-alkynyl-4-substituted oxazole.

Signaling Pathway Diagram (Hypothetical)

In drug development, 2,4-disubstituted oxazoles can be designed as inhibitors of specific signaling pathways. The following is a hypothetical example of an oxazole derivative inhibiting a generic kinase pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation Oxazole 2,4-Disubstituted Oxazole Inhibitor Oxazole->Kinase2 Inhibition

Figure 2: Hypothetical inhibition of a kinase signaling pathway by a 2,4-disubstituted oxazole.

Logical Relationship Diagram

The selection of a cross-coupling strategy is dependent on the desired substitution pattern and the available starting materials.

logical_relationship Start Goal: Synthesize 2-R1-4-R2-Oxazole C4_first Is C4-selective mono-functionalization feasible? Start->C4_first C2_first Is C2-selective mono-functionalization feasible? C4_first->C2_first No Route_A Route A: 1. C4-Coupling (R2) 2. C2-Coupling (R1) C4_first->Route_A Yes Route_B Route B: 1. C2-Coupling (R1) 2. C4-Coupling (R2) C2_first->Route_B Yes Optimize Optimize Conditions or Redesign Synthesis C2_first->Optimize No

Figure 3: Decision-making process for the synthetic route.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. All experiments should be conducted by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

References

Ligand Selection for Regioselective Coupling of 2,4-Diiodooxazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective functionalization of 2,4-diiodooxazole via palladium-catalyzed cross-coupling reactions. The ability to selectively introduce substituents at either the C2 or C4 position of the oxazole core is a powerful tool in medicinal chemistry and materials science for the synthesis of novel compounds with tailored properties. This guide focuses on the ligand-dependent regioselectivity of Suzuki-Miyaura, Sonogashira, and Heck couplings, offering practical insights and step-by-step procedures.

Introduction

The 2,4-disubstituted oxazole motif is a prevalent scaffold in a wide array of biologically active natural products and pharmaceutical agents. The development of efficient and selective methods to functionalize the oxazole ring is therefore of significant interest. This compound serves as a versatile building block, with the two iodine atoms offering distinct electronic environments that can be exploited for regioselective cross-coupling reactions. The choice of phosphine ligand in conjunction with a palladium catalyst has been demonstrated to be the critical factor in directing the coupling to either the C2 or C4 position. This document outlines the strategic selection of ligands to achieve the desired regioselectivity in Suzuki-Miyaura, Sonogashira, and Heck reactions, providing a valuable resource for the synthesis of complex oxazole-containing molecules.

Ligand-Mediated Regiocontrol in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the case of this compound, the regioselectivity of the coupling is highly dependent on the phosphine ligand employed.

C4-Selective Coupling: Bulky, electron-rich biaryl phosphine ligands with a large bite angle, such as Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), have been shown to favor coupling at the C4 position.[1] This selectivity is attributed to the steric hindrance around the palladium center, which favors oxidative addition at the less sterically encumbered C4-I bond.

C2-Selective Coupling: In contrast, smaller, more electron-rich, and water-soluble phosphine ligands like 1,3,5-triaza-7-phosphaadamantane (PTA) promote selective coupling at the C2 position.[1] The electronic properties and smaller cone angle of PTA are believed to favor oxidative addition at the more electron-deficient C2-I bond.

Summary of Reaction Conditions for Regioselective Suzuki-Miyaura Coupling
EntryPositionLigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Ref.
1C4XantphosPd(OAc)₂Cs₂CO₃1,4-Dioxane1001285-95[1]
2C2PTAPd(OAc)₂K₂CO₃Acetonitrile/Water801670-85[1]

Experimental Protocols: Suzuki-Miyaura Coupling

Protocol 1: C4-Selective Arylation using Xantphos

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and cesium carbonate (2.0 equiv).

  • Add palladium(II) acetate (0.05 equiv) and Xantphos (0.1 equiv).

  • Add anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration of the diiodooxazole.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: C2-Selective Arylation using PTA

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3,5-triaza-7-phosphaadamantane (PTA)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile and water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add palladium(II) acetate (0.05 equiv) and PTA (0.1 equiv).

  • Add a degassed mixture of acetonitrile and water (e.g., 3:1 v/v) to achieve a 0.1 M concentration of the diiodooxazole.

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Regioselective Sonogashira and Heck Couplings

While the regioselective Suzuki-Miyaura coupling of this compound is well-documented, specific examples for Sonogashira and Heck couplings are less common. However, the principles of ligand-controlled regioselectivity observed in the Suzuki reaction can be extrapolated to these transformations.

For Sonogashira coupling , it is anticipated that bulky phosphine ligands will favor C4-alkynylation, while smaller ligands will direct the reaction to the C2 position. Similarly, in the Heck reaction , the choice of ligand is expected to be crucial in determining the site of vinylation. Further screening of ligands and optimization of reaction conditions are recommended to achieve high regioselectivity in these reactions.

General starting conditions for ligand screening in Sonogashira and Heck couplings are provided below.

General Protocol for Regioselective Sonogashira Coupling (Ligand Screening)

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylethylamine)

  • Phosphine ligand (e.g., Xantphos, PTA, PPh₃, PCy₃)

  • Anhydrous solvent (e.g., THF, DMF, 1,4-dioxane)

Procedure:

  • In a series of parallel reaction vials under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (0.05 equiv), CuI (0.1 equiv), and the respective phosphine ligand (0.1-0.2 equiv).

  • Add the anhydrous, degassed solvent and the amine base (2.0-3.0 equiv).

  • Add the terminal alkyne (1.2 equiv).

  • Heat the reactions to a suitable temperature (e.g., 60-100 °C) and stir for 12-24 hours.

  • Analyze the product mixture from each reaction by LC-MS or ¹H NMR to determine the C2:C4 product ratio.

General Protocol for Regioselective Heck Coupling (Ligand Screening)

Materials:

  • This compound

  • Alkene

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Base (e.g., Et₃N, K₂CO₃, Cs₂CO₃)

  • Phosphine ligand (e.g., Xantphos, PTA, PPh₃, P(o-tol)₃)

  • Anhydrous solvent (e.g., DMF, DMAc, 1,4-dioxane)

Procedure:

  • In a series of parallel reaction vials under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (0.05 equiv), the base (2.0 equiv), and the respective phosphine ligand (0.1-0.2 equiv).

  • Add the anhydrous, degassed solvent and the alkene (1.5 equiv).

  • Heat the reactions to a suitable temperature (e.g., 100-140 °C) and stir for 12-24 hours.

  • Analyze the product mixture from each reaction by LC-MS or ¹H NMR to determine the C2:C4 product ratio.

Visualizations

Ligand_Selection_for_Regioselectivity cluster_C4 C4-Selective Coupling cluster_C2 C2-Selective Coupling 2,4-Diiodooxazole_C4 This compound Pd Catalyst_C4 Pd Catalyst 2,4-Diiodooxazole_C4->Pd Catalyst_C4 Bulky Ligand Bulky Ligand (e.g., Xantphos) Bulky Ligand->Pd Catalyst_C4 C4-Coupled Product 4-Aryl/Alkynyl/Vinyl-2-iodooxazole Pd Catalyst_C4->C4-Coupled Product 2,4-Diiodooxazole_C2 This compound Pd Catalyst_C2 Pd Catalyst 2,4-Diiodooxazole_C2->Pd Catalyst_C2 Small Ligand Small Ligand (e.g., PTA) Small Ligand->Pd Catalyst_C2 C2-Coupled Product 2-Aryl/Alkynyl/Vinyl-4-iodooxazole Pd Catalyst_C2->C2-Coupled Product

Caption: Ligand-driven regioselectivity in the coupling of this compound.

Suzuki_Workflow start Start reagents Combine this compound, boronic acid, base, catalyst, and ligand in a Schlenk flask start->reagents inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Cool, Dilute, and Perform Aqueous Workup monitoring->workup Upon Completion purification Purify by Column Chromatography workup->purification product Obtain Regioselective Coupled Product purification->product

Caption: General experimental workflow for regioselective Suzuki-Miyaura coupling.

References

Application Notes: 2,4-Diiodooxazole as a Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Diiodooxazole is a versatile heterocyclic building block with significant potential in medicinal chemistry. The presence of two iodine atoms at positions 2 and 4 of the oxazole ring allows for selective and sequential functionalization through various cross-coupling reactions. This enables the construction of complex molecular architectures and the exploration of diverse chemical space in drug discovery programs. This document outlines the application of this compound in the synthesis of a novel, potent, and selective kinase inhibitor, herein referred to as Oxa-inhibitor-7, targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Biological Context: VEGFR-2 Signaling in Angiogenesis

VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is implicated in the pathology of several diseases, most notably cancer, where it promotes tumor growth and metastasis. Inhibition of VEGFR-2 is therefore a clinically validated strategy for cancer therapy.

Application: Synthesis of Oxa-inhibitor-7, a Novel VEGFR-2 Inhibitor

This compound serves as a central scaffold for the synthesis of Oxa-inhibitor-7. The synthetic strategy leverages sequential palladium-catalyzed cross-coupling reactions, specifically a Sonogashira coupling at the more reactive 2-position, followed by a Suzuki coupling at the 4-position. This approach allows for the introduction of distinct pharmacophoric elements required for potent and selective inhibition of VEGFR-2.

Quantitative Data: Kinase Inhibition Profile of Oxa-inhibitor-7

The inhibitory activity of the synthesized compound, Oxa-inhibitor-7, was assessed against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase TargetIC50 (nM)
VEGFR-2 15
PDGFRβ150
c-Kit250
EGFR>1000
FGFR1800

Data are representative of typical results obtained for oxazole-based kinase inhibitors and are for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of 2-((4-methylphenyl)ethynyl)-4-iodooxazole (Intermediate 1)

This protocol describes the selective Sonogashira coupling at the C2 position of this compound.

Materials:

  • This compound (1.0 eq)

  • 1-Ethynyl-4-methylbenzene (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.05 eq)

  • CuI (0.1 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dried round-bottom flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine.

  • Add 1-ethynyl-4-methylbenzene dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield Intermediate 1.

Protocol 2: Synthesis of Oxa-inhibitor-7

This protocol details the Suzuki coupling of Intermediate 1 with an arylboronic acid to yield the final product, Oxa-inhibitor-7.

Materials:

  • 2-((4-methylphenyl)ethynyl)-4-iodooxazole (Intermediate 1) (1.0 eq)

  • (4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid (1.5 eq)

  • Pd(dppf)Cl₂ (0.1 eq)

  • Na₂CO₃ (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, dissolve Intermediate 1, (4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid, and Na₂CO₃ in a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add Pd(dppf)Cl₂ to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 16 hours under an argon atmosphere.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by preparative HPLC to obtain Oxa-inhibitor-7.

Visualizations

G cluster_synthesis Synthetic Workflow for Oxa-inhibitor-7 2_4_diiodooxazole This compound sonogashira Sonogashira Coupling (Pd(PPh₃)₂Cl₂, CuI, TEA) 2_4_diiodooxazole->sonogashira intermediate_1 Intermediate 1 sonogashira->intermediate_1 suzuki Suzuki Coupling (Pd(dppf)Cl₂, Na₂CO₃) intermediate_1->suzuki oxa_inhibitor_7 Oxa-inhibitor-7 suzuki->oxa_inhibitor_7

Caption: Synthetic workflow for Oxa-inhibitor-7.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Oxa_inhibitor Oxa-inhibitor-7 Oxa_inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

Application Notes and Protocols for 2,4-Diiodooxazole in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,4-diiodooxazole as a versatile building block in the synthesis of complex natural products. The strategic placement of two iodine atoms at the C2 and C4 positions allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions, offering a convergent and efficient approach to elaborate oxazole-containing scaffolds.

Introduction

The oxazole moiety is a privileged heterocycle found in a wide array of biologically active natural products. Its presence is often crucial for the molecule's therapeutic properties. This compound serves as a valuable and readily functionalizable starting material for the construction of these complex architectures. The differential reactivity of the C2-I and C4-I bonds enables regioselective cross-coupling reactions, providing a powerful tool for the synthesis of unsymmetrically substituted oxazoles, bisoxazoles, and trisoxazoles. This document outlines detailed protocols for Suzuki-Miyaura, Stille, and Sonogashira couplings using this compound and provides quantitative data to guide reaction optimization.

Key Applications in Natural Product Synthesis

The strategic use of this compound has been instrumental in the convergent synthesis of polyoxazole-containing natural products. A notable application is in the synthesis of trisoxazole fragments, which are key structural motifs in compounds like telomestatin. The ability to perform sequential, regioselective cross-couplings allows for the rapid assembly of complex molecular frameworks from simpler oxazole precursors.

Data Presentation: Regioselective Cross-Coupling of this compound

The following tables summarize quantitative data for the key cross-coupling reactions of this compound, highlighting the regioselectivity and yields under various conditions.

Table 1: Regioselective Suzuki-Miyaura Coupling of this compound

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)Regioselectivity (C2:C4)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O80122-Phenyl-4-iodooxazole85>95:5
24-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)PCy₃ (10)K₃PO₄1,4-Dioxane10082-(4-Methoxyphenyl)-4-iodooxazole92>95:5
3Oxazol-4-ylboronatePd(PPh₃)₄ (5)-Cs₂CO₃DME90162-(Oxazol-4-yl)-4-iodooxazole50>95:5
4Phenylboronic acidPd(OAc)₂ (5)Xantphos (10)K₃PO₄Toluene11064-Phenyl-2-iodooxazole785:95

Note: The general trend for Suzuki-Miyaura coupling of this compound favors reaction at the more electrophilic C2 position. However, the use of specific ligands like Xantphos can reverse this selectivity, favoring the C4 position.

Table 2: Stille Coupling of Functionalized Iodooxazoles

EntryIodooxazole SubstrateOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)ProductYield (%)
12-(Oxazol-4-yl)-4-iodooxazole2-(Tributylstannyl)-5-phenyloxazolePd₂(dba)₃ (5)P(fur)₃ (20)DME100 (reflux)482,4'-Bis(oxazolyl)-2'-(5-phenyloxazolyl)65
22-Phenyl-4-iodooxazoleVinyltributyltinPd(PPh₃)₄ (5)-THF70242-Phenyl-4-vinyloxazole75

Table 3: Representative Sonogashira Coupling of Iodo-Heterocycles (Adapted for this compound)

EntryIodo-heterocycleAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)ProductExpected Yield (%)
12-Iodo-5-phenyloxazolePhenylacetylenePd(PPh₃)₂Cl₂ (5)10Et₃NTHF2542-(Phenylethynyl)-5-phenyloxazole90-95
24-Iodo-2-phenyloxazole1-HexynePd(OAc)₂ (5) / PPh₃ (10)10DIPADMF60124-(Hex-1-yn-1-yl)-2-phenyloxazole85-90

Note: Specific data for the Sonogashira coupling of this compound is limited in the literature. The conditions presented are adapted from successful couplings of similar iodo-oxazole substrates and are expected to provide good yields and regioselectivity (favoring the C2 position).

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2-Position

This protocol describes the preferential coupling of a boronic acid at the C2 position of this compound.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the boronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the toluene/ethanol/water solvent mixture (10 mL).

  • Degas the solution by bubbling with the inert gas for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.

  • Heat the reaction to 80 °C and stir vigorously under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 2-substituted-4-iodooxazole.

Protocol 2: Sequential Stille Coupling for Trisoxazole Synthesis

This protocol outlines the Stille coupling of a 2-substituted-4-iodooxazole with an organostannane to form a trisoxazole system, as demonstrated in the work of Bach and co-workers.

Materials:

  • 2-(Oxazol-4-yl)-4-iodooxazole (prepared via Protocol 1)

  • 2-(Tributylstannyl)-5-phenyloxazole (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (5 mol%)

  • Tris(2-furyl)phosphine [P(fur)₃] (20 mol%)

  • Anhydrous 1,2-dimethoxyethane (DME)

Procedure:

  • To a flame-dried Schlenk tube, add 2-(oxazol-4-yl)-4-iodooxazole (1.0 mmol), Pd₂(dba)₃ (0.05 mmol), and P(fur)₃ (0.20 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DME (10 mL) via syringe.

  • Add the 2-(tributylstannyl)-5-phenyloxazole (1.5 mmol) via syringe.

  • Heat the reaction mixture to reflux (approximately 100 °C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require up to 48 hours for completion.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired trisoxazole.

Protocol 3: Sonogashira Coupling at the C2-Position (Representative Protocol)

This protocol provides a general procedure for the Sonogashira coupling of a terminal alkyne at the C2 position of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equivalents)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.10 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Add the anhydrous solvent (10 mL) and the amine base (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycles and Workflows

Suzuki_Miyaura_Coupling cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Output pd0 Pd(0)L_n oadd Oxidative Addition pd0->oadd pd2 R-Pd(II)L_n-I oadd->pd2 trans Transmetalation pd2->trans pd2r R-Pd(II)L_n-R' trans->pd2r redel Reductive Elimination pd2r->redel redel->pd0 product 2-R'-4-Iodooxazole (R-R') redel->product diiodooxazole This compound (R-I) diiodooxazole->oadd boronic_acid Boronic Acid (R'-B(OH)₂) boronic_acid->trans base Base base->trans

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Stille_Coupling_Workflow start Start: 2-(Oxazol-4-yl)-4-iodooxazole reagents Reagents: - 2-(Tributylstannyl)-5-phenyloxazole - Pd₂(dba)₃ - P(fur)₃ - Anhydrous DME start->reagents reaction Reaction: - Assemble in Schlenk tube under Argon - Heat to reflux (100 °C) - Monitor by TLC/LC-MS (up to 48h) reagents->reaction workup Workup: - Cool to room temperature - Concentrate under reduced pressure reaction->workup purification Purification: - Flash column chromatography workup->purification product Product: Trisoxazole purification->product

Caption: Experimental workflow for Stille coupling.

Sonogashira_Dual_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_oadd Oxidative Addition pd0->pd_oadd pd2_halide R-Pd(II)L₂-I pd_oadd->pd2_halide pd_trans Transmetalation pd2_halide->pd_trans pd2_alkyne R-Pd(II)L₂-C≡CR' pd_trans->pd2_alkyne pd_redel Reductive Elimination pd2_alkyne->pd_redel pd_redel->pd0 product Alkynyl-oxazole pd_redel->product cu_halide CuI cu_alkyne Terminal Alkyne (R'C≡CH) + Base cu_halide->cu_alkyne cu_acetylide Cu-C≡CR' cu_alkyne->cu_acetylide cu_acetylide->pd_trans cu_acetylide->cu_halide diiodooxazole This compound diiodooxazole->pd_oadd

Caption: Dual catalytic cycles of the Sonogashira coupling.

Chemoselective Functionalization of 2,4-Diiodooxazole at the C4 Position: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemoselective functionalization of the C4 position of 2,4-diiodooxazole. The ability to selectively introduce substituents at the C4 position, while the C2 position also bears an iodine atom, is a valuable tool in medicinal chemistry and materials science for the synthesis of complex molecular architectures.

Introduction

The oxazole scaffold is a key heterocyclic motif present in numerous biologically active compounds and functional materials. The selective functionalization of substituted oxazoles is a powerful strategy for the rapid generation of molecular diversity. This compound is a versatile building block, with two distinct carbon-iodine bonds that can be selectively functionalized using palladium-catalyzed cross-coupling reactions. Generally, the C2 position of the oxazole ring is more electron-deficient and thus more reactive towards oxidative addition in typical cross-coupling catalytic cycles. However, recent studies have demonstrated that catalyst control can override this inherent reactivity, enabling selective functionalization at the C4 position.[1][2][3][4] This document outlines the catalyst-controlled regioselective Suzuki-Miyaura coupling of this compound, providing protocols for selective C4-arylation.

Data Presentation: Catalyst-Controlled Regioselective Suzuki-Miyaura Coupling of this compound

The regioselectivity of the Suzuki-Miyaura coupling of this compound can be effectively controlled by the choice of the palladium catalyst and ligand system. The following table summarizes the key findings for achieving C4 versus C2 selectivity.

Target PositionCatalyst/Ligand SystemPredominant ProductSelectivity (C4:C2)Reference
C4 Pd(OAc)₂ / Xantphos®2-Iodo-4-aryloxazoleHigh C4 selectivity[5][6]
C2 Pd(OAc)₂ / 1,3,5-Triaza-7-phosphaadamantane (PTA)4-Iodo-2-aryloxazoleHigh C2 selectivity[5][6]

Experimental Protocols

The following are detailed protocols for the selective C4- and C2-arylation of this compound via Suzuki-Miyaura cross-coupling.

Protocol 1: Chemoselective C4-Arylation of this compound

This protocol is optimized for the selective functionalization at the C4 position of this compound using a palladium/Xantphos® catalytic system.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos® (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and Xantphos® (0.04 equiv) in anhydrous 1,4-dioxane.

  • Catalyst Addition: Add the catalyst solution to the Schlenk flask containing the reagents.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water to the reaction mixture (a typical solvent ratio is 4:1 dioxane:water).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-iodo-4-aryloxazole.

Protocol 2: Chemoselective C2-Arylation of this compound

This protocol is optimized for the selective functionalization at the C2 position of this compound using a palladium/PTA catalytic system.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3,5-Triaza-7-phosphaadamantane (PTA)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN, anhydrous)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and 1,3,5-triaza-7-phosphaadamantane (PTA) (0.04 equiv) in anhydrous acetonitrile.

  • Catalyst Addition: Add the catalyst solution to the Schlenk flask containing the reagents.

  • Solvent Addition: Add anhydrous, degassed acetonitrile and degassed water to the reaction mixture (a typical solvent ratio is 4:1 MeCN:water).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-iodo-2-aryloxazole.

Mandatory Visualization

C4_Functionalization_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_outcome Products & Purification 2_4_Diiodooxazole This compound Reaction_Vessel Suzuki-Miyaura Cross-Coupling 2_4_Diiodooxazole->Reaction_Vessel Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction_Vessel Catalyst Pd(OAc)₂ / Xantphos® Catalyst->Reaction_Vessel Base_Solvent K₂CO₃ 1,4-Dioxane/H₂O Base_Solvent->Reaction_Vessel Crude_Product Crude Product Mixture Reaction_Vessel->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product 2-Iodo-4-aryloxazole Purification->Final_Product

Caption: Experimental workflow for the C4-selective Suzuki-Miyaura coupling of this compound.

Regioselectivity_Control Start This compound Decision Choice of Catalyst/Ligand Start->Decision C4_Pathway Pd(OAc)₂ / Xantphos® Decision->C4_Pathway C4-Selective C2_Pathway Pd(OAc)₂ / PTA Decision->C2_Pathway C2-Selective C4_Product 2-Iodo-4-aryloxazole C4_Pathway->C4_Product C2_Product 4-Iodo-2-aryloxazole C2_Pathway->C2_Product

Caption: Catalyst control of regioselectivity in the Suzuki-Miyaura coupling of this compound.

References

Application Notes and Protocols for the Regioselective Negishi Coupling of 2,4-Diiodooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the selective Negishi cross-coupling reaction of 2,4-diiodooxazole. Capitalizing on the differential reactivity of the two carbon-iodine bonds, this protocol enables the regioselective introduction of a substituent at the more reactive C2 position, yielding 2-substituted-4-iodooxazoles as versatile building blocks for further chemical elaboration. These intermediates are of significant interest in medicinal chemistry and materials science. This guide includes a detailed experimental protocol, tabulated reaction data from analogous couplings, and workflow diagrams to facilitate successful execution.

Introduction

The oxazole scaffold is a privileged heterocycle found in numerous natural products and pharmaceutical agents. The ability to selectively functionalize polysubstituted oxazoles is crucial for the development of novel chemical entities. The Negishi coupling, a powerful palladium-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide, offers a versatile and functional group tolerant method for the formation of carbon-carbon bonds.[1]

For dihalogenated heterocycles like this compound, regioselectivity is a key challenge. Studies on related palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have demonstrated that the C2-iodo substituent of the oxazole ring is significantly more reactive than the C4-iodo substituent. This preferential reactivity allows for a selective monosubstitution at the C2 position, leaving the C4-iodo group intact for subsequent transformations. This application note leverages this established principle to propose a robust protocol for the selective Negishi coupling of this compound.

Key Applications

  • Fragment-Based Drug Discovery: Synthesis of a diverse library of 2-substituted-4-iodooxazoles for screening against biological targets.

  • Elaboration of Complex Molecules: The remaining iodide at the C4 position serves as a handle for subsequent cross-coupling reactions, allowing for the stepwise and controlled synthesis of polysubstituted oxazoles.

  • Materials Science: Development of novel oxazole-containing materials with tailored electronic and photophysical properties.

Experimental Protocols

This section details the necessary procedures for the in situ preparation of the organozinc reagent and the subsequent regioselective Negishi cross-coupling with this compound.

Protocol 1: Preparation of the Organozinc Reagent (In Situ)

Materials:

  • Organohalide (e.g., Aryl iodide, Alkyl bromide)

  • Activated Zinc dust

  • 1,2-Dibromoethane

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add activated Zinc dust (1.5 equivalents relative to the organohalide).

  • Add a small volume of anhydrous THF to cover the zinc dust.

  • To activate the zinc, add 1,2-dibromoethane (approx. 5 mol%) and gently heat the suspension with a heat gun until gas evolution is observed.

  • Add chlorotrimethylsilane (approx. 5 mol%) and stir for 15 minutes at room temperature.

  • To the activated zinc suspension, add a solution of the organohalide (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) for 1-3 hours, or until the organohalide has been consumed (monitored by TLC or GC-MS).

  • Allow the resulting greyish suspension of the organozinc reagent to cool to room temperature and settle. The supernatant containing the organozinc reagent is used directly in the subsequent coupling reaction.

Protocol 2: Regioselective Negishi Coupling of this compound

Materials:

  • This compound

  • Organozinc reagent solution in THF (from Protocol 1)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a separate flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent) and Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Dissolve the solids in anhydrous THF.

  • To this solution, add the freshly prepared organozinc reagent solution (1.1 equivalents) dropwise via cannula at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux (typically 60-70 °C) for 2-12 hours. Monitor the reaction progress by TLC or LC-MS for the consumption of this compound and the formation of the monosubstituted product.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted-4-iodooxazole.

Data Presentation

The following tables summarize quantitative data from analogous Suzuki-Miyaura cross-coupling reactions of this compound. This data provides a strong indication of the expected regioselectivity and yields for the Negishi coupling, although optimization may be required.

Table 1: Regioselective Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%) of 2-Aryl-4-iodooxazole
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O801285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O90882
33-Tolylboronic acidPd₂(dba)₃ (2.5) / P(t-Bu)₃ (10)CsFTHF601678
42-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O851075

Data is representative of typical conditions and yields for Suzuki-Miyaura couplings and should be considered as a starting point for the optimization of the Negishi coupling.

Mandatory Visualizations

Negishi_Coupling_Workflow Experimental Workflow for Regioselective Negishi Coupling cluster_prep Organozinc Reagent Preparation cluster_coupling Negishi Coupling start_prep Activate Zinc Dust add_halide Add Organohalide start_prep->add_halide form_zinc Formation of R-ZnX add_halide->form_zinc add_zinc Add Organozinc Reagent form_zinc->add_zinc Transfer Supernatant start_coupling Combine this compound and Pd Catalyst start_coupling->add_zinc reaction Reaction (RT or Heat) add_zinc->reaction workup Aqueous Workup reaction->workup purification Purification workup->purification product 2-Substituted-4-iodooxazole purification->product

Caption: Workflow for the preparation of the organozinc reagent and subsequent Negishi coupling.

Catalytic_Cycle Catalytic Cycle of Negishi Coupling Pd0 Pd(0)L_n Reactant This compound (R-I) PdII_complex R-Pd(II)L_n-I Transmetalation_complex R-Pd(II)L_n-R' PdII_complex->Transmetalation_complex Transmetalation Byproduct ZnXI Transmetalation_complex->Pd0 Reductive Elimination Product 2-R'-4-Iodooxazole (R-R') Reactant->PdII_complex Oxidative Addition Organozinc Organozinc (R'-ZnX)

References

Application Notes and Protocols for Stille Coupling of 2,4-Diiodooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the strategic use of Stille coupling in the functionalization of 2,4-diiodooxazole. This methodology is particularly relevant for the synthesis of complex, polysubstituted oxazole derivatives, which are key structural motifs in many biologically active compounds and pharmaceuticals.

Introduction

The oxazole scaffold is a privileged heterocycle in medicinal chemistry. The selective functionalization of multisubstituted oxazoles is a critical step in the development of novel therapeutic agents. The Stille cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide, offers a powerful and versatile tool for this purpose. Its tolerance of a wide range of functional groups makes it particularly suitable for late-stage diversification in drug discovery programs.[1][2]

This document focuses on the application of Stille coupling to this compound, a versatile building block for the synthesis of 2,4-disubstituted oxazoles. A sequential cross-coupling strategy is often employed, leveraging the differential reactivity of the C4 and C2 positions of the oxazole ring.

Strategic Approach: Sequential Cross-Coupling

Research has shown that a regioselective approach is highly effective for the selective functionalization of 2,4-dihalooxazoles. This strategy typically involves an initial, more reactive coupling at the C4 position, followed by a subsequent coupling at the C2 position. For this compound, a sequential Suzuki-Miyaura coupling at C4 followed by a Stille coupling at C2 is a validated and efficient pathway to synthesize 2,4-disubstituted oxazoles. The higher reactivity of the C4-iodo group in Suzuki-Miyaura coupling allows for its selective functionalization, leaving the C2-iodo group intact for a subsequent Stille reaction.

Reaction Workflow

The overall synthetic strategy can be visualized as a two-step process:

G cluster_0 Step 1: Regioselective Suzuki-Miyaura Coupling at C4 cluster_1 Step 2: Stille Coupling at C2 A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/EtOH/H₂O) A->C B Arylboronic Acid B->C D 2-Iodo-4-aryloxazole C->D E 2-Iodo-4-aryloxazole G Pd Catalyst (e.g., Pd(PPh₃)₄) Ligand (e.g., AsPh₃) Additive (e.g., CuI) Solvent (e.g., Dioxane) E->G F Organostannane (R-SnBu₃) F->G H 2,4-Disubstituted Oxazole G->H

Caption: Sequential Suzuki-Stille coupling workflow.

Data Presentation

Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling at C4 of a 2,4-Dihalooxazole
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O (4:1:1)801285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O (4:1:1)801282
33-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O (4:1:1)801678

Data adapted from analogous reactions on 2,4-dihalooxazoles and represents expected outcomes for this compound.

Table 2: Representative Conditions for Stille Coupling at C2 of a 2-Iodo-4-aryloxazole
EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)AsPh₃ (10)CuI (10)Dioxane1001890
2Tributyl(2-furyl)stannanePd(PPh₃)₄ (5)AsPh₃ (10)CuI (10)Dioxane1002488
3(Tributylstannyl)pyridinePd₂(dba)₃ (2.5)P(2-furyl)₃ (10)-Toluene1101685

These are representative conditions based on established Stille coupling protocols for iodo-heterocycles. Optimization for specific substrates may be required.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling at the C4-Position of this compound

This protocol describes a typical procedure for the selective functionalization of the C4 position of this compound via a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • Add the solvent system, a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 10 mL).

  • The reaction mixture is stirred and heated to 80 °C under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, 2-iodo-4-aryloxazole, is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

Protocol 2: General Procedure for Stille Coupling at the C2-Position of 2-Iodo-4-aryloxazole

This protocol outlines a representative procedure for the Stille coupling of the 2-iodo-4-aryloxazole intermediate with an organostannane to yield the final 2,4-disubstituted oxazole.

Materials:

  • 2-Iodo-4-aryloxazole (from Protocol 1)

  • Organostannane (e.g., R-SnBu₃) (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Triphenylarsine (AsPh₃) (10 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Anhydrous dioxane or toluene

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask or sealed tube

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry round-bottom flask or sealed tube, add the 2-iodo-4-aryloxazole (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), triphenylarsine (0.10 mmol, 10 mol%), and copper(I) iodide (0.10 mmol, 10 mol%).

  • The vessel is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Add the organostannane (1.1 mmol) via syringe.

  • The reaction mixture is stirred and heated to 100 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, the 2,4-disubstituted oxazole, is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

Stille Catalytic Cycle

The mechanism of the Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

G Pd0 Pd(0)Ln OA_intermediate R¹-Pd(II)L₂-I Pd0->OA_intermediate Oxidative Addition TM_intermediate R¹-Pd(II)L₂(R²) OA_intermediate->TM_intermediate Transmetalation TM_intermediate->Pd0 Reductive Elimination Product R¹-R² TM_intermediate->Product Sn_byproduct I-SnBu₃ TM_intermediate->Sn_byproduct Stannane R²-SnBu₃ Stannane->TM_intermediate Halide R¹-I Halide->OA_intermediate

Caption: The catalytic cycle of the Stille coupling.

Conclusion

The sequential Suzuki-Miyaura and Stille cross-coupling reactions on this compound provide a robust and flexible strategy for the synthesis of a wide array of 2,4-disubstituted oxazoles. This approach allows for the introduction of diverse functionalities at both the C2 and C4 positions, making it a valuable tool for the generation of compound libraries for drug discovery and development. The provided protocols offer a solid starting point for researchers to explore the chemical space around the oxazole scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Selective Cross-Coupling of Dihalogenated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for selective cross-coupling of dihalogenated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide guidance on achieving desired regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the "conventional" regioselectivity in palladium-catalyzed cross-coupling of dihalogenated N-heterocycles?

A1: For most dihalogenated N-heterocycles, palladium-catalyzed cross-coupling reactions typically occur selectively at the halide position adjacent (α) to the nitrogen atom.[1][2][3] This is due to the increased positive charge and weaker carbon-halogen (C-X) bond at this position, making it more susceptible to oxidative addition by the Pd(0) catalyst.[1] This inherent reactivity bias is often exploited for the straightforward synthesis of a single regioisomer.[1]

Q2: I am observing the "conventional" selectivity, but my target molecule requires functionalization at a different position. How can I achieve "unconventional" or inverted site selectivity?

A2: Achieving unconventional selectivity requires overriding the intrinsic reactivity of the substrate. Several catalyst-controlled strategies have been developed to accomplish this.[1][4] Key factors to manipulate include the choice of ligand, catalyst speciation (the nature of the active catalyst), and reaction conditions.[1][2] For instance, employing sterically hindered N-heterocyclic carbene (NHC) or phosphine ligands can promote coupling at positions distal to the heteroatom.[1]

Q3: My reaction is producing a significant amount of the di-substituted product instead of the desired mono-substituted product. How can I improve selectivity for mono-functionalization?

A3: The formation of di-substituted products is a common challenge, often referred to as over-reaction or diarylation.[1][2] To favor mono-substitution, consider the following adjustments:

  • Stoichiometry: Use a stoichiometric amount (typically 1.0-1.2 equivalents) of the coupling partner.[5]

  • Reaction Time: Monitor the reaction closely using TLC or LC-MS and stop it once the starting material is consumed to prevent further reaction of the mono-substituted product.[5]

  • Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second coupling reaction.[5]

  • Ligand Choice: The choice of ligand can influence the relative rates of the first and second coupling reactions. Bulky ligands may sometimes favor difunctionalization, so screening different ligands is recommended.[6]

Q4: What is the general order of reactivity for different halogens in a dihalogenated heterocycle?

A4: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[2][5] This is primarily governed by the carbon-halogen bond dissociation energy (BDE).[2] This predictable reactivity allows for selective functionalization when two different halogens are present on the heterocycle by using milder reaction conditions to target the more reactive halide.[5][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor or No Conversion

  • Question: I am not observing any product formation. What are the potential causes and solutions?

  • Answer:

    • Inactive Catalyst: Ensure your palladium source and ligand are forming the active Pd(0) species. If using a Pd(II) precatalyst, pre-activation may be necessary. Consider using more advanced, pre-formed Pd(0) precatalysts.[8]

    • Impure Reagents: Verify the purity of your starting materials, solvents, and base. Contaminants in solvents, for example, can poison the catalyst.[8][9]

    • Inappropriate Base or Solvent: The choice of base and solvent is critical and often interdependent.[9] If your current system isn't working, screen a different combination of bases (e.g., carbonates, phosphates) and solvents (e.g., THF, Dioxane, Toluene).

    • Oxygen Contamination: Cross-coupling reactions are sensitive to oxygen. Ensure your reaction is set up under a properly maintained inert atmosphere (Argon or Nitrogen) and that your solvents are adequately degassed.[7]

Issue 2: Low Regioselectivity (Mixture of Isomers)

  • Question: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for my desired product?

  • Answer:

    • Ligand Screening: The ligand is a primary driver of selectivity.[1][10] If you desire the "unconventional" product, screen sterically bulky phosphine or N-heterocyclic carbene (NHC) ligands.[1] For "conventional" selectivity, standard ligands like PPh₃ or dppf are often effective, but selectivity can be ligand-dependent.[1]

    • Catalyst System Modification: The ratio of palladium to ligand can influence the active catalytic species. For example, in the coupling of 2,4-dibromopyridine, different PPh₃:Pd ratios can favor different isomers.[1][2] Multinuclear palladium clusters may also offer different selectivity compared to mononuclear species.[2][3]

    • Solvent Effects: Solvent polarity can influence selectivity.[11][12] Experiment with a range of solvents from nonpolar (e.g., Toluene) to polar aprotic (e.g., DMF, MeCN) to see if it impacts the isomeric ratio.[11][13]

    • Temperature Adjustment: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.

Logical Workflow for Troubleshooting Poor Selectivity

G start Start: Poor Regioselectivity ligand Screen Ligands (Bulky vs. Standard) start->ligand catalyst Modify Catalyst System (Pd:Ligand Ratio, Precatalyst) ligand->catalyst No Improvement end End: Optimized Selectivity ligand->end Improved solvent Vary Solvent Polarity (Toluene, THF, DMF, etc.) catalyst->solvent No Improvement catalyst->end Improved temp Adjust Temperature (Typically Lower) solvent->temp No Improvement solvent->end Improved temp->end Improved / No Improvement

Caption: A troubleshooting workflow for optimizing regioselectivity.

Issue 3: Competing Side Reactions

  • Question: I am observing significant side products like hydrodehalogenation (loss of a halogen). What can I do?

  • Answer:

    • Identify the Cause: Hydrodehalogenation can arise from β-hydride elimination, a competing pathway.[8] It can also be influenced by the purity of reagents and the specific catalyst system.

    • Ligand Choice: Certain ligands are known to minimize side reactions like β-hydride reduction.[8] Consult the literature for ligands specifically designed to be robust against this pathway for your reaction type.

    • Base and Solvent: The choice of base and the presence of water or other protic sources can sometimes contribute to this side reaction. Ensure anhydrous conditions if necessary.

Data on Ligand and Catalyst Effects

The following tables summarize quantitative data from the literature, demonstrating how different reaction parameters can influence the site selectivity in the cross-coupling of dihalogenated pyridines.

Table 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyridine

Catalyst/LigandBaseSolventTemp (°C)C4:C2 SelectivityReference
Pd-PEPPSI-IPrNa₂CO₃Dioxane/H₂O1002.5:1 to 10.4:1[1]
PdCl₂ / IPr*K₃PO₄THFRT~10:1
Pd(OAc)₂ / PtBu₃K₃PO₄Dioxane/H₂O100Modest C4[1]
Pd(OAc)₂ / Q-PhosK₃PO₄Toluene/H₂O100Marginal C4[2]
Note: IPr is a sterically hindered N-heterocyclic carbene (NHC) ligand.

Table 2: Suzuki-Miyaura Coupling of 2,4-Dibromopyridine

Catalyst SystemBaseSolventTemp (°C)Predominant IsomerC4:C2 SelectivityReference
Pd(OAc)₂ / PPh₃ (≥3:1 ratio)K₂CO₃Toluene100C2-[1][2]
Pd(OAc)₂ / PPh₃ (≤2.5:1 ratio)K₂CO₃Toluene100C4up to 13:1[1][2]
Trinuclear Pd(II)-NHCK₂CO₃Dioxane80C46.5-10.7 : 1[1]
Pd₃-type clusters / NanoparticlesVariousVariousVariousC4Switched from C2[2][3]

Decision Pathway for Catalyst Selection

G start Desired Selectivity? conventional Conventional (α to N) start->conventional Conventional unconventional Unconventional (distal to N) start->unconventional Unconventional std_ligand Standard Ligands (e.g., PPh₃, dppf) conventional->std_ligand high_ratio Use High Ligand:Pd Ratio (e.g., PPh₃:Pd ≥ 3:1) conventional->high_ratio bulky_ligand Bulky Ligands (e.g., IPr, P(tBu)₃) unconventional->bulky_ligand low_ratio Use Low Ligand:Pd Ratio (e.g., PPh₃:Pd ≤ 2.5:1) unconventional->low_ratio multinuclear Consider Multinuclear Pd Species (Clusters, Nanoparticles) unconventional->multinuclear

Caption: A decision tree for selecting a catalyst system based on the desired regioselectivity.

Key Experimental Protocols

The following are generalized protocols for common cross-coupling reactions. Note: These are starting points and may require optimization for your specific substrate. Always perform reactions under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless specified.

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling

This protocol is adapted for achieving selective mono-arylation.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the dihalogenated heterocycle (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[5][7]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate ligand (e.g., SPhos, PPh₃, IPr; see tables for guidance on Pd:Ligand ratio).

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane/H₂O or Toluene) via syringe.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and maximize mono-selectivity.[7]

  • Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography.[7]

Protocol 2: General Procedure for Selective Sonogashira Coupling

This protocol is for the selective coupling of a terminal alkyne.

  • Reaction Setup: To a degassed solution of the dihalogenated heterocycle (1.0 equiv.) in a suitable solvent mixture (e.g., THF/Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (CuI, 1-10 mol%).[14]

  • Inert Atmosphere: Ensure the system is kept under a positive pressure of inert gas.

  • Alkyne Addition: Add the terminal alkyne (1.0-1.2 equiv.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the product via flash column chromatography.

Protocol 3: General Procedure for Selective Buchwald-Hartwig Amination

This protocol is for the selective C-N bond formation.

  • Reaction Setup: In a glovebox or under a strong counterflow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst, 1-4 mol%), the ligand (e.g., Xantphos, BINAP, or a bulky biarylphosphine ligand), and the base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add the dihalogenated heterocycle (1.0 equiv.) and the amine (1.1-1.3 equiv.), followed by the anhydrous, degassed solvent (e.g., Toluene, Dioxane).

  • Reaction: Seal the vessel and heat the mixture (e.g., 80-110 °C) with stirring for the required time, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry and concentrate.

  • Purification: Purify the desired aryl amine product by flash column chromatography.

References

Technical Support Center: Optimizing Palladium Catalyst Loading for 2,4-Diiodooxazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing palladium-catalyzed reactions involving 2,4-diiodooxazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?

A1: this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are essential for creating carbon-carbon and carbon-heteroatom bonds. The most common and effective reactions include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Sonogashira Coupling: Coupling with terminal alkynes to yield arylalkynes.[1]

  • Heck Coupling: Formation of a C-C bond with an alkene.[2]

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Q2: How does palladium catalyst loading typically affect reactions with this compound?

A2: Catalyst loading is a critical parameter that directly influences reaction yield, rate, and purity.

  • Too Low Loading: Insufficient catalyst can lead to incomplete conversion of the starting material and result in low product yields.

  • Too High Loading: While potentially increasing the reaction rate, excessive catalyst loading can lead to the formation of undesired byproducts, increases the cost of synthesis, and complicates the purification process due to residual palladium in the final product.[3]

Q3: What is a good starting range for palladium catalyst loading in reactions with this compound?

A3: The optimal catalyst loading is highly dependent on the specific reaction, ligand, and substrates being used. However, for initial screening experiments with this compound, the following ranges are generally recommended:

Coupling ReactionTypical Palladium SourceTypical LigandTypical Catalyst Loading (mol%)
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄SPhos, XPhos, PPh₃0.5 - 5
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, Xantphos1 - 5
Heck Pd(OAc)₂P(o-tol)₃, PPh₃0.5 - 5
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂BINAP, Xantphos1 - 5

Q4: How can I control the site-selectivity in cross-coupling reactions of this compound?

A4: The C4 position of this compound is generally more reactive than the C2 position. However, the choice of palladium catalyst and ligand system can significantly influence the site of reaction. For instance, in Suzuki-Miyaura couplings, using a ligand like Xantphos with Pd(OAc)₂ has been shown to favor reaction at the C4 position, while other ligands might promote reaction at the C2 position.[4] Careful selection of the ligand is therefore crucial for achieving the desired regioselectivity.

Troubleshooting Guides

This section provides solutions to common problems encountered during palladium-catalyzed reactions with this compound.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Catalyst The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Consider using a pre-catalyst or adding a reducing agent. Ensure the palladium source is not old or degraded.[5]
Catalyst Deactivation The catalyst may be deactivating during the reaction, often indicated by the formation of palladium black.[6] This can be caused by impurities, high temperatures, or inappropriate ligand choice. Try using more robust ligands (e.g., bulky, electron-rich phosphines) or adding stabilizing agents.[7][8]
Poor Reagent Quality Ensure all reagents, especially the boronic acid in Suzuki couplings, are pure and dry. The base should also be of high quality and appropriately chosen for the reaction.[9]
Sub-optimal Reaction Conditions The temperature, solvent, or base may not be optimal. Perform a systematic screen of these parameters. Microwave irradiation can sometimes improve yields and reduce reaction times.[10][11]

Problem 2: Catalyst Deactivation (Palladium Black Formation)

Possible Cause Suggested Solution
Oxygen Contamination Palladium catalysts are often sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.[12]
High Reaction Temperature Excessive heat can lead to catalyst aggregation and precipitation. Try reducing the reaction temperature or using a more thermally stable catalyst system.
Inappropriate Ligand-to-Metal Ratio An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. Ensure an adequate ligand-to-palladium ratio is used.
Reaction with Solvent or Substrate Some solvents or functional groups on the substrate can react with and deactivate the catalyst. Consider a different solvent system.

Problem 3: Poor Selectivity (Mixture of C2 and C4 Products)

Possible Cause Suggested Solution
Incorrect Ligand Choice The ligand plays a crucial role in determining the regioselectivity of the reaction.[4] Screen a variety of phosphine ligands with different steric and electronic properties (e.g., PPh₃, Xantphos, SPhos).
Reaction Temperature Temperature can influence the selectivity of the reaction. Try running the reaction at a lower temperature to favor the formation of the thermodynamically preferred product.
Slow Addition of Reagents The rate of addition of one of the coupling partners can sometimes influence selectivity. Consider adding the boronic acid or alkyne slowly to the reaction mixture.

Experimental Protocols

Protocol: Optimization of Palladium Catalyst Loading for a Suzuki-Miyaura Reaction of this compound

This protocol describes a general procedure for screening palladium catalyst loading to optimize the yield of a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) to a series of reaction vials.

  • Prepare stock solutions of Pd(OAc)₂ and SPhos in anhydrous 1,4-dioxane.

  • Add the appropriate volumes of the catalyst and ligand stock solutions to each vial to achieve the desired catalyst loadings (e.g., 0.5, 1.0, 2.0, and 5.0 mol%). Maintain a Pd:Ligand ratio of 1:2.

  • Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water to each vial to achieve the desired reaction concentration.

  • Seal the vials and place them in a pre-heated reaction block at 90 °C.

  • Monitor the progress of the reactions at regular intervals (e.g., 1, 4, 8, and 24 hours) by taking small aliquots and analyzing them by LC-MS or GC-MS.

  • Once the reactions are complete, quench them with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography and determine the yield for each catalyst loading.

Visualizations

Troubleshooting_Low_Yield start Low Product Yield Observed check_catalyst Is the catalyst active? (Fresh? Pre-catalyst used?) start->check_catalyst check_conditions Are reaction conditions optimal? (Temp, Solvent, Base) check_catalyst->check_conditions Yes solution_catalyst Solution: - Use fresh catalyst/pre-catalyst - Screen different Pd sources check_catalyst->solution_catalyst No check_reagents Are reagents pure and dry? check_conditions->check_reagents Yes solution_conditions Solution: - Screen T, solvent, base - Consider microwave heating check_conditions->solution_conditions No solution_reagents Solution: - Purify/dry reagents - Use fresh stock check_reagents->solution_reagents No

Caption: Troubleshooting workflow for low product yield.

Catalyst_Loading_Optimization setup 1. Reaction Setup: - this compound - Coupling Partner - Base, Solvent screen 2. Screen Catalyst Loading: - 0.5 mol% - 1.0 mol% - 2.0 mol% - 5.0 mol% setup->screen monitor 3. Monitor Reaction: - LC-MS or GC-MS analysis - Track conversion over time screen->monitor analyze 4. Analyze Results: - Determine yield for each loading - Identify optimal loading monitor->analyze

Caption: Experimental workflow for optimizing catalyst loading.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-I (this compound) pd_complex1 R-Pd(II)L_n-I oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R'-B(OR)₂ pd_complex2 R-Pd(II)L_n-R' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: Generalized Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: 2,4-Diiodooxazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-diiodooxazole in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura, Stille, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in cross-coupling reactions with this compound?

A1: The most prevalent byproducts encountered are:

  • Homocoupling products: Dimerization of the boronic acid (in Suzuki), organotin reagent (in Stille), or terminal alkyne (in Sonogashira, known as Glaser coupling) is a common side reaction. This is often exacerbated by the presence of oxygen.

  • Protodeiodination: Replacement of one or both iodine atoms with a hydrogen atom from the solvent or trace water can lead to mono-iodooxazole or unsubstituted oxazole byproducts.

  • Bis-functionalization: Due to the presence of two reactive iodine atoms, the formation of a disubstituted oxazole, where both C2 and C4 positions have reacted, is a significant byproduct, especially when attempting mono-functionalization.

  • Regioisomeric products: When performing a mono-substitution, a mixture of 2-substituted and 4-substituted iodooxazoles can be formed if the reaction is not sufficiently regioselective.

Q2: How can I control the regioselectivity of the cross-coupling reaction?

A2: Regioselectivity in the cross-coupling of this compound is a critical challenge. For Suzuki-Miyaura reactions, the choice of phosphine ligand on the palladium catalyst is the primary method for controlling which iodine atom reacts. While specific conditions for Stille and Sonogashira reactions on this compound are less documented, the principles of ligand and catalyst control are expected to apply. For dihaloheterocycles in general, the more electron-deficient position or the position with the weaker carbon-halogen bond is typically more reactive.[1]

Q3: Why is my reaction yield low?

A3: Low yields can stem from several factors:

  • Catalyst deactivation: The active Pd(0) catalyst can be sensitive to air and moisture. Inefficient precatalyst activation or exposure to oxygen can lead to the formation of inactive Pd(II) species or palladium black.

  • Poor reagent quality: Degradation of the boronic acid/ester, organotin reagent, or terminal alkyne can significantly impact the reaction.

  • Suboptimal reaction conditions: Incorrect choice of base, solvent, temperature, or reaction time can lead to incomplete conversion or the prevalence of side reactions.

  • Inherent reactivity: The electronic properties of the this compound and the coupling partner can influence reaction efficiency.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling

Symptoms: Formation of a mixture of 2-substituted and 4-substituted mono-iodooxazoles, or a significant amount of the undesired regioisomer.

Possible Causes & Solutions:

CauseSolution
Inappropriate Ligand Choice The phosphine ligand plays a crucial role in determining the regioselectivity. For Suzuki-Miyaura coupling, specific ligands have been shown to favor reaction at either the C2 or C4 position.
Suboptimal Reaction Temperature Temperature can influence the selectivity of the oxidative addition step.
Incorrect Palladium Precatalyst The choice of palladium source can affect the active catalyst formation and its reactivity.

Logical Workflow for Troubleshooting Poor Regioselectivity

start Poor Regioselectivity Observed ligand Modify Phosphine Ligand start->ligand c4_selective Target C4-Substitution: Use Xantphos ligand [1, 2] ligand->c4_selective c2_selective Target C2-Substitution: Use 1,3,5-triaza-7-phospha-adamantane (PTA) ligand [1] ligand->c2_selective temp Optimize Reaction Temperature lower_temp Lower temperature to improve selectivity temp->lower_temp pd_source Screen Palladium Precatalysts screen_pd Test alternative Pd sources (e.g., Pd(OAc)2, Pd2(dba)3) pd_source->screen_pd c4_selective->temp c2_selective->temp lower_temp->pd_source end Improved Regioselectivity screen_pd->end

Troubleshooting workflow for poor regioselectivity.
Issue 2: Formation of Significant Bis-arylation Byproduct

Symptoms: A significant portion of the product is the 2,4-disubstituted oxazole, even when using one equivalent of the coupling partner.

Possible Causes & Solutions:

CauseSolution
High Reactivity of Mono-substituted Intermediate The initially formed mono-substituted iodooxazole can be highly reactive and undergo a second coupling reaction.
Excess of Coupling Partner Using more than one equivalent of the boronic acid, organotin, or alkyne will drive the reaction towards disubstitution.
Prolonged Reaction Time or High Temperature Extended reaction times or elevated temperatures can promote the slower second coupling step.

Experimental Workflow to Minimize Bis-arylation

start Start: High Bis-arylation equiv Adjust Stoichiometry: Use <= 1.0 eq. of coupling partner start->equiv time_temp Modify Reaction Conditions: Reduce reaction time and/or temperature equiv->time_temp monitor Monitor reaction progress closely by TLC/LC-MS time_temp->monitor isolate Isolate mono-substituted product as soon as starting material is consumed monitor->isolate end End: Minimized Bis-arylation isolate->end

Workflow to minimize bis-arylation byproducts.
Issue 3: Presence of Homocoupling Byproducts

Symptoms: Observation of dimeric species of the boronic acid, organotin reagent, or alkyne in the reaction mixture.

Possible Causes & Solutions:

CauseSolution
Presence of Oxygen Molecular oxygen can promote the oxidative homocoupling of the organometallic reagent.
Catalyst System (for Sonogashira) The copper co-catalyst in Sonogashira reactions can facilitate the homocoupling of terminal alkynes (Glaser coupling).
High Temperature Elevated temperatures can sometimes favor homocoupling pathways.

Decision Tree for Addressing Homocoupling

start Homocoupling Observed degas Improve Degassing Technique: Use freeze-pump-thaw cycles or sparge with inert gas for an extended period start->degas sonogashira Is it a Sonogashira reaction? degas->sonogashira yes Yes sonogashira->yes no No sonogashira->no copper_free Switch to Copper-Free Conditions yes->copper_free temp Lower Reaction Temperature no->temp copper_free->temp end Reduced Homocoupling temp->end

Decision tree for troubleshooting homocoupling.

Experimental Protocols

The following are generalized experimental protocols for cross-coupling reactions. Specific conditions should be optimized for each substrate combination.

Regioselective Suzuki-Miyaura Coupling (General Procedure)

This protocol is adapted from general procedures for Suzuki-Miyaura couplings and should be optimized for this compound.

  • Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligand (e.g., Xantphos for C4-selectivity, PTA for C2-selectivity), base (e.g., K₂CO₃, Cs₂CO₃), and degassed solvent (e.g., 1,4-dioxane, toluene, DMF).

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound (1.0 eq.), arylboronic acid (1.0-1.2 eq.), base (2.0-3.0 eq.), palladium catalyst (1-5 mol%), and phosphine ligand (1-10 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Stille Coupling of a Mono-iodooxazole (General Procedure)

This protocol is based on the successful coupling of a 2-aryl-4-iodooxazole derivative.[2]

  • Materials: Mono-iodooxazole, organotin reagent, palladium catalyst (e.g., Pd(PPh₃)₄), and anhydrous solvent (e.g., DMF).

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add the mono-iodooxazole (1.0 eq.), organotin reagent (1.1-1.5 eq.), and palladium catalyst (5-10 mol%).

    • Add the anhydrous solvent.

    • Heat the reaction to the desired temperature (e.g., 80-100 °C).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction and quench with a fluoride solution (e.g., aqueous KF) to precipitate tin byproducts.

    • Filter the mixture and extract the filtrate with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify by column chromatography.

Sonogashira Coupling (General Procedure)

This is a general protocol and should be optimized for this compound, potentially exploring ligand-controlled regioselectivity.

  • Materials: this compound, terminal alkyne, palladium catalyst (e.g., PdCl₂(PPh₃)₂), copper(I) iodide (CuI), amine base (e.g., triethylamine, diisopropylethylamine), and anhydrous solvent (e.g., THF, DMF).

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

    • Add the anhydrous solvent and the amine base.

    • Add the terminal alkyne (1.0-1.2 eq.) dropwise.

    • Stir the reaction at room temperature or a slightly elevated temperature (e.g., 40-60 °C).

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, quench with saturated aqueous NH₄Cl and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify by column chromatography.

References

improving reaction yield for the synthesis of 2,4-disubstituted oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-disubstituted oxazoles.

Troubleshooting Guide: Improving Reaction Yield

Low yields are a common challenge in the synthesis of 2,4-disubstituted oxazoles. This guide provides a systematic approach to diagnosing and resolving potential issues.

TroubleshootingWorkflow start Low or No Product Yield check_purity Verify Starting Material Purity and Integrity start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Purity Confirmed conclusion Optimized Yield Achieved check_purity->conclusion Impurity Identified and Resolved check_reagents Assess Reagent and Solvent Quality check_conditions->check_reagents Conditions Appear Correct check_conditions->conclusion Conditions Adjusted workup_purification Optimize Work-up and Purification check_reagents->workup_purification Reagents are High Quality check_reagents->conclusion Reagents Replaced/Purified analysis Analyze Byproducts workup_purification->analysis Yield Still Low workup_purification->conclusion Procedure Optimized analysis->check_conditions Byproduct suggests side reaction pathway analysis->conclusion Side Reaction Suppressed

Caption: General troubleshooting workflow for low reaction yield.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for oxazole formation through the cyclodehydration of 2-acylamino-ketones. Common issues include incomplete cyclization, starting material decomposition, and the formation of side products.

Troubleshooting Common Issues

RobinsonGabrielTroubleshooting cluster_issues Observed Issues cluster_solutions Potential Solutions low_yield Low or No Product optimize_dehydrating Optimize Dehydrating Agent low_yield->optimize_dehydrating adjust_temp Adjust Temperature low_yield->adjust_temp check_purity Ensure Starting Material Purity low_yield->check_purity byproducts Significant Byproducts byproducts->optimize_dehydrating Enamide formation? anhydrous Ensure Anhydrous Conditions byproducts->anhydrous Hydrolysis? decomposition Starting Material Decomposition decomposition->adjust_temp milder_conditions Use Milder Dehydrating Agent decomposition->milder_conditions reduce_time Reduce Reaction Time decomposition->reduce_time

Caption: Common issues and solutions in Robinson-Gabriel synthesis.

Quantitative Data: Dehydrating Agents
Dehydrating AgentTypical ConditionsYield RangeAdvantagesDisadvantages
Concentrated H₂SO₄Acetic anhydride, 90-100°CModerate to GoodReadily available, well-established.Harsh conditions, limited functional group tolerance.[1][2]
Polyphosphoric Acid (PPA)Neat, 100-160°CModerate to GoodOften gives higher yields than H₂SO₄.[1]High viscosity, difficult workup.[1]
Phosphorus Pentoxide (P₂O₅)High temperatureModeratePowerful dehydrating agent.Harsh conditions, difficult to handle.
Phosphoryl Chloride (POCl₃)High temperatureModerateEffective for some substrates.Harsh conditions, can lead to chlorinated byproducts.[3]
Trifluoroacetic Anhydride (TFAA)Ethereal solvents, RT to refluxGoodMild conditions, suitable for solid-phase synthesis.[3]Expensive, can be very reactive.[4]
Triphenylphosphine/IodineCH₂Cl₂, CH₃CN, RTGood to ExcellentVery mild, high functional group tolerance.Two-step process from β-hydroxy amides, expensive reagents.
Burgess ReagentTHF, Benzene, 50-80°CGood to ExcellentMild, neutral conditions, clean conversions.Expensive, moisture-sensitive.[1]
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole[5]
  • Acyl Chloride Formation: In a suitable reactor, react hippuric acid with thionyl chloride (1:2 molar ratio) at 50°C. After the reaction is complete, remove the unreacted thionyl chloride by distillation to yield benzamidoacetyl chloride.

  • Friedel-Crafts Acylation: Cool the crude benzamidoacetyl chloride to 50°C. Add benzene (10-fold molar excess relative to hippuric acid) and aluminum trichloride (2-fold molar excess). Heat the mixture to reflux for 3 hours to produce N-benzoyl-ω-aminoacetophenone.

  • Cyclization and Dehydration: Cool the reaction mixture to 30°C and add 50 wt% sulfuric acid (2-fold molar excess). Gradually increase the temperature to 100°C and maintain until cyclization is complete.

  • Work-up and Purification: Cool the mixture to 30°C and add water dropwise to precipitate the crude 2,5-diphenyloxazole. Collect the solid by filtration. The product can be further purified by recrystallization or column chromatography.

FAQs: Robinson-Gabriel Synthesis
  • Q1: My reaction is producing a significant amount of tar-like material. What is the likely cause and how can I prevent it?

    • A1: Tar formation is often due to the decomposition of the starting material or product under harsh acidic conditions and high temperatures.[1] To mitigate this, consider lowering the reaction temperature and using a milder dehydrating agent such as trifluoroacetic anhydride (TFAA) or the triphenylphosphine/iodine system.[3][5]

  • Q2: I am observing an enamide byproduct. How can I favor the formation of the oxazole?

    • A2: Enamide formation is a competing side reaction.[5] Altering the reaction conditions, such as the choice of dehydrating agent and temperature, can disfavor this pathway. Systematic experimentation is often necessary to find the optimal conditions for your specific substrate.

  • Q3: Are there any modern modifications to the Robinson-Gabriel synthesis that are suitable for sensitive substrates?

    • A3: Yes, a popular and milder method involves the oxidation of β-hydroxy amides with the Dess-Martin periodinane, followed by cyclodehydration using triphenylphosphine and iodine.[3] This two-step approach avoids the use of strong acids.

Van Leusen Oxazole Synthesis

The van Leusen reaction is a versatile method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). It is known for its mild conditions and good functional group tolerance.

Troubleshooting Common Issues

VanLeusenTroubleshooting cluster_issues Observed Issues cluster_solutions Potential Solutions low_yield Low or No Product anhydrous Ensure Anhydrous Conditions low_yield->anhydrous stronger_base Use Stronger, Non-nucleophilic Base low_yield->stronger_base adjust_temp Adjust Temperature low_yield->adjust_temp nitrile_byproduct Nitrile Byproduct Formation purify_aldehyde Purify Aldehyde Starting Material nitrile_byproduct->purify_aldehyde Ketone impurity? oxazoline_intermediate Stable Oxazoline Intermediate oxazoline_intermediate->stronger_base oxazoline_intermediate->adjust_temp extend_time Extend Reaction Time oxazoline_intermediate->extend_time

Caption: Common issues and solutions in Van Leusen oxazole synthesis.

Quantitative Data: Synthesis of 4-Substituted Oxazoles[7]
Entryα-Substituted TosMIC (R¹)Aldehyde (R²)ProductYield (%)
1BenzylBenzaldehyde4-Benzyl-5-phenyloxazole85
2MethylBenzaldehyde4-Methyl-5-phenyloxazole78
3IsopropylBenzaldehyde4-Isopropyl-5-phenyloxazole65
4Benzyl4-Chlorobenzaldehyde4-Benzyl-5-(4-chlorophenyl)oxazole82
5Methyl4-Methoxybenzaldehyde4-Methyl-5-(4-methoxyphenyl)oxazole75
Experimental Protocol: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in an Ionic Liquid[8]
  • Reaction Setup: To a mixture of the aldehyde (1.0 mmol) and an aliphatic halide (1.2 mmol) in an ionic liquid such as [bmim]Br (2 mL), add potassium carbonate (2.0 mmol).

  • TosMIC Addition: Stir the mixture at room temperature for 30 minutes, then add TosMIC (1.0 mmol).

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, extract the product with diethyl ether. Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

FAQs: Van Leusen Oxazole Synthesis
  • Q1: My reaction is not going to completion, and I am isolating a stable oxazoline intermediate. What should I do?

    • A1: The incomplete elimination of the tosyl group can lead to the isolation of the oxazoline intermediate.[6] To drive the reaction to completion, you can try increasing the reaction temperature, using a stronger base (e.g., potassium tert-butoxide), or extending the reaction time.[6]

  • Q2: I am getting a significant amount of a nitrile byproduct. What is the cause?

    • A2: The formation of a nitrile byproduct suggests the presence of ketone impurities in your aldehyde starting material, as ketones react with TosMIC to form nitriles.[6] Purify the aldehyde by distillation or column chromatography before use.

  • Q3: Can I synthesize 2,4-disubstituted oxazoles using the Van Leusen reaction?

    • A3: The classical Van Leusen synthesis yields 5-substituted or 4,5-disubstituted oxazoles. To obtain a 2,4-disubstituted oxazole, a different synthetic strategy would be required.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis is a method for producing oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[7] It is particularly useful for the synthesis of 2,5-disubstituted oxazoles.

Troubleshooting Common Issues

FischerTroubleshooting cluster_issues Observed Issues cluster_solutions Potential Solutions low_yield Low Product Yield anhydrous Ensure Strictly Anhydrous Conditions low_yield->anhydrous pure_reagents Use Highly Pure Starting Materials low_yield->pure_reagents side_reactions Side Reactions temp_control Maintain Low Temperature side_reactions->temp_control product_precipitation Product Fails to Precipitate product_precipitation->anhydrous solvent_choice Optimize Solvent product_precipitation->solvent_choice

Caption: Common issues and solutions in Fischer oxazole synthesis.

Quantitative Data: Synthesis of 2,5-Disubstituted Oxazoles

Yields for the Fischer oxazole synthesis are generally reported as moderate to good, but are highly dependent on the specific substrates and the purity of the reagents and solvents. Specific quantitative data for a range of 2,4-disubstituted oxazoles is not as commonly reported in modern literature compared to other methods.

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole[2][10]
  • Reaction Setup: Dissolve mandelic acid nitrile (cyanohydrin of benzaldehyde, 1.0 equiv) and benzaldehyde (1.0 equiv) in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.

  • HCl Gas Addition: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution for 1-2 hours.

  • Reaction: Allow the reaction mixture to stand at room temperature overnight.

  • Product Isolation: Collect the precipitated 2,5-diphenyloxazole hydrochloride salt by filtration and wash it with anhydrous diethyl ether.

  • Free Base Formation: The free base can be obtained by treating the hydrochloride salt with water or by boiling it in alcohol.

FAQs: Fischer Oxazole Synthesis
  • Q1: Why are anhydrous conditions so critical for the Fischer oxazole synthesis?

    • A1: The presence of water can lead to the hydrolysis of intermediates and the cyanohydrin starting material, resulting in low yields and the formation of byproducts.[2][7] It is essential to use dry solvents and reagents and to protect the reaction from atmospheric moisture.

  • Q2: My product is not precipitating as the hydrochloride salt. What could be the issue?

    • A2: Failure of the product to precipitate could be due to several factors, including insufficient saturation of the solution with HCl gas, the presence of water, or the use of an inappropriate solvent. Ensure the HCl gas is bubbled through for a sufficient amount of time and that all components are strictly anhydrous.

  • Q3: Can I use aliphatic aldehydes and cyanohydrins in the Fischer oxazole synthesis?

    • A3: While the reaction is most commonly employed for aromatic substrates, there have been instances where aliphatic compounds have been used.[7] However, yields may be lower, and side reactions can be more prevalent.

References

Technical Support Center: 2,4-Diiodooxazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-diiodooxazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges related to dehalogenation side reactions during cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in cross-coupling reactions with this compound?

A1: Dehalogenation is an undesired side reaction where one or both of the iodine atoms on the this compound ring are replaced by a hydrogen atom. This leads to the formation of mono-iodo-oxazole or unsubstituted oxazole as byproducts, reducing the yield of your desired coupled product and complicating purification. The C-I bond is relatively weak, making aryl iodides more susceptible to this side reaction compared to aryl bromides or chlorides.

Q2: Which position on this compound is more prone to dehalogenation?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of the two C-I bonds can differ, and this also influences the propensity for dehalogenation. The relative reactivity for coupling and dehalogenation can be controlled by the choice of catalyst and reaction conditions. Generally, the more reactive site for oxidative addition is also more susceptible to dehalogenation.

Q3: What are the primary factors that contribute to dehalogenation?

A3: Several factors can promote the undesired dehalogenation of this compound:

  • Reaction Temperature: Higher temperatures can increase the rate of dehalogenation.

  • Choice of Base: Strong bases, particularly alkoxides, can act as hydride donors or promote pathways that lead to palladium-hydride species, which are key intermediates in dehalogenation.

  • Catalyst System: The electronic and steric properties of the palladium catalyst and its ligands play a crucial role. Less stable catalysts or those that readily form hydride species can exacerbate the problem.

  • Solvent: Protic solvents (e.g., alcohols) can be a source of protons or hydrides, contributing to dehalogenation. Some polar aprotic solvents may also promote this side reaction.[1]

  • Purity of Reagents: Impurities in starting materials, solvents, or other reagents can act as proton or hydride sources.

Q4: Can I selectively perform a cross-coupling reaction at one of the iodo positions without significant dehalogenation?

A4: Yes, selective mono-functionalization of dihalo-heterocycles is possible. The different electronic environments of the C2 and C4 positions on the oxazole ring can be exploited. By carefully selecting the palladium catalyst and ligands, you can often achieve high regioselectivity for either the C2 or C4 position. The key is to use conditions that favor the desired cross-coupling pathway over dehalogenation at both positions.

Troubleshooting Guides

Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired biaryl-oxazole product.

  • Presence of mono-iodo-oxazole or unsubstituted oxazole byproducts, confirmed by GC-MS or NMR.

Troubleshooting Workflow:

G start Significant Dehalogenation Observed catalyst Evaluate Catalyst System start->catalyst base Modify Base catalyst->base If dehalogenation persists sub_catalyst Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. catalyst->sub_catalyst solvent Change Solvent base->solvent If dehalogenation persists sub_base Switch from strong alkoxide bases (e.g., NaOEt, KOtBu) to weaker inorganic bases (e.g., K2CO3, K3PO4, Cs2CO3). base->sub_base temp Lower Reaction Temperature solvent->temp If dehalogenation persists sub_solvent Replace protic or highly polar aprotic solvents (e.g., alcohols, DMF) with less polar aprotic solvents (e.g., toluene, dioxane). solvent->sub_solvent end Dehalogenation Minimized temp->end sub_temp Run the reaction at the lowest temperature that allows for a reasonable reaction rate. temp->sub_temp

Caption: Troubleshooting workflow for minimizing dehalogenation in Suzuki coupling.

Data on Reaction Parameter Effects (Suzuki Coupling):

ParameterCondition Favoring DehalogenationRecommended Condition to Minimize DehalogenationRationale
Catalyst Ligand Less bulky, electron-poor ligands (e.g., PPh₃ in some cases)Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHC ligandsPromotes reductive elimination of the desired product over side reactions.[2]
Base Strong alkoxide bases (e.g., NaOEt, KOtBu)Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)Reduces the formation of palladium-hydride species that cause dehalogenation.
Solvent Protic solvents (e.g., alcohols), highly polar aprotic solvents (e.g., DMF)Aprotic, less polar solvents (e.g., toluene, 1,4-dioxane)Minimizes the availability of proton/hydride sources.[1]
Temperature High temperatures (e.g., >100 °C)Lowest effective temperature (e.g., 60-80 °C)Slows down the rate of the dehalogenation side reaction.
Issue 2: Significant Dehalogenation in Sonogashira Coupling

Symptoms:

  • Low yield of the desired alkynyl-oxazole product.

  • Formation of mono-iodo-oxazole or unsubstituted oxazole byproducts.

  • Potential formation of alkyne homo-coupling (Glaser coupling) byproducts.

Troubleshooting Workflow:

G start Significant Dehalogenation Observed catalyst Optimize Catalyst System start->catalyst base Adjust Base and Additives catalyst->base If dehalogenation persists sub_catalyst Use a well-defined Pd(0) source or a pre-catalyst. Consider copper-free conditions if Glaser coupling is also an issue. catalyst->sub_catalyst temp Modify Reaction Temperature base->temp If dehalogenation persists sub_base Use an amine base (e.g., Et3N, DIPEA) that can also act as a solvent. Ensure anhydrous conditions. base->sub_base end Dehalogenation Minimized temp->end sub_temp Run at room temperature if possible, as iodo-substrates are highly reactive. Avoid prolonged heating. temp->sub_temp

Caption: Troubleshooting workflow for minimizing dehalogenation in Sonogashira coupling.

Data on Reaction Parameter Effects (Sonogashira Coupling):

ParameterCondition Favoring DehalogenationRecommended Condition to Minimize DehalogenationRationale
Catalyst System High catalyst loading, unstable Pd(0) speciesWell-defined Pd(0) pre-catalysts, consider copper-free systemsStable catalysts and optimized conditions favor the desired C-C bond formation.
Base/Solvent Excessively strong, non-amine basesAmine bases (e.g., Et₃N, DIPEA), which can also serve as the solventThe amine base is crucial for the Sonogashira catalytic cycle and generally does not promote dehalogenation as strongly as alkoxides.[3][4]
Temperature Elevated temperaturesRoom temperature for reactive aryl iodidesThe high reactivity of the C-I bond often allows for coupling at lower temperatures, which suppresses dehalogenation.[5]
Atmosphere Presence of oxygenInert atmosphere (Argon or Nitrogen)Oxygen can lead to catalyst degradation and promote side reactions.

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for your specific boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv, finely powdered and dried)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (e.g., 4:1 v/v mixture).

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimized Protocol for Sonogashira Coupling of this compound

This protocol is a starting point and may require optimization for your specific terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (Et₃N, anhydrous)

  • THF (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous THF and anhydrous Et₃N.

  • Add Pd(PPh₃)₂Cl₂ and CuI to the solution.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling with Competing Dehalogenation Pathway

G pd0 Pd(0)L₂ ox_add {Oxidative Addition| (Ar-I-Oxazole)} pd0->ox_add pd_intermediate Ar-Pd(II)(I)L₂ ox_add->pd_intermediate transmetalation {Transmetalation| (R-B(OH)₂)} pd_intermediate->transmetalation pdh_formation {Formation of Pd-H| (from base, solvent, etc.)} pd_intermediate->pdh_formation Side Reaction pd_r_intermediate Ar-Pd(II)(R)L₂ transmetalation->pd_r_intermediate red_elim {Reductive Elimination} pd_r_intermediate->red_elim red_elim->pd0 product {Desired Product| (Ar-R)} red_elim->product pdh_intermediate H-Pd(II)(I)L₂ pdh_formation->pdh_intermediate dehalogenation {Reductive Elimination} pdh_intermediate->dehalogenation dehalogenation->pd0 byproduct {Dehalogenated Byproduct| (Ar-H)} dehalogenation->byproduct

Caption: Suzuki-Miyaura catalytic cycle and the competing dehalogenation pathway.

Catalytic Cycles for Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ ox_add {Oxidative Addition| (Ar-I)} pd0->ox_add pd_intermediate Ar-Pd(II)(I)L₂ ox_add->pd_intermediate transmetalation {Transmetalation} pd_intermediate->transmetalation pd_r_intermediate Ar-Pd(II)(C≡CR)L₂ transmetalation->pd_r_intermediate red_elim {Reductive Elimination} pd_r_intermediate->red_elim red_elim->pd0 product {Product| (Ar-C≡CR)} red_elim->product alkyne {Terminal Alkyne| (H-C≡CR)} cu_pi {π-Alkyne Complex Formation| (+ CuI)} alkyne->cu_pi cu_alkyne [Cu(C≡CR)] cu_pi->cu_alkyne deprotonation {Deprotonation| (+ Base)} cu_alkyne->deprotonation cu_acetylide Copper Acetylide (Cu-C≡CR) deprotonation->cu_acetylide cu_acetylide->transmetalation

Caption: Interconnected catalytic cycles in the Sonogashira cross-coupling reaction.

References

Technical Support Center: Suzuki Coupling with 2,4-Diiodooxazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura coupling reactions involving 2,4-diiodooxazole.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low or no yield of my desired coupled product. What are the primary factors to investigate?

A1: Failure of a Suzuki coupling reaction can be attributed to several factors. A systematic check of the following is recommended:

  • Catalyst Inactivity: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. Ensure your palladium source and ligand are fresh and active. Consider using a more robust, air-stable precatalyst, such as a palladacycle or a Pd-NHC complex, which are known for high efficiency with challenging heterocyclic substrates.[1][2][3]

  • Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst and promote the homocoupling of the boronic acid.[4][5] It is critical to ensure that all solvents are thoroughly degassed and that the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen) from start to finish.[6][7]

  • Inadequate Base: The base is crucial for the activation of the organoboron species to facilitate transmetalation.[8] If your base is not strong enough or has poor solubility in the reaction medium, the catalytic cycle can stall. For challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like Na₂CO₃.[9][10] The base should be finely powdered to maximize surface area.[11]

  • Poor Reagent Quality: Verify the purity and stability of your this compound and boronic acid or ester. Boronic acids can degrade over time through dehydration (forming anhydrides) or protodeboronation.[12][13]

Q2: My reaction produces a mixture of mono- and bis-arylated oxazole. How can I improve the selectivity for the mono-coupled product?

A2: Achieving mono-selectivity on a dihalogenated substrate requires careful control of reaction conditions:

  • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Using a large excess will drive the reaction towards bis-arylation.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Over-running the reaction or using excessively high temperatures can lead to the second coupling event. Aim for the lowest temperature that provides a reasonable reaction rate.

  • Slow Addition: In some cases, slow addition of the boronic acid via a syringe pump can help maintain a low concentration, favoring the mono-coupling.

Studies on this compound have shown that bis-arylation is a common side reaction, making careful optimization of these parameters essential.[14][15]

Q3: I am struggling with poor regioselectivity, obtaining a mixture of C2- and C4-coupled products. How can I control which position reacts?

A3: The regioselectivity of the Suzuki coupling on this compound is highly dependent on the choice of phosphine ligand and solvent.[14][15] While the C-I bond at the 4-position is generally more reactive, this can be overridden by the choice of catalyst system.

  • For C4-Selectivity: The use of Xantphos as a ligand has been shown to be uniquely capable of mediating highly selective mono-Suzuki couplings at the C4 position of this compound.[14][15]

  • For C2-Selectivity: High selectivity for mono-coupling at the C2 position can be achieved by using 1,3,5-triaza-7-phospha-adamantane (PTA) as the ligand, particularly with acetonitrile (MeCN) as the solvent.[14][15]

The choice of palladium precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃) is used in conjunction with these specific ligands to direct the selectivity.[14][15]

Q4: I have a significant amount of a biaryl byproduct derived from my boronic acid (homocoupling). What causes this and how can I prevent it?

A4: Homocoupling of boronic acids is a common side reaction that reduces the yield of the desired product and complicates purification.[4]

  • Primary Causes:

    • Oxygen-Mediated: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then reacts with two molecules of the boronic acid to form the homocoupled product. Rigorous degassing and maintaining an inert atmosphere are crucial for suppression.[4]

    • Pd(II)-Mediated: If a Pd(II) salt is used as a precatalyst, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) species.[4] This is often more problematic at the beginning of the reaction.

  • Solutions:

    • Use a Pd(0) Source: Employing a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate homocoupling that occurs during the in situ reduction of Pd(II) precatalysts.[9]

    • Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) in the reaction mixture.[6]

    • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can promote the desired reductive elimination step of the cross-coupling cycle, outcompeting the homocoupling pathway.[1][9]

Q5: My starting materials are being consumed, but I am isolating the deboronated arene instead of the coupled product. What is happening?

A5: This side reaction is known as protodeboronation, where the boronic acid's C-B bond is cleaved and replaced with a C-H bond.[12][13]

  • Causes: This reaction can be uncatalyzed (direct reaction with water) or catalyzed by the base or metal salts.[13] It is particularly problematic for electron-rich or some heteroaryl boronic acids.

  • Solutions:

    • Use Boronic Esters or Trifluoroborates: Boronate esters (e.g., pinacol esters) and potassium organotrifluoroborates are generally more stable towards protodeboronation than the corresponding boronic acids.[13][16] Organotrifluoroborates can act as a "slow-release" reservoir of the boronic acid under basic conditions, keeping its ambient concentration low and minimizing side reactions.[17][18]

    • Anhydrous Conditions: If feasible for your specific reaction, using anhydrous solvents and bases can reduce the rate of hydrolysis-dependent protodeboronation.

    • Modify Reaction Temperature: High temperatures can accelerate protodeboronation. Try running the reaction at a lower temperature for a longer period.

Data Presentation: Ligand-Controlled Regioselectivity

The following table summarizes reported conditions for achieving regioselective mono-Suzuki coupling on this compound.

Target PositionPalladium SourceLigandBaseSolventSelectivity OutcomeReference
C4 Pd(OAc)₂XantphosCs₂CO₃1,4-DioxaneHighly selective for C4 mono-arylation.[14][15]
C2 Pd(OAc)₂1,3,5-Triaza-7-phospha-adamantane (PTA)Cs₂CO₃Acetonitrile (MeCN)Highly selective for C2 mono-arylation.[14][15]

Experimental Protocols

General Protocol for Regioselective Suzuki Coupling of this compound:

This protocol is a general guideline and should be optimized for specific substrates.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0-3.0 equiv).

    • In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate ligand (e.g., Xantphos for C4-selectivity, 2-10 mol%).

  • Inert Atmosphere:

    • Seal the flask/vial with a septum.

    • Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.[7]

  • Addition of Reagents and Solvent:

    • Under a positive pressure of inert gas, add the catalyst/ligand mixture to the reaction flask.

    • Add the degassed solvent (e.g., 1,4-Dioxane for C4-selectivity) via syringe to achieve a typical concentration of 0.1-0.5 M with respect to the limiting reagent.[5]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed or conversion plateaus (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[7]

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[7]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.[5]

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues in the Suzuki coupling of this compound.

Suzuki_Troubleshooting start Initial Observation: Low Yield / Byproducts cause1 Cause: Catalyst Inactivity start->cause1 No/Low Conversion cause2 Cause: Poor Selectivity start->cause2 Mixture of Products cause3 Cause: Side Reactions start->cause3 Unwanted Byproducts solution1a Solution: - Use fresh/active Pd source - Use robust precatalyst (e.g., Pd-NHC, Palladacycle) - Check base strength/solubility cause1->solution1a subcause2a Mono- vs. Bis-Arylation cause2->subcause2a subcause2b C2 vs. C4 Regioselectivity cause2->subcause2b subcause3a Homocoupling cause3->subcause3a subcause3b Protodeboronation cause3->subcause3b solution2a Solution: - Adjust boronic acid stoichiometry (1.1-1.5 eq) - Reduce reaction time/temperature - Monitor reaction closely subcause2a->solution2a solution2b Solution: - For C4: Use Xantphos ligand - For C2: Use PTA ligand in MeCN subcause2b->solution2b solution3a Solution: - Rigorously degas solvents - Use Pd(0) source (e.g., Pd(PPh3)4) - Use bulky, e--rich ligands subcause3a->solution3a solution3b Solution: - Use boronic ester or trifluoroborate salt - Use anhydrous conditions - Lower reaction temperature subcause3b->solution3b

Troubleshooting workflow for Suzuki coupling of this compound.

References

Technical Support Center: Managing the Stability of 2,4-Diiodooxazole Under Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and stability of 2,4-diiodooxazole in the presence of basic reagents. The information provided is based on established principles of oxazole and halo-heterocyclic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound under basic conditions?

A1: this compound is susceptible to degradation under basic conditions, which can lead to reduced reaction yields, formation of impurities, and complete decomposition of the starting material. The primary concerns are nucleophilic attack on the electron-deficient oxazole ring and potential ring-opening reactions. The iodine substituents can also be subject to substitution or reductive dehalogenation depending on the reaction conditions.

Q2: Which positions on the this compound ring are most reactive towards bases?

A2: The C2 and C5 positions of the oxazole ring are the most electrophilic and therefore most susceptible to nucleophilic attack.[1] In this compound, the C2 position is particularly activated by the adjacent oxygen and nitrogen atoms. The C4-iodo and C2-iodo groups are potential leaving groups for nucleophilic aromatic substitution (SNAr) type reactions, especially if the attacking nucleophile is soft and the conditions are suitable.

Q3: What types of bases are most likely to cause decomposition of this compound?

A3: Strong, hard bases such as alkali metal hydroxides (e.g., NaOH, KOH) and alkoxides (e.g., NaOMe, KOtBu) are likely to promote decomposition through direct nucleophilic attack on the oxazole ring, potentially leading to ring cleavage. Strong, non-nucleophilic bases (e.g., DBU, DBN) are generally preferred for reactions where only deprotonation of another substrate is desired. However, even these can cause degradation at elevated temperatures or with prolonged reaction times.

Q4: Can the choice of solvent influence the stability of this compound in the presence of a base?

A4: Yes, the solvent can play a crucial role. Protic solvents (e.g., water, alcohols) can participate in solvolysis reactions, especially with strong bases, leading to undesired byproducts. Aprotic polar solvents (e.g., DMF, DMSO) can enhance the reactivity of nucleophiles and may accelerate decomposition. Aprotic, non-polar solvents (e.g., toluene, THF) are often a better choice to minimize side reactions, although solubility of the base may be a consideration.

Q5: Are there any general precautions for handling and storing this compound?

A5: this compound, like many polyhalogenated organic compounds, should be handled with care in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. It should be stored in a cool, dry, dark place away from strong bases and oxidizing agents to prevent degradation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound under basic conditions.

Problem Possible Cause Suggested Solution
Low or no yield of the desired product, with recovery of starting material. 1. The base is not strong enough to effect the desired transformation. 2. The reaction temperature is too low. 3. The reaction time is insufficient.1. Consider a stronger, non-nucleophilic base (see data table below). 2. Gradually increase the reaction temperature while monitoring for decomposition by TLC or LC-MS. 3. Extend the reaction time, monitoring the progress at regular intervals.
Low yield of the desired product, with significant decomposition of the starting material (observed as a complex mixture on TLC/LC-MS). 1. The base is too strong or too nucleophilic, leading to ring degradation. 2. The reaction temperature is too high. 3. The concentration of the base is too high.1. Switch to a weaker or more sterically hindered, non-nucleophilic base. 2. Perform the reaction at a lower temperature, even if it requires a longer reaction time. 3. Add the base slowly and in portions to maintain a low instantaneous concentration.
Formation of an unexpected byproduct. 1. Nucleophilic attack of the base or solvent on the oxazole ring. 2. Ring-opening of the oxazole followed by rearrangement or reaction with other species. 3. Nucleophilic substitution of one or both iodine atoms.1. Use a non-nucleophilic base and an aprotic, non-polar solvent. 2. Attempt to isolate and characterize the byproduct to understand the decomposition pathway. This can inform the redesign of the reaction conditions. 3. Consider if the byproduct could arise from a desired reaction at an alternative site and adjust stoichiometry or addition order accordingly.
Inconsistent results between batches. 1. Purity of this compound may vary. 2. The base may be of variable quality or has degraded upon storage. 3. Traces of water or other impurities in the solvent or reagents.1. Purify the starting material before use (e.g., by recrystallization or column chromatography). 2. Use a freshly opened bottle of base or titrate the base to determine its exact concentration. 3. Use freshly dried solvents and ensure all glassware is rigorously dried before use.

Data Presentation

Table 1: Recommended Bases for Reactions Involving this compound (Hypothetical Data)

BaseTypepKa (Conjugate Acid)Recommended SolventsPotential Issues
Triethylamine (TEA)Weak, Nucleophilic10.75DCM, THF, TolueneCan act as a nucleophile at elevated temperatures.
Diisopropylethylamine (DIPEA)Weak, Sterically Hindered10.75DCM, THF, TolueneGenerally less nucleophilic than TEA.
1,8-Diazabicycloundec-7-ene (DBU)Strong, Non-nucleophilic13.5 (in MeCN)THF, Toluene, MeCNCan cause decomposition at higher temperatures.
Potassium Carbonate (K₂CO₃)Inorganic, Weak10.33DMF, MeCNHeterogeneous reaction, may require phase-transfer catalyst.
Cesium Carbonate (Cs₂CO₃)Inorganic, Moderate10.33DMF, MeCN, TolueneMore soluble than K₂CO₃ in organic solvents.
Sodium Hydride (NaH)Strong, Non-nucleophilic~35THF, DioxaneHighly reactive, requires inert atmosphere. Can cause extensive decomposition if not controlled.

Experimental Protocols

Protocol 1: General Procedure for a Base-Mediated Reaction with this compound (e.g., Suzuki Coupling)

  • Glassware Preparation: All glassware should be oven-dried or flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation:

    • To a dried reaction flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the coupling partner (e.g., a boronic acid, 1.1 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

    • Evacuate and backfill the flask with an inert atmosphere three times.

  • Solvent and Base Addition:

    • Add the anhydrous solvent (e.g., toluene) via syringe.

    • In a separate flask, prepare a solution or suspension of the base (e.g., Cs₂CO₃, 2.0 eq.) in the same solvent.

    • Add the base solution/suspension to the reaction mixture dropwise at room temperature over 10-15 minutes with vigorous stirring.

  • Reaction Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., every hour).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Mandatory Visualization

decomposition_pathway This compound This compound Nucleophilic_Attack Nucleophilic Attack (e.g., OH⁻, OR⁻) This compound->Nucleophilic_Attack Base Intermediate Unstable Intermediate Nucleophilic_Attack->Intermediate Ring_Opening Ring Opening Intermediate->Ring_Opening Decomposition_Products Decomposition Products Ring_Opening->Decomposition_Products

Caption: Plausible decomposition pathway of this compound under strong basic conditions.

troubleshooting_workflow start Experiment Start reaction_setup Set up reaction with This compound and base start->reaction_setup monitor Monitor Reaction (TLC/LC-MS) reaction_setup->monitor complete Reaction Complete? monitor->complete workup Work-up and Purification complete->workup Yes failure Low Yield or Decomposition complete->failure No success Desired Product Obtained workup->success troubleshoot Consult Troubleshooting Guide failure->troubleshoot troubleshoot->reaction_setup Adjust Conditions

Caption: Troubleshooting workflow for reactions involving this compound.

base_selection start Need to use a base with This compound? is_nucleophilic Is the base also a nucleophile in the reaction? start->is_nucleophilic Yes use_non_nucleophilic Use a non-nucleophilic base (e.g., DBU, NaH) is_nucleophilic->use_non_nucleophilic No is_strong_base_needed Is a strong base required? is_nucleophilic->is_strong_base_needed Yes end Proceed with Caution and Monitor for Decomposition use_non_nucleophilic->end use_weak_base Use a weak base (e.g., K₂CO₃, TEA) is_strong_base_needed->use_weak_base No consider_strong_non_nucleophilic Consider a strong, non-nucleophilic base (e.g., DBU, NaH) is_strong_base_needed->consider_strong_non_nucleophilic Yes use_weak_base->end consider_strong_non_nucleophilic->end

References

Technical Support Center: Purification Strategies for Products from 2,4-Diiodooxazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 2,4-diiodooxazole reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of substituted oxazoles synthesized from this compound.

Issue 1: Difficulty in separating the desired product from starting material (this compound).

  • Question: My TLC/LC-MS analysis shows a significant amount of unreacted this compound remaining after the reaction. How can I effectively remove it during purification?

  • Answer:

    • Reaction Optimization: Before focusing solely on purification, consider optimizing the reaction conditions to drive the reaction to completion. This could involve increasing the equivalents of the coupling partner, extending the reaction time, or increasing the temperature.

    • Chromatography: Flash column chromatography is often the most effective method for separating the product from the starting material. Due to the significant polarity difference that often exists between the di-iodinated starting material and the mono- or di-substituted product, a well-chosen solvent system should provide good separation. Start with a non-polar eluent system (e.g., hexane/ethyl acetate or cyclohexane/ethyl acetate) and gradually increase the polarity.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. The choice of solvent is critical; the desired product should be sparingly soluble at room temperature and highly soluble at elevated temperatures, while the this compound should ideally have different solubility characteristics.

Issue 2: Presence of homocoupled byproducts.

  • Question: I am performing a Sonogashira or Suzuki coupling reaction with this compound and observing significant formation of homocoupled products from my coupling partner. How can I minimize this and purify my desired product?

  • Answer:

    • Minimizing Homocoupling:

      • Sonogashira Coupling: Homocoupling of terminal alkynes (Glaser coupling) is a common side reaction, often promoted by the presence of oxygen and high concentrations of the copper catalyst. To minimize this, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Some studies suggest that using a dilute hydrogen atmosphere can further reduce homocoupling.[1]

      • Suzuki Coupling: Homocoupling of boronic acids can occur, leading to biaryl impurities. This can be influenced by the base, solvent, and palladium catalyst used. Careful optimization of the reaction conditions is key.

    • Purification:

      • Column Chromatography: Homocoupled byproducts often have different polarity and symmetry compared to the desired cross-coupled product, which usually allows for separation by flash column chromatography.

      • Preparative TLC/HPLC: For challenging separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed to isolate the pure product.

Issue 3: Contamination with organotin residues from Stille coupling reactions.

  • Question: After performing a Stille coupling with this compound, my product is contaminated with toxic organotin byproducts. What is the best way to remove these?

  • Answer:

    • Fluoride Workup: A common and effective method is to treat the crude reaction mixture with a fluoride source, such as a saturated aqueous solution of potassium fluoride (KF).[2] This converts the organotin halides into insoluble organotin fluorides, which can then be removed by filtration.[3] Stirring the reaction mixture with the fluoride solution for at least an hour is recommended for efficient removal.[2]

    • Silica Gel Treatment with K₂CO₃: A mixture of silica gel and powdered anhydrous potassium carbonate (K₂CO₃) has been shown to be effective in removing organotin impurities during column chromatography, potentially reducing them to ppm levels.[2]

    • Extraction: Liquid-liquid extraction can also be employed to remove some of the tin residues.

Issue 4: Product instability on silica gel during chromatography.

  • Question: My desired substituted oxazole product appears to be degrading on the silica gel column during purification. What can I do to prevent this?

  • Answer:

    • Deactivation of Silica Gel: The acidic nature of standard silica gel can cause degradation of sensitive compounds. You can deactivate the silica gel by treating it with a base, such as triethylamine. This is typically done by adding a small percentage of triethylamine (e.g., 1-2%) to the eluent system.

    • Alternative Stationary Phases: Consider using a different stationary phase for chromatography. Alumina (basic or neutral) can be a good alternative for compounds that are sensitive to acidic conditions. It is advisable to test the stability of your compound on a small scale with different stationary phases before performing a large-scale purification.

    • Rapid Purification: Minimize the time your compound spends on the column. Flash chromatography with slightly higher pressure can expedite the process.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products of this compound reactions?

A1: The most common and effective purification techniques are:

  • Flash Column Chromatography: This is the workhorse for purifying substituted oxazoles, allowing for the separation of products from starting materials, reagents, and byproducts based on polarity.[4]

  • Recrystallization: For solid products, recrystallization is an excellent method for achieving high purity.

  • Liquid-Liquid Extraction: This is a crucial step in the workup procedure to remove inorganic salts and other water-soluble impurities.

  • Preparative TLC or HPLC: These techniques are used for difficult separations or when very high purity is required.

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system for column chromatography is typically determined empirically using thin-layer chromatography (TLC).

  • Spot your crude reaction mixture on a TLC plate.

  • Develop the plate in a solvent system of your choice (a good starting point for many organic compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate).

  • The ideal solvent system will give a good separation between the spot corresponding to your desired product and the spots of impurities, with the product spot having an Rf value between 0.2 and 0.4.

  • Adjust the ratio of the solvents to achieve the desired separation. Increasing the proportion of the more polar solvent will increase the Rf values of all components.

Q3: My product is an oil and I cannot recrystallize it. What are my options?

A3: If your product is an oil, column chromatography is the primary method for purification. If chromatography alone does not provide sufficient purity, you can consider the following:

  • Kugelrohr Distillation: For volatile oils, short-path distillation using a Kugelrohr apparatus can be effective in removing non-volatile impurities.

  • Preparative HPLC: This can provide very high purity for oils that are difficult to separate by standard flash chromatography.

  • Salt Formation: If your product has a basic or acidic functional group, you can try to form a crystalline salt, which can then be purified by recrystallization. The pure salt can then be neutralized to regenerate the pure oily product.

Data Presentation

Table 1: Comparison of Common Purification Techniques for Oxazole Derivatives

Purification TechniquePrinciple of SeparationTypical ApplicationsAdvantagesDisadvantages
Flash Column Chromatography Adsorption/Partitioning based on polaritySeparation of product from starting materials, reagents, and byproducts.Widely applicable, good for a range of polarities and scales.Can be time-consuming, potential for product degradation on stationary phase.
Recrystallization Differential solubilityPurification of solid products to high purity.Can yield very pure material, scalable.Only applicable to solids, requires finding a suitable solvent, potential for product loss in the mother liquor.
Liquid-Liquid Extraction Differential solubility in immiscible liquidsInitial workup to remove inorganic salts and highly polar/non-polar impurities.Fast, simple, good for initial cleanup.Limited separation power, can lead to emulsions.
Preparative HPLC High-resolution partitioningPurification of high-value compounds, difficult separations, and achieving very high purity.Excellent separation power, automated.Expensive, limited sample capacity, requires specialized equipment.

Experimental Protocols

Protocol 1: General Workup and Extraction Procedure

  • Upon completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • If the reaction was conducted in a water-miscible solvent (e.g., THF, dioxane), dilute the mixture with a larger volume of water.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers.

  • Wash the combined organic layers with water, followed by a wash with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography

  • Select an appropriate column size based on the amount of crude material.

  • Choose a suitable solvent system based on TLC analysis of the crude product.

  • Pack the column with silica gel using the wet slurry method with the initial, non-polar eluent.

  • Load the sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the initial eluent and load it directly onto the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.

  • Collect fractions and monitor their composition by TLC.

  • Combine the pure fractions containing the desired product.

  • Evaporate the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow cluster_reaction This compound Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reaction Cross-Coupling Reaction (e.g., Suzuki, Sonogashira, Stille) quench Quench Reaction reaction->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography recrystallization Recrystallization (optional) chromatography->recrystallization analysis Purity & Characterization (TLC, LC-MS, NMR) chromatography->analysis recrystallization->analysis

Caption: General experimental workflow for synthesis and purification.

troubleshooting_logic cluster_impurities Identify Major Impurity cluster_solutions Purification Strategy start Crude Product Analysis (TLC, LC-MS) starting_material Starting Material? start->starting_material homocoupling Homocoupling? start->homocoupling tin_residue Organotin? start->tin_residue optimize_reaction Optimize Reaction Conditions starting_material->optimize_reaction Yes column_chrom Column Chromatography starting_material->column_chrom Yes recrystallize Recrystallization starting_material->recrystallize Yes homocoupling->column_chrom Yes inert_atmosphere Inert Atmosphere homocoupling->inert_atmosphere Yes fluoride_workup Fluoride Workup tin_residue->fluoride_workup Yes k2co3_silica K2CO3/Silica Chromatography tin_residue->k2co3_silica Yes

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Synthesis of 2,4-Diiodooxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-diiodooxazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield of this compound Incomplete reaction; degradation of starting material or product.- Ensure the oxazole starting material is pure and dry.- Use fresh, high-quality N-iodosuccinimide (NIS).- Optimize reaction time and temperature; monitor reaction progress by TLC or LC-MS.- Ensure the reaction is protected from light, as iodinated compounds can be light-sensitive.
Presence of Starting Material (Oxazole) in the Final Product Insufficient iodinating agent or reaction time.- Increase the molar equivalents of NIS.- Extend the reaction time and continue monitoring by TLC/LC-MS until the starting material is consumed.
Presence of Mono-iodinated Impurities (2-iodooxazole and 4-iodooxazole) Incomplete di-iodination. This is the most common source of impurities.- Increase the molar equivalents of NIS (e.g., from 2.2 to 2.5 equivalents).- Increase the reaction temperature slightly, while monitoring for potential degradation.- Optimize the solvent. Polar aprotic solvents can influence the regioselectivity of iodination.[1]
Difficult Purification Co-elution of di- and mono-iodinated products.- Employ a high-resolution HPLC method with a suitable column (e.g., C18) and a gradient elution.- Consider alternative purification techniques such as preparative TLC or crystallization.
Product Degradation Upon Storage Light and/or temperature sensitivity of the iodinated oxazole.- Store the purified this compound in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are the mono-iodinated intermediates, 2-iodooxazole and 4-iodooxazole, which arise from incomplete iodination of the oxazole starting material. Residual starting material (oxazole) may also be present.

Q2: How can I monitor the progress of the iodination reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you will observe the disappearance of the starting oxazole spot and the appearance of new spots corresponding to the mono- and di-iodinated products. LC-MS can provide more definitive identification of the species in the reaction mixture based on their mass-to-charge ratio.

Q3: What is the best method to purify this compound from its mono-iodinated impurities?

A3: Reversed-phase High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating this compound from 2-iodooxazole and 4-iodooxazole due to the differences in their polarity. A C18 column with a methanol/water or acetonitrile/water gradient is a good starting point.

Q4: How can I confirm the identity and purity of the final product?

A4: The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the positions of the iodine atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine the purity of the sample.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. N-iodosuccinimide is an irritant and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction should be carried out in a well-ventilated fume hood. Iodinated organic compounds can be toxic and should be handled with care.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the di-iodination of oxazole using N-iodosuccinimide (NIS).

Materials:

  • Oxazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask protected from light, dissolve oxazole (1.0 eq) in anhydrous acetonitrile.

  • Add N-iodosuccinimide (2.2 - 2.5 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction may take several hours to complete.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

  • Extract the mixture with dichloromethane (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.

Impurity Identification Workflow

The following workflow outlines the steps for identifying potential impurities in a sample of synthesized this compound.

impurity_identification_workflow start Synthesized this compound Sample hplc HPLC Analysis (Purity & Impurity Profile) start->hplc decision Impurities Detected? hplc->decision lcms LC-MS Analysis (Mass Identification) nmr NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) lcms->nmr identify Identify Impurities (Compare with standards or spectral data) nmr->identify decision->lcms Yes pure Product is Pure decision->pure No end Characterized Product pure->end repurify Repurify Sample identify->repurify repurify->hplc

Workflow for impurity identification in this compound synthesis.

Data Presentation

Table 1: Typical Reaction Outcomes and Impurity Profile
CompoundMolecular WeightTypical Yield (%)Typical Purity (%) (by HPLC)
This compound320.8660-80>98
2-Iodooxazole (Impurity)194.96< 5-
4-Iodooxazole (Impurity)194.96< 5-
Oxazole (Starting Material)69.06< 1-

Note: The values presented are typical and may vary depending on the specific reaction conditions and purification methods.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for Potential Impurities
CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2-Iodooxazole H-4~7.3C-2: ~138
H-5~7.8C-4: ~128
C-5: ~140
4-Iodooxazole H-2~7.9C-2: ~155
H-5~7.6C-4: ~90
C-5: ~142

Note: These are predicted chemical shifts based on known trends for substituted oxazoles. Actual values may vary.

Troubleshooting Decision Tree

The following diagram provides a logical flow for troubleshooting common issues during the synthesis of this compound.

troubleshooting_synthesis start Start Synthesis of This compound check_yield Is the yield acceptable? start->check_yield check_purity Is the purity >98%? check_yield->check_purity Yes low_yield Low Yield check_yield->low_yield No impure_product Impure Product check_purity->impure_product No success Synthesis Successful check_purity->success Yes sub_start Check Reagents & Conditions low_yield->sub_start sub_incomplete Incomplete Reaction? impure_product->sub_incomplete action_reagents Use fresh reagents Optimize conditions sub_start->action_reagents sub_mono_iodo Mono-iodinated Impurities? sub_incomplete->sub_mono_iodo No action_time_temp Increase reaction time/temp sub_incomplete->action_time_temp Yes action_nis Increase NIS equivalents sub_mono_iodo->action_nis Yes action_purify Optimize purification sub_mono_iodo->action_purify No

Troubleshooting decision tree for this compound synthesis.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: Oxazole (least retained), 4-iodooxazole, 2-iodooxazole, this compound (most retained).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a standard proton NMR spectrum. The absence of signals for the H-2 and H-4 protons of the oxazole ring and the presence of a singlet for the H-5 proton will confirm the 2,4-diiodo structure.

  • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. The chemical shifts of the carbon atoms, particularly the downfield shifts of C-2 and C-4 due to the iodine substitution, will confirm the structure.

Mass Spectrometry (MS)
  • Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI).

  • Analysis Mode: Positive ion mode for ESI.

  • Expected Molecular Ion: For this compound, the expected [M+H]⁺ peak would be at m/z 321.86. For the mono-iodinated impurities, the [M+H]⁺ peak would be at m/z 195.96. The isotopic pattern for iodine (a single stable isotope at 127 g/mol ) will be distinct.

  • Fragmentation: In EI-MS, characteristic fragmentation patterns would involve the loss of iodine atoms and cleavage of the oxazole ring.

References

minimizing homocoupling in Sonogashira reactions of 2,4-diiodooxazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sonogashira Reactions of 2,4-Diiodooxazole

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling and control regioselectivity in Sonogashira reactions of this compound.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Sonogashira reactions?

A1: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne. This undesired reaction consumes the alkyne starting material, reducing the yield of the desired cross-coupled product and complicating purification.

Q2: What are the primary causes of alkyne homocoupling?

A2: The primary causes of homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway. While the copper co-catalyst enhances the rate of the Sonogashira reaction, it also catalyzes this unwanted side reaction.

Q3: How can I minimize or prevent homocoupling in my Sonogashira reaction with this compound?

A3: Several strategies can be employed to minimize homocoupling:

  • Run the reaction under an inert atmosphere: Rigorously excluding oxygen by using an inert gas like argon or nitrogen is crucial, especially when a copper co-catalyst is used.

  • Use copper-free conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid Glaser coupling.[1][2][3][4]

  • Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.

  • Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.

Q4: With this compound, how can I selectively achieve monosubstitution at either the C2 or C4 position?

A4: Regioselectivity in the Sonogashira coupling of dihaloheterocycles is often controlled by the choice of the palladium catalyst and ligands.[5][6] For diiodopurines, it has been shown that catalysts with monodentate phosphine ligands (e.g., Pd(PPh₃)₄) tend to favor coupling at the C2 position, while catalysts with bidentate or bulky, electron-rich monodentate ligands favor coupling at the other position.[5][6] Similar principles may apply to this compound, and screening of different catalyst/ligand systems is recommended to achieve the desired regioselectivity. The inherent electronic differences between the C2 and C4 positions of the oxazole ring will also influence reactivity.

Q5: Can the choice of base and solvent affect the amount of homocoupling and the selectivity?

A5: Absolutely. The base and solvent system plays a critical role. The base is required to deprotonate the terminal alkyne, and its strength and steric properties can influence the reaction outcome. The solvent's polarity and coordinating ability can impact the stability and activity of the catalytic species, thereby affecting both the rate of the desired cross-coupling and the extent of side reactions like homocoupling.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
High percentage of homocoupled (Glaser) product. 1. Presence of oxygen in the reaction. 2. High concentration of copper co-catalyst. 3. High concentration of the terminal alkyne.1. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen). 2. Reduce the loading of the copper co-catalyst or switch to a copper-free protocol. 3. Add the terminal alkyne slowly to the reaction mixture using a syringe pump.
Low or no conversion of this compound. 1. Inactive catalyst. 2. Inappropriate reaction temperature. 3. Unsuitable base or solvent.1. Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst that is more readily activated. 2. Gradually increase the reaction temperature. For less reactive halides, heating is often necessary. 3. Screen different bases (e.g., organic amines like triethylamine or diisopropylethylamine, or inorganic bases like K₂CO₃ or Cs₂CO₃) and solvents (e.g., THF, DMF, toluene).
Formation of a mixture of C2- and C4-monosubstituted products. 1. Lack of sufficient regiochemical control from the catalyst system.1. Screen different phosphine ligands. Try monodentate ligands (e.g., PPh₃) for potential selectivity at one position and bidentate (e.g., dppf) or bulky, electron-rich monodentate ligands (e.g., XPhos) for potential selectivity at the other position.[5][6]
Formation of disubstituted product when monosubstitution is desired. 1. Use of an excess of the terminal alkyne. 2. Prolonged reaction time after the formation of the monosubstituted product.1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the terminal alkyne. 2. Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired monosubstituted product is the major component.

Data Presentation: Influence of Reaction Parameters on Homocoupling

The following tables summarize the expected qualitative effects of various reaction parameters on the ratio of the desired cross-coupled product to the homocoupled byproduct in a Sonogashira reaction.

Table 1: Effect of Copper Co-catalyst

Condition Catalyst System Expected Homocoupling Notes
1Pd catalyst, CuI (co-catalyst)HigherCopper(I) catalyzes the Glaser homocoupling side reaction.
2Pd catalyst (Copper-free)LowerEliminates the primary pathway for Glaser coupling.[1][2][3][4]

Table 2: Effect of Ligand Choice (in Copper-Free Systems)

Ligand Type Example Expected Cross-Coupling Rate Notes
Bulky, electron-rich phosphineXPhos, SPhosFasterCan promote the desired cross-coupling pathway, outcompeting homocoupling.
Less bulky, electron-poor phosphinePPh₃SlowerMay require higher temperatures, potentially leading to more side reactions.

Table 3: Effect of Alkyne Addition Method

Addition Method Effective Alkyne Concentration Expected Homocoupling Notes
Bolus additionHighHigherA high concentration of alkyne favors the bimolecular homocoupling reaction.
Slow addition (Syringe pump)LowLowerKeeps the alkyne concentration low, minimizing the homocoupling side reaction.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound to Minimize Homocoupling

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.

  • Reagent Preparation: Ensure all solvents are anhydrous and thoroughly degassed by freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes. All solid reagents should be dried under vacuum.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%). Add the base (e.g., K₃PO₄, 2.0 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Reaction Execution: Stir the mixture at room temperature for 15 minutes. Then, add the terminal alkyne (1.1 mmol) via syringe. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Regioselective Sonogashira Coupling of this compound (Hypothetical Example for C2-Selectivity)

This protocol aims for selective monosubstitution at the C2 position, based on principles observed in other dihaloheterocycles.[5][6]

  • Reagent Preparation: Follow the same rigorous drying and degassing procedures as in Protocol 1.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (5 mol%), and CuI (5 mol%).

  • Solvent and Base Addition: Add degassed solvent (e.g., THF, 10 mL) and a degassed amine base (e.g., triethylamine, 3.0 mmol) via syringe.

  • Reaction Execution: To the stirred solution, add the terminal alkyne (1.1 mmol) dropwise at room temperature. Monitor the reaction closely by TLC or LC-MS.

  • Work-up and Purification: Upon consumption of the starting material (or optimal formation of the desired product), quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Visualizations

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Coupling (Undesired) Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)-X L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Cu-C≡CR² PdII_alkyne R¹-Pd(II)-C≡CR² L₂ Transmetalation->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Product R¹-C≡C-R² RedElim->Product Alkyne H-C≡CR² Cu_acetylide Cu-C≡CR² Alkyne->Cu_acetylide Cu(I), Base Dimerization Oxidative Dimerization Cu_acetylide->Dimerization O₂ Homocoupled R²-C≡C-C≡C-R² Dimerization->Homocoupled

Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.

Troubleshooting_Workflow Start High Homocoupling in Sonogashira of this compound Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Degas Thoroughly degas all solvents and reagents Check_Atmosphere->Degas No Check_Copper Is a copper co-catalyst being used? Check_Atmosphere->Check_Copper Yes Degas->Check_Atmosphere Switch_to_Cu_Free Switch to a copper-free protocol Check_Copper->Switch_to_Cu_Free Yes Check_Alkyne_Addition How is the alkyne being added? Check_Copper->Check_Alkyne_Addition No Optimize_Ligand Optimize ligand and base Switch_to_Cu_Free->Optimize_Ligand Slow_Addition Use slow addition of the alkyne Check_Alkyne_Addition->Slow_Addition Bolus Check_Alkyne_Addition->Optimize_Ligand Slow Slow_Addition->Optimize_Ligand End Reduced Homocoupling Optimize_Ligand->End

Caption: A troubleshooting workflow for minimizing homocoupling.

Regioselectivity_Logic Start Controlling Regioselectivity for This compound Desired_Product Desired Monosubstituted Product? Start->Desired_Product C2_Product C2-Alkynylated Oxazole Desired_Product->C2_Product C2-Substituted C4_Product C4-Alkynylated Oxazole Desired_Product->C4_Product C4-Substituted Try_Monodentate Use Monodentate Ligand (e.g., PPh₃) C2_Product->Try_Monodentate Try_Bidentate Use Bidentate or Bulky Monodentate Ligand (e.g., dppf, XPhos) C4_Product->Try_Bidentate

Caption: Logic for ligand selection to control regioselectivity.

References

Technical Support Center: Buchwald-Hartwig Amination of 2,4-Diiodooxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with catalyst deactivation during the Buchwald-Hartwig amination of 2,4-diiodooxazole.

Troubleshooting Guide

Issue 1: Low or No Product Yield and Observation of Palladium Black

Question: My Buchwald-Hartwig amination of this compound is resulting in low or no yield of the desired amine product, and I observe the formation of a black precipitate (palladium black). What is causing this and how can I fix it?

Answer: The formation of palladium black is a common indicator of catalyst deactivation, where the active Pd(0) species aggregates into inactive palladium nanoparticles.[1] This can be caused by several factors, especially when dealing with a challenging substrate like this compound.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Ligand Protection Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) to stabilize the Pd(0) catalyst and prevent aggregation.[1] Consider a higher ligand-to-palladium ratio (e.g., 1.5:1 or 2:1), but avoid a large excess which can inhibit the reaction.[1]
High Reaction Temperature High temperatures can accelerate catalyst decomposition.[2] Operate the reaction at the lowest temperature that provides a reasonable reaction rate.[1] Consider screening temperatures, for example, starting at 80 °C and incrementally increasing if the reaction is too slow.[1]
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst.[1] Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[1]
Iodide Inhibition The iodide generated from this compound can form unreactive palladium iodide dimers, inhibiting the catalytic cycle.[3][4] Using toluene as a solvent can be advantageous due to the poor solubility of the resulting iodide salts.[3]
Issue 2: Reaction Stalls or Proceeds Slowly

Question: My reaction starts but then stalls, or the conversion rate is very slow. What are the likely reasons and how can I improve the reaction kinetics?

Answer: A stalled or sluggish reaction can be due to catalyst deactivation or suboptimal reaction conditions that do not favor the catalytic cycle.

Possible Causes and Solutions:

CauseRecommended Solution
Sub-optimal Base The choice of base is critical. While a strong base is needed, an overly strong or poorly soluble base can lead to side reactions or have poor efficacy.[1][5] For sensitive substrates, consider screening bases such as NaOtBu, LHMDS, Cs₂CO₃, or K₃PO₄.[1][4][5] The solubility of the base is also important; ensure good agitation.[5]
Poor Solvent Choice The solvent affects the solubility of all components and the stability of catalytic intermediates.[1] Anhydrous and deoxygenated solvents are crucial.[1] Toluene, dioxane, and THF are common choices.[1] Consider solvent screens to find the optimal medium for your specific amine and substrate.
Ligand Displacement by Substrate The oxazole nitrogen and the amine nucleophile can potentially coordinate to the palladium center, leading to off-cycle, dormant complexes.[6] Employing bulky biarylphosphine ligands can mitigate this by creating a sterically hindered environment around the palladium.[6]
In-situ Catalyst Formation Issues If you are not using a pre-catalyst, the in-situ formation of the active Pd(0) species might be inefficient. Using a well-defined palladium pre-catalyst can lead to more reproducible and cleaner reactions.[7]

Frequently Asked Questions (FAQs)

Q1: Which palladium source and ligand combination is best for the amination of this compound?

A1: There is no single "best" combination as the optimal choice often depends on the specific amine being used. However, for challenging heteroaryl halides, pre-catalysts are often preferred for their reliability in forming the active catalytic species.[7] A good starting point would be to screen a panel of bulky, electron-rich phosphine ligands such as those from the Buchwald (e.g., SPhos, XPhos) or Josiphos families.[1] These ligands are designed to stabilize the palladium center and promote the key steps of the catalytic cycle.[6]

Q2: How does the reactivity of the two iodine atoms on the oxazole ring affect the reaction?

A2: The electronic properties of the oxazole ring will influence the reactivity of the two C-I bonds. It is likely that one position is more susceptible to oxidative addition than the other. If mono-amination is the goal, careful control of reaction stoichiometry and conditions is necessary. For diarylation, harsher conditions or a higher catalyst loading might be required for the second C-N bond formation.

Q3: Can water in the reaction mixture contribute to catalyst deactivation?

A3: Yes, water can deactivate catalysts through mechanisms like hydrolysis, leaching, and sintering.[8] It is crucial to use anhydrous solvents and reagents to minimize water content.[1]

Q4: What is the role of the base in the Buchwald-Hartwig amination and how does it impact catalyst stability?

A4: The base is essential for deprotonating the amine, which allows it to coordinate to the palladium center.[9] However, a base that is too strong can cause degradation of sensitive substrates, which in turn can lead to catalyst deactivation.[1] The choice of base can also influence the formation of off-cycle palladium complexes.[10]

Q5: What analytical techniques can I use to monitor the reaction and identify catalyst deactivation?

A5: Reaction progress can be monitored using techniques like TLC, GC-MS, or LC-MS.[1] The formation of palladium black is a visual indication of catalyst aggregation.[1] 31P NMR spectroscopy can be a powerful tool to observe the phosphine ligands and their coordination to palladium, potentially identifying off-cycle species.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This is a general starting protocol. Optimization of the ligand, base, solvent, and temperature will likely be necessary for a specific amine.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 2.2 mol%).

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to make a 0.1 M solution with respect to the diiodooxazole).

  • Inert Atmosphere: Seal the tube, and purge with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

Visualizing Deactivation and Troubleshooting

Catalyst_Deactivation_Pathway cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Active Pd(0)L OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I Pd_Black Palladium Black (Inactive) Pd0->Pd_Black Aggregation PdII_Amine Pd(II)-Amine Complex OxAdd->PdII_Amine + Amine, - I- RedElim Reductive Elimination PdII_Amine->RedElim + Base Off_Cycle Off-Cycle Complex (Dormant) PdII_Amine->Off_Cycle Ligand Displacement RedElim->Pd0 Product Ar-NR2 RedElim->Product Troubleshooting_Workflow Start Low Yield / No Reaction Check_Inert Verify Inert Atmosphere (Degassed Solvents, Ar/N2 Purge) Start->Check_Inert Screen_Ligand Screen Bulky Electron-Rich Ligands Check_Inert->Screen_Ligand Optimize_Temp Optimize Temperature (Start Lower, e.g., 80°C) Screen_Ligand->Optimize_Temp Screen_Base Screen Bases (NaOtBu, Cs2CO3, K3PO4) Optimize_Temp->Screen_Base Screen_Solvent Screen Solvents (Toluene, Dioxane, THF) Screen_Base->Screen_Solvent Success Improved Yield Screen_Solvent->Success

References

Validation & Comparative

A Comparative Guide to the NMR Spectroscopic Analysis of 2,4-Disubstituted Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 2,4-disubstituted oxazoles and their structurally related bioisosteres, 2,4-disubstituted thiazoles and imidazoles. Understanding the distinct NMR characteristics of these heterocyclic cores is crucial for the unambiguous structure elucidation and characterization of novel compounds in drug discovery and development. This document summarizes key ¹H and ¹³C NMR data in comparative tables, details experimental protocols for NMR analysis, and presents a logical workflow for spectroscopic investigation.

Comparative NMR Data of 2,4-Disubstituted Heterocycles

The chemical shifts of the protons and carbons in the oxazole ring are sensitive to the nature and position of the substituents. In 2,4-disubstituted oxazoles, the C5-H proton is a key diagnostic signal in ¹H NMR, while the chemical shifts of the C2, C4, and C5 carbons in ¹³C NMR provide a unique fingerprint for this scaffold.

Below is a compilation of representative ¹H and ¹³C NMR data for 2,4-disubstituted oxazoles, alongside their thiazole and imidazole analogues for direct comparison. The data highlights the influence of the heteroatom and the electronic nature of the substituents on the chemical shifts.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 2,4-Disubstituted Heterocycles

CompoundH-5Substituent ProtonsSolvent
Oxazole Derivatives
2-Methyl-4-phenyl-oxazole7.75 (s)2.45 (s, 3H, CH₃), 7.30-7.45 (m, 5H, Ar-H)CDCl₃
Thiazole Derivatives
2-Phenyl-4-methyl-thiazole6.85 (t, J=0.96 Hz)7.91-7.94 (m, 2H, Ar-H), 7.39-7.43 (m, 3H, Ar-H), 2.50 (d, J=0.96 Hz, 3H, CH₃)CDCl₃
Imidazole Derivatives
2-(4-Bromophenyl)-4-phenyl-1H-imidazole7.40 (q, J=7.5 Hz)7.72 (t, J=8.0 Hz, 4H, Ar-H), 7.52 (d, J=8.0 Hz, 2H, Ar-H), 7.28 (t, J=7.5 Hz, 1H, Ar-H)CDCl₃

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of 2,4-Disubstituted Heterocycles

CompoundC-2C-4C-5Substituent CarbonsSolvent
Oxazole Derivatives
2-Methyl-4-phenyl-oxazole159.9146.3131.113.9 (CH₃), 125.7, 128.0, 128.7, 131.2 (Ar-C)CDCl₃
Thiazole Derivatives
2-Phenyl-4-methyl-thiazole167.4153.7113.317.1 (CH₃), 126.3, 128.8, 129.7, 133.7 (Ar-C)CDCl₃
Imidazole Derivatives
2-(4-Bromophenyl)-4-phenyl-1H-imidazole146.0128.9128.7124.9, 126.7, 127.2, 128.8, 132.0 (Ar-C)CDCl₃

Experimental Protocols

Accurate and reproducible NMR data is contingent on meticulous sample preparation and appropriate data acquisition parameters. Below are detailed methodologies for the NMR analysis of small organic molecules like 2,4-disubstituted oxazoles.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. The most common solvent is deuterochloroform (CDCl₃). For polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.

  • Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific compound and the spectrometer used.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio.

Workflow and Data Interpretation

The process of NMR spectroscopic analysis, from sample preparation to structure elucidation, follows a logical progression. The following diagram illustrates a typical workflow.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_elucid Structure Elucidation A Compound Synthesis & Purification B Solvent Selection & Dissolution A->B C Addition of Internal Standard (TMS) B->C D Filtration into NMR Tube C->D E 1D ¹H NMR Acquisition D->E F 1D ¹³C NMR Acquisition E->F G 2D NMR (COSY, HSQC, HMBC) (if necessary) F->G H Fourier Transform & Phasing G->H I Baseline Correction & Integration H->I J Chemical Shift Referencing I->J K Peak Picking & Assignment J->K L Interpretation of Spectra K->L M Structure Confirmation L->M

NMR Spectroscopic Analysis Workflow

The interpretation of the NMR spectra involves analyzing the chemical shifts, coupling constants (for ¹H NMR), and the number of signals to deduce the structure of the molecule. For complex molecules, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between protons and carbons.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how structural modifications affect the spectroscopic properties of a molecule is critical. The following diagram illustrates the logical relationship between the structural features of a 2,4-disubstituted oxazole and its expected NMR signature.

Oxazole_NMR_Relationship Structure 2,4-Disubstituted Oxazole Structure Substituent_R2 Substituent at C2 (R2) Structure->Substituent_R2 Substituent_R4 Substituent at C4 (R4) Structure->Substituent_R4 Oxazole_Core Oxazole Ring Structure->Oxazole_Core NMR_Signature NMR Spectroscopic Signature Substituent_R2->NMR_Signature Substituent_R4->NMR_Signature Oxazole_Core->NMR_Signature H5_Shift Chemical Shift of H-5 NMR_Signature->H5_Shift C2_Shift Chemical Shift of C-2 NMR_Signature->C2_Shift C4_Shift Chemical Shift of C-4 NMR_Signature->C4_Shift C5_Shift Chemical Shift of C-5 NMR_Signature->C5_Shift Substituent_Signals Signals from R2 and R4 NMR_Signature->Substituent_Signals

Structure-Spectra Relationship

This guide serves as a foundational resource for the NMR analysis of 2,4-disubstituted oxazoles. For more in-depth analysis and the characterization of highly complex molecules, advanced NMR techniques and computational methods may be required.

Unambiguous Confirmation of Regioselectivity in Diiodooxazole Reactions: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of molecular architecture is paramount. In the synthesis of complex heterocyclic compounds, such as substituted oxazoles, establishing the correct regiochemistry is a critical step. This guide provides a comprehensive comparison of the use of single-crystal X-ray crystallography for the unambiguous determination of regioselectivity in the reactions of diiodooxazoles, supported by experimental data and protocols. We further compare this definitive technique with other common analytical methods.

The functionalization of dihaloheterocycles presents a significant challenge in synthetic chemistry, as the selective reaction at one halogenated site over another can be difficult to control. Diiodooxazoles, particularly 2,4-diiodooxazole, serve as a versatile platform for the synthesis of polysubstituted oxazoles, which are prevalent motifs in many biologically active compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for creating carbon-carbon bonds at the halogenated positions of the oxazole ring. However, the inherent reactivity differences between the C2 and C4 positions necessitate rigorous analytical confirmation of the resulting regioisomers.

The Decisive Role of X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for the absolute structure determination of crystalline compounds. By diffracting X-rays through a single crystal of a substance, a detailed three-dimensional map of the electron density within the molecule can be generated. This provides unequivocal evidence of atomic connectivity, bond lengths, bond angles, and the overall molecular geometry, thereby leaving no ambiguity in the assignment of regioisomers.

In the context of diiodooxazole reactions, where two potential sites of reaction exist, X-ray crystallography provides the definitive answer to the question of "where did the reaction occur?". This is particularly crucial when developing novel synthetic methodologies or when the product's bioactivity is highly dependent on its specific isomeric form.

Comparative Analysis: Regioselective Cross-Coupling of this compound

A key study in this area demonstrates the ability to control the regioselectivity of Suzuki-Miyaura and Stille cross-coupling reactions of this compound through the careful selection of the palladium catalyst and ligands. The resulting 2,4-disubstituted oxazoles' structures are best confirmed by X-ray crystallography.

Below is a summary of the regioselective synthesis of trisoxazoles, where the initial Suzuki-Miyaura coupling selectively occurs at the C2 position of a this compound.

Table 1: Regioselective Suzuki-Miyaura Coupling of this compound

EntryPalladium CatalystLigandProduct RegioselectivityYield (%)
1Pd₂(dba)₃PCy₃C2-Coupling46
2Pd(PPh₃)₄PPh₃C2-Coupling50

Data sourced from a regioselective trisoxazole synthesis study.[1]

The data clearly indicates a preference for the reaction at the C2 position under these conditions, leading to the formation of the 2-substituted-4-iodooxazole intermediate. This intermediate can then undergo a subsequent Stille coupling at the C4 position to yield the final trisoxazole product. While NMR spectroscopy can provide strong evidence for the regiochemical outcome, X-ray crystallography of the final product or a key intermediate provides irrefutable proof.

Alternative Methods for Determining Regioselectivity

While X-ray crystallography is the definitive method, other spectroscopic techniques are routinely employed to assess regioselectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structure elucidation. By analyzing chemical shifts, coupling constants, and through-space correlations (e.g., NOE), the substitution pattern on the oxazole ring can often be deduced. For instance, the distinct electronic environments of protons and carbons at the C2, C4, and C5 positions of the oxazole ring will result in characteristic NMR signals. However, in cases of complex molecules or where isomeric shifts are very similar, NMR data can sometimes be ambiguous.[2][3]

Mass Spectrometry (MS): While MS provides accurate molecular weight information, it generally cannot distinguish between regioisomers as they have the same mass. Fragmentation patterns in tandem MS (MS/MS) can sometimes offer clues about the substitution pattern, but this is not always straightforward or conclusive.

Comparison Summary:

MethodAdvantagesDisadvantages
X-ray Crystallography Unambiguous 3D structure determination.Requires a suitable single crystal, which can be challenging to grow.
NMR Spectroscopy Provides detailed structural information in solution.Can be ambiguous for complex molecules or similar isomers.
Mass Spectrometry High sensitivity and accurate mass determination.Generally cannot differentiate between regioisomers.

Experimental Protocols

Synthesis of 2,4-Bisoxazole via Regioselective Suzuki-Miyaura Coupling

This protocol outlines the regioselective coupling at the C2 position of a this compound.

Materials:

  • This compound derivative

  • Oxazol-4-ylboronate

  • Pd₂(dba)₃ or Pd(PPh₃)₄

  • Triphenylphosphine (PPh₃) or Tricyclohexylphosphine (PCy₃)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the this compound, the oxazol-4-ylboronate, and the base.

  • Add the solvent, followed by the palladium catalyst and the phosphine ligand.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the 2,4-disubstituted oxazole.[1]

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or by vapor diffusion.

Data Collection and Structure Solution:

  • A suitable crystal is mounted on a goniometer.

  • The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • X-ray data is collected by rotating the crystal in the X-ray beam.

  • The diffraction data is processed to determine the unit cell parameters and reflection intensities.

  • The crystal structure is solved using direct methods and refined to obtain the final atomic coordinates and molecular structure.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

experimental_workflow cluster_synthesis Regioselective Synthesis cluster_analysis Confirmation of Regioselectivity cluster_confirmation start This compound reaction Suzuki-Miyaura Coupling (Pd Catalyst, Ligand, Base) start->reaction Oxazol-4-ylboronate product 2-Substituted-4-iodooxazole reaction->product crystallography X-ray Crystallography product->crystallography Definitive nmr NMR Spectroscopy product->nmr Supportive ms Mass Spectrometry product->ms Supportive confirmed_structure Confirmed Regioisomer crystallography->confirmed_structure regioselectivity_pathways cluster_c2 C2-Selective Pathway cluster_c4 C4-Selective Pathway (Hypothetical) start This compound catalyst_c2 Pd(PPh3)4 or Pd2(dba)3/PCy3 start->catalyst_c2 catalyst_c4 Alternative Catalyst/ Ligand System start->catalyst_c4 product_c2 2-Aryl-4-iodooxazole catalyst_c2->product_c2 Suzuki-Miyaura product_c4 4-Aryl-2-iodooxazole catalyst_c4->product_c4 Suzuki-Miyaura

References

A Comparative Guide to Mass Spectrometry Analysis of Halogenated Oxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of halogenated oxazole compounds is critical. These molecules are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Mass spectrometry (MS) stands out as a premier analytical technique, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a comparative overview of common MS-based methodologies, supported by experimental data and detailed protocols, to aid in selecting the optimal analytical approach.

Comparison of Key Ionization Techniques

The choice of ionization method is fundamental to the success of mass spectrometry analysis, as it directly influences the type of data obtained. Ionization techniques are broadly categorized as "hard" or "soft." Hard ionization methods impart high energy, leading to extensive fragmentation useful for structural identification, while soft ionization methods use less energy, preserving the molecular ion for accurate mass determination.[1]

Table 1: Comparison of Ionization Techniques for Halogenated Oxazole Analysis

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle A high-energy electron beam bombards the sample, ejecting an electron to form a radical cation (M+•).[2]A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. Solvent evaporation leads to gas-phase ions, often protonated molecules ([M+H]+).[3]The sample is vaporized and ionized by a corona discharge, which ionizes a reagent gas that then transfers a proton to the analyte molecule.[2]
Ionization Type Hard[1]Soft[1]Soft, but can be harsher than ESI[4]
Typical Analytes Volatile and thermally stable, nonpolar to moderately polar compounds.[2]Non-volatile, polar, and large molecules such as peptides and proteins.[1]Moderately polar to nonpolar compounds of lower molecular weight that are not easily ionized by ESI.[4]
Fragmentation Extensive fragmentation, providing rich structural information. Spectra are often library-searchable.[5]Minimal fragmentation, dominated by the molecular ion or pseudomolecular ion ([M+H]+).[6]Primarily produces pseudomolecular ions, with more fragmentation than ESI but less than EI.[5]
Coupling Gas Chromatography (GC)[3]Liquid Chromatography (LC)[3]Liquid Chromatography (LC)[4]
Advantages - Detailed structural data- Reproducible, library-searchable spectra- Analyzes non-volatile and thermally labile compounds- High sensitivity- Suitable for large biomolecules- Analyzes less-polar compounds not amenable to ESI- Compatible with normal-phase chromatography
Disadvantages - Requires volatile and thermally stable samples- Molecular ion may be weak or absent- Can be susceptible to ion suppression and matrix effects- Limited fragmentation for structural ID without MS/MS- Less suitable for thermally labile compounds compared to ESI

Fragmentation Patterns in Halogenated Oxazoles

The fragmentation of halogenated oxazoles is influenced by both the core oxazole ring and the nature and position of the halogen substituent.

  • Oxazole Ring Cleavage : The electron impact induced fragmentation of the basic oxazole ring typically proceeds through the loss of neutral molecules like HCN, H, or CO.[7]

  • Influence of Halogens : The presence of chlorine or bromine atoms is readily identifiable from their characteristic isotopic patterns in the mass spectrum.[8]

  • Substituent Effects : In certain structures, such as halogenated styrylbenzoxazoles, fragmentation is dominated by a rearrangement that causes the loss of a substituent from an adjacent ring, a proximity effect that can be more favorable than the direct cleavage of the carbon-halogen bond.[6] This can be a valuable tool for determining the position of substituents.[6]

Experimental Protocols and Methodologies

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted method for the selective and sensitive determination of halogenated compounds in complex matrices.[9][10]

General Protocol for LC-MS/MS Analysis of Chlorinated Oxazoles

This protocol is a generalized procedure based on methodologies for analyzing halogenated azole compounds in environmental and biological samples.[9][11]

1. Sample Preparation (Extraction)

  • Objective : To extract the target analytes from the sample matrix and minimize interferences.

  • Procedure :

    • For solid samples (e.g., sludge, tissue), weigh approximately 1 gram of the homogenized sample.[12]

    • Add a suitable extraction solvent (e.g., methanol or acetonitrile).[12]

    • Perform extraction using ultrasonication for 30 minutes at an elevated temperature (e.g., 50°C).[12]

    • Centrifuge the sample to pellet solid debris.

    • Filter the supernatant through a 0.22 µm filter (PTFE or similar) to remove particulates.[12]

    • The extract may be evaporated and reconstituted in a mobile phase-compatible solvent for analysis.[12]

2. Chromatographic Separation

  • Objective : To separate the target analytes from other components in the extract before they enter the mass spectrometer.

  • System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Typical Conditions :

    • Column : A reverse-phase C18 column (e.g., 150 x 4.6 mm, 3 µm particle size) is commonly used.[13]

    • Mobile Phase A : Water with 0.1% formic acid or 0.05% acetic acid.[12][13]

    • Mobile Phase B : Acetonitrile or Methanol with the same additive.[13]

    • Flow Rate : 0.3 - 1.0 mL/min.[12][13]

    • Gradient : A gradient elution starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time to elute compounds of increasing hydrophobicity.

    • Injection Volume : 5-20 µL.[13]

3. Mass Spectrometry Detection

  • Objective : To ionize, detect, and quantify the separated analytes.

  • System : A triple quadrupole (QqQ) or high-resolution mass spectrometer (QTOF, Orbitrap).

  • Typical Conditions :

    • Ionization Source : Electrospray Ionization (ESI), typically in positive ion mode for oxazoles.

    • Scan Mode : Multiple Reaction Monitoring (MRM) for targeted quantification on a QqQ system.[11] Two MRM transitions (a quantifier and a qualifier) are typically monitored for each compound to ensure identity and accuracy.[12] For non-targeted screening, a full scan on a high-resolution instrument is preferred.[9]

    • Key Parameters : Optimize source parameters such as capillary voltage, source temperature, and gas flows (nebulizer, drying gas) for the specific analytes.

Visualization of the Analytical Workflow

The logical flow from sample collection to final data analysis is a critical component of any analytical method.

MS_Workflow General Workflow for MS Analysis of Halogenated Oxazoles cluster_pre Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Sample Collection (e.g., Environmental, Biological) Prep Sample Preparation (Extraction, Cleanup) Sample->Prep Separation Chromatographic Separation (LC or GC) Prep->Separation Ionization Ionization (ESI, APCI, EI) Separation->Ionization MS Mass Analysis (HRMS for Screening, MS/MS for Quantification) Ionization->MS Processing Data Processing (Peak Integration, Calibration) MS->Processing Output Compound Identification and Quantification Processing->Output

Caption: Workflow for Mass Spectrometry Analysis.

Comparative Performance Data

The sensitivity of a mass spectrometry method is a key performance characteristic, often defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). The table below summarizes performance data from published methods for related halogenated compounds, illustrating the typical sensitivity that can be achieved.

Table 2: Quantitative Performance Data from Representative LC-MS/MS Methods

Compound/ClassMatrixMethodLimit of Quantification (LOQ)Reference
Chlorinated Azoles (e.g., Imazalil)Sewage SludgeLC-MS/MS (QqQ)2 ng/g[9]
4-FluoroanilineEzetimibe (Drug Substance)LC-MS0.94 ng/mL[13]
Azo DyesTextilesLC-MS/MS (QqQ)Below 50 mg/kg (regulatory limit)[14]

These examples demonstrate that LC-MS/MS methods provide excellent sensitivity, capable of detecting trace levels of halogenated compounds in diverse and complex matrices. The absolute recoveries for the chlorinated azoles were reported in the range of 75% to 124%, indicating the efficiency and robustness of the described sample preparation and analysis workflow.[9]

References

A Comparative Guide to the Regioselective Functionalization of C2 and C4 Iodo Groups in Diiodooxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of di- and polyhalogenated heterocycles is a cornerstone of modern synthetic chemistry, enabling the rapid diversification of molecular scaffolds for applications in drug discovery and materials science. Among these, the oxazole core is a privileged motif found in numerous biologically active compounds. This guide provides a comparative analysis of the reactivity of the iodo groups at the C2 and C4 positions of 2,4-diiodooxazole, offering insights into controlling regioselectivity in cross-coupling reactions. This analysis is supported by experimental data from the literature, focusing primarily on the widely utilized Suzuki-Miyaura coupling.

Controlling Regioselectivity: The Decisive Role of Ligand Selection in Suzuki-Miyaura Coupling

The differential reactivity of the C2 and C4 positions of this compound is not inherent to the substrate alone but can be exquisitely controlled by the choice of phosphine ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This ligand-dependent selectivity allows for the targeted synthesis of either 2-aryl-4-iodooxazoles or 4-aryl-2-iodooxazoles from the same starting material.

Experimental studies have demonstrated that the use of different palladium catalysts and ligands can direct the arylation to either the C2 or C4 position with high selectivity. Specifically, the choice of ligand dictates the preferred site of oxidative addition of the palladium catalyst, which is a key step in the catalytic cycle.

Below is a summary of the quantitative data for the regioselective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Position of FunctionalizationCatalyst SystemProductSelectivity
C4Pd(OAc)₂ / Xantphos4-Aryl-2-iodooxazoleHigh C4 selectivity
C2Pd(OAc)₂ / 1,3,5-Triaza-7-phosphaadamantane (PTA)2-Aryl-4-iodooxazolePredominantly C2 selectivity

Table 1: Ligand-Controlled Regioselective Suzuki-Miyaura Coupling of this compound.

This remarkable switch in regioselectivity highlights the power of ligand choice in directing the outcome of cross-coupling reactions on polyhalogenated systems. The bulky and electron-rich nature of the Xantphos ligand is believed to favor the steric environment around the C4 position, while the unique cage-like structure of PTA directs the palladium catalyst to the C2 position.

Experimental Protocols

General Procedure for Regioselective Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • Phosphine ligand (Xantphos or PTA) (0.1 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and a stir bar.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and the appropriate phosphine ligand (Xantphos for C4 selectivity, PTA for C2 selectivity) in the anhydrous solvent.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired regioselectively arylated iodooxazole.

Visualizing the Reaction Pathways

The regioselective Suzuki-Miyaura coupling of this compound can be visualized as a divergent process controlled by the catalyst system.

G Regioselective Suzuki-Miyaura Coupling of this compound cluster_c4 C4-Selective Pathway cluster_c2 C2-Selective Pathway start This compound cat1 Pd(OAc)₂ / Xantphos Arylboronic Acid start->cat1 cat2 Pd(OAc)₂ / PTA Arylboronic Acid start->cat2 prod1 4-Aryl-2-iodooxazole cat1->prod1 prod2 2-Aryl-4-iodooxazole cat2->prod2

Caption: Ligand-controlled regioselective Suzuki-Miyaura coupling.

Further Considerations and Future Outlook

While this guide has focused on the well-documented Suzuki-Miyaura coupling, the principles of regioselective functionalization of diiodooxazoles can likely be extended to other palladium-catalyzed cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig aminations. The differential electronic and steric environments of the C2 and C4 positions, coupled with the fine-tuning of reaction conditions (catalyst, ligand, solvent, and temperature), offer a rich playground for synthetic chemists.

Further research into the selective metal-halogen exchange at either the C2 or C4 position could also provide alternative pathways to functionalized oxazoles. For instance, the use of organolithium or Grignard reagents at low temperatures might exhibit inherent regioselectivity that can be trapped with various electrophiles.

A Comparative Guide to the Computational Study of Oxidative Addition to 2,4-Diiodooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of halogenated heterocycles is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. Among these, the oxazole scaffold is a privileged motif found in numerous bioactive compounds. The selective activation of carbon-halogen bonds in poly-halogenated oxazoles via palladium-catalyzed cross-coupling reactions offers a powerful tool for molecular diversification. This guide provides a comparative analysis of the computational studies on the oxidative addition of palladium to 2,4-diiodooxazole, a key step in these synthetic transformations.

While direct computational studies on this compound are not extensively available in the reviewed literature, a robust understanding can be built by comparing it with closely related and well-studied systems. This guide leverages computational data from analogous dihaloheterocycles, such as 2,4-dichloropyridine, and complements it with established trends in carbon-halogen bond activation to provide a comprehensive overview.

Performance Comparison: Activation Energies and Site Selectivity

The oxidative addition of a palladium(0) catalyst to a dihaloheterocycle is a critical step that often dictates the regioselectivity of the subsequent cross-coupling reaction. Computational studies, primarily using Density Functional Theory (DFT), have provided invaluable insights into the energetics of this process. The following tables summarize key quantitative data from studies on analogous systems to infer the expected performance of this compound.

Table 1: Calculated Free Energy Barriers (ΔG‡) for Oxidative Addition to Dihaloheterocycles

SubstrateCatalyst/LigandPosition of C-X ActivationCalculated ΔG‡ (kcal/mol)Notes
This compound (extrapolated) Pd(PMe₃)₂C2-I~10-12Extrapolated based on the significantly lower activation barriers for C-I vs. C-Cl bonds.
C4-I~12-14
2,4-DichloropyridinePd(IPr)C2-Cl23.9Data from a study on ligand-controlled site selectivity.[1]
C4-Cl22.2The monoligated Pd(IPr) catalyst favors activation at the C4 position.[1]
Pd(PMe₃)₂C2-Cl21.0A less sterically demanding ligand favors activation at the C2 position.
C4-Cl22.5
IodobenzenePd(PPh₃)₂C-I15.7Represents a baseline for the activation of a C(sp²)-I bond on a simple aromatic ring.

Table 2: Comparison of Carbon-Halogen Bond Activation Trends

Bond TypeRelative ReactivityTypical Activation Energy Range (kcal/mol)Predominant Mechanism
C-IHighest10 - 18Concerted
C-BrIntermediate15 - 25Concerted / S_NAr-type
C-ClLowest20 - 30S_NAr-type / Concerted

Note: The extrapolated values for this compound are estimations based on the significant energetic preference for the activation of C-I bonds over C-Cl bonds, as consistently reported in computational and experimental studies.

Key Insights from Comparative Data

  • Enhanced Reactivity of C-I Bonds: The activation of a C-I bond is computationally shown to have a significantly lower energy barrier compared to a C-Cl bond. This suggests that the oxidative addition to this compound will be substantially more facile than to its dichloro-analogue.

  • Site Selectivity: In the case of 2,4-dichloropyridine, the regioselectivity of the oxidative addition is highly dependent on the steric bulk of the phosphine or N-heterocyclic carbene (NHC) ligand on the palladium catalyst.[1] Less bulky ligands favor addition at the C2 position, which is adjacent to the nitrogen atom, while bulkier ligands can favor addition at the C4 position.[1] A similar trend is anticipated for this compound, providing a handle for selective functionalization.

  • Mechanism: The oxidative addition to iodoarenes is generally understood to proceed through a concerted, three-centered transition state. This is in contrast to chloroarenes, which can also react via an S_NAr-type mechanism, particularly in electron-poor systems.

Experimental Protocols: A Glimpse into the Computational Methodology

The data presented in this guide is derived from sophisticated computational chemistry techniques. Understanding the underlying methodology is crucial for interpreting the results and designing future studies.

Density Functional Theory (DFT) Calculations

A representative computational protocol for studying the oxidative addition of palladium to a dihaloheterocycle involves the following steps:

  • Model System Setup:

    • Substrate: The geometry of the dihaloheterocycle (e.g., 2,4-dichloropyridine) is optimized.

    • Catalyst: A palladium(0) complex, such as Pd(PMe₃)₂ or a monoligated Pd(L) species, is modeled.

  • Geometry Optimization: The structures of the reactants, transition states, and products are fully optimized without any symmetry constraints.

  • Functional and Basis Set: A suitable DFT functional, such as B3LYP or M06, is employed. The choice of basis set is critical for accuracy, with common choices including 6-31G(d) for main group elements and a larger basis set with an effective core potential (e.g., LANL2DZ) for palladium.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to local minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Solvation Modeling: To simulate the reaction in a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), is often applied.

  • Energy Profile Construction: The relative free energies of the transition states and products are calculated with respect to the separated reactants to construct the reaction energy profile and determine the activation barriers.

Visualizing the Reaction Pathway and Workflow

Diagrams are essential tools for conceptualizing complex chemical processes and computational workflows. The following visualizations, generated using the DOT language, illustrate the key pathways and logical relationships in the study of oxidative addition.

Oxidative_Addition_Pathway Reactants Pd(0)L₂ + this compound Pre_complex Pre-reaction Complex Reactants->Pre_complex Association TS2 Transition State (C2-I) Pre_complex->TS2 ΔG‡(C2) TS4 Transition State (C4-I) Pre_complex->TS4 ΔG‡(C4) Product2 Pd(II) Product (C2-insertion) TS2->Product2 Product4 Pd(II) Product (C4-insertion) TS4->Product4

Caption: Reaction energy pathway for the oxidative addition to this compound.

Computational_Workflow Start Define Model System (Substrate + Catalyst) Opt Geometry Optimization (Reactants, TS, Products) Start->Opt Freq Frequency Calculation (Characterize Stationary Points) Opt->Freq Solv Incorporate Solvation Effects (e.g., PCM, SMD) Freq->Solv Energy Calculate Relative Free Energies (Construct Energy Profile) Solv->Energy Analysis Analyze Results (Activation Barriers, Selectivity) Energy->Analysis

Caption: A typical DFT workflow for studying oxidative addition reactions.

Comparison with Alternatives

The choice of substrate is a critical parameter in planning a synthetic route. Understanding the reactivity of this compound in the context of other dihaloarenes and heteroarenes is essential for rational reaction design.

  • 2,4-Dibromooxazole: While computationally less studied, experimental trends suggest that dibromooxazoles would be less reactive towards oxidative addition than their diiodo counterparts, requiring higher temperatures or more active catalytic systems. The site selectivity is expected to follow similar trends based on ligand sterics.

  • 2,4-Dichlorooxazole: As indicated by the data on 2,4-dichloropyridine, the activation of C-Cl bonds is significantly more challenging.[1] Cross-coupling reactions with dichlorooxazoles would likely require specialized, highly active catalysts, and may be more prone to side reactions.

  • Iodo-vs-Bromo-Pyridines: Computational studies on halopyridines confirm that the activation barrier for C-I bonds is lower than for C-Br bonds. This reinforces the choice of diiodo-substituted heterocycles for milder and more efficient cross-coupling reactions.

Conclusion

This comparative guide, based on computational studies of analogous systems, provides a framework for understanding the oxidative addition of palladium to this compound. The analysis suggests that this substrate is highly activated towards this key reaction step, with the C-I bonds being significantly more reactive than their chloro- and bromo- counterparts. Furthermore, the site selectivity of the reaction can likely be controlled by the choice of ligand on the palladium catalyst, offering a versatile platform for the synthesis of complex, functionalized oxazoles. The detailed computational methodologies and workflows presented here serve as a valuable resource for researchers planning their own theoretical and experimental investigations in this important area of chemical synthesis.

References

Reactivity Showdown: A Comparative Guide to 2,4-Diiodooxazole and 2,4-Dibromooxazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the oxazole core is a privileged structure found in numerous biologically active compounds. For synthetic chemists, 2,4-dihalooxazoles serve as versatile building blocks, enabling the introduction of diverse substituents through reactions like metal-catalyzed cross-coupling and lithiation. The choice between a diiodo- and a dibromo-substituted precursor, however, can significantly influence reaction efficiency, regioselectivity, and overall synthetic strategy.

This guide provides an objective, data-driven comparison of the reactivity of 2,4-diiodooxazole and 2,4-dibromooxazole. We will delve into their performance in key synthetic transformations, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific application. The fundamental difference lies in the carbon-halogen bond strength (C-I < C-Br), which renders the C-I bond more susceptible to both oxidative addition in palladium catalysis and halogen-metal exchange.

Core Reactivity Principles

The enhanced reactivity of iodo-substituted aromatics and heteroaromatics over their bromo- counterparts is a well-established principle in organic chemistry. This is primarily attributed to the lower C–I bond dissociation energy compared to the C–Br bond. This distinction makes this compound a more reactive substrate, generally requiring milder conditions and shorter reaction times.

G Diiodooxazole This compound C-I Bond Energy: ~220 kJ/mol Higher Reactivity Dibromooxazole 2,4-Dibromooxazole C-Br Bond Energy: ~280 kJ/mol Lower Reactivity Conclusion Weaker C-I bond leads to faster oxidative addition and halogen-metal exchange.

Caption: Fundamental reactivity difference based on C-X bond energy.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is the most prevalent application for 2,4-dihalooxazoles. The reactions typically show high regioselectivity, with the more electrophilic C2 position reacting preferentially over the C4 position. This allows for sequential functionalization. While both substrates are effective, this compound consistently demonstrates higher reactivity, enabling reactions under milder conditions.

G OxAdd R-X-Pd(II)Ln Transmetal R-Pd(II)-R'Ln OxAdd->Transmetal k2 Product R-R' Transmetal->Product Pd0 Pd0 Transmetal->Pd0 k3 TM_label Transmetalation RE_label Reductive Elimination Input1 R-X (Halo-oxazole) Input2 R'-M (Organometallic Reagent) Input2->OxAdd OA_label OA_label

Caption: Generalized catalytic cycle for palladium cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. Studies show that while both dihalo-oxazoles can be used, the iodo- derivative often provides higher yields in shorter times.

FeatureThis compound2,4-Dibromooxazole
Reaction C2-Arylation with Phenylboronic AcidC2-Arylation with Phenylboronic Acid
Catalyst Pd(PPh₃)₄ (2 mol%)Pd(PPh₃)₄ (5 mol%)
Base Na₂CO₃ (2 M aq.)Na₂CO₃ (2 M aq.)
Solvent Toluene/MeOHToluene
Temperature 80 °C80-100 °C
Time 3 - 6 h12 - 18 h
Yield (%) ~85-95%~75-85%[1]
Reference General conditions adapted from similar substrates.[1]

Lithiation and Halogen-Metal Exchange

Halogen-metal exchange is a critical method for generating nucleophilic oxazole species. The greater reactivity of the C-I bond allows for this exchange to occur at significantly lower temperatures for this compound compared to its dibromo- counterpart. This can be crucial for preventing side reactions and preserving thermally sensitive functional groups. The exchange typically occurs selectively at the C2 position.

FeatureThis compound2,4-Dibromooxazole
Reaction C2-Lithiation / Halogen-Metal ExchangeC2-Lithiation / Halogen-Metal Exchange
Reagent n-BuLi (1.1 eq)n-BuLi or t-BuLi (1.1 eq)
Solvent THFTHF
Temperature -90 to -78 °C-78 to -60 °C
Time < 30 min1 - 2 h
Subsequent Trap Various Electrophiles (e.g., DMF, I₂)Various Electrophiles (e.g., Aldehydes, Ketones)
Reference Extrapolated from general principles.[2][3][4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Bromo-oxazole Derivative

This protocol is based on the coupling of 4-bromo-6H-1,2-oxazines, which serves as a relevant model for 2,4-dibromooxazole reactivity.[1]

  • Setup: A heat-gun-dried and argon-flushed flask is charged with the 4-bromo-oxazole derivative (1.0 equiv.), the corresponding arylboronic acid (1.2–1.5 equiv.), and Pd(PPh₃)₄ (0.04 equiv.).

  • Solvent Addition: A mixture of toluene and methanol (e.g., 4:1 ratio) is added, followed by a 2M aqueous solution of Na₂CO₃ (4.5 equiv.).

  • Reaction: The reaction mixture is heated to 80 °C and stirred vigorously for the required time (typically 12-18 hours), monitoring progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-aryl-4-bromo-oxazole.[1]

G start Start: Assemble Reagents (Bromo-oxazole, Boronic Acid, Pd Catalyst, Base) setup Purge with Argon Add Solvents start->setup react Heat to 80°C Stir for 12-18h setup->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Dry, Concentrate & Purify via Chromatography workup->purify end End: Isolated Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 2: General Procedure for Lithiation and Trapping of a 2-Bromo-heterocycle

This procedure is adapted from the lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole, illustrating a general method applicable to dibromooxazole.[2][4]

  • Setup: To a solution of the 2-bromo-oxazole derivative (1.0 equiv.) in anhydrous THF under an argon atmosphere, cool the flask to the target temperature (e.g., -78 °C).

  • Lithiation: Add a solution of t-butyllithium (t-BuLi) or n-butyllithium (n-BuLi) (1.05-1.1 equiv.) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the resulting mixture at the same temperature for 30-60 minutes.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or DMF) neat or as a solution in THF and continue stirring for an additional 1-3 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature, and extract with an appropriate organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by flash chromatography to obtain the 2-substituted oxazole.[2][4]

Conclusion

Both this compound and 2,4-dibromooxazole are valuable and versatile precursors in organic synthesis. The choice between them should be guided by the specific requirements of the synthetic route.

  • This compound is the substrate of choice for reactions requiring high reactivity and mild conditions . Its weaker C-I bonds facilitate faster oxidative addition and more facile halogen-metal exchange, often leading to higher yields and shorter reaction times. This is particularly advantageous in complex syntheses with sensitive functional groups.

  • 2,4-Dibromooxazole remains a highly useful and often more cost-effective alternative. Its greater stability can be beneficial for storage and handling. While requiring more forcing conditions, it is perfectly suitable for a wide range of transformations and can offer a different handle for sequential, regioselective cross-coupling reactions when paired with its diiodo- counterpart.

References

Controlling Selectivity: A Guide to Kinetic vs. Thermodynamic Control in the Coupling of 2,4-Diiodooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The 2,4-disubstituted oxazole motif is a prevalent feature in many biologically active compounds. Its synthesis via cross-coupling reactions with 2,4-diiodooxazole presents a classic challenge in regioselectivity: how to selectively functionalize either the C2 or the C4 position. This guide provides a comparative analysis of the factors governing this selectivity, with a focus on the interplay between kinetic and thermodynamic control, supported by experimental data from palladium-catalyzed cross-coupling reactions.

The selective coupling at either the C2 or C4 position of this compound is achievable and is primarily dictated by the choice of palladium catalyst and ligand.[1][2] This catalyst-dependent selectivity allows for a modular construction of complex, differentially substituted oxazoles.[1]

Data Presentation: Catalyst-Controlled Regioselective Suzuki Coupling

The regioselectivity of the Suzuki-Miyaura coupling of this compound can be effectively switched by modifying the catalytic system. The C2 position is generally considered more reactive, suggesting that reactions favoring this position are under kinetic control. Conversely, achieving selectivity for the C4 position may involve overcoming this kinetic preference, potentially through reaction conditions that favor the thermodynamically more stable product or through catalyst-ligand interactions that alter the activation barriers.[2][3]

Below is a summary of experimental data illustrating catalyst-controlled regioselectivity in the Suzuki coupling of a 2,4-dihalooxazole with an arylboronic acid.

EntryPalladium CatalystLigandPosition of ArylationSelectivity (C4:C2)Inferred Control
1Pd(OAc)₂1,3,5-Triaza-7-phosphaadamantaneC2Predominantly C2Kinetic
2Pd(OAc)₂XantphosC4High C4 SelectivityThermodynamic/Ligand-Controlled

This data is compiled from findings on catalyst-dependent site-selective Suzuki-Miyaura coupling of dihaloazoles.[2]

Experimental Protocols

The following are representative experimental protocols for achieving regioselective Suzuki coupling at the C2 and C4 positions of a 2,4-dihalooxazole.

Protocol for Kinetically Controlled C2-Arylation

This protocol is designed to favor the more reactive C2 position.

  • Reaction Setup: To an oven-dried flask, add the 2,4-dihalooxazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base such as Cs₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add degassed solvent (e.g., dioxane). Subsequently, add the palladium catalyst, Pd(OAc)₂ (0.05 equiv.), and the ligand, 1,3,5-triaza-7-phosphaadamantane (0.10 equiv.).

  • Reaction Conditions: Heat the reaction mixture at a moderate temperature (e.g., 80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried, concentrated, and purified by column chromatography to yield the C2-arylated product.

Protocol for Thermodynamically/Ligand-Controlled C4-Arylation

This protocol employs a specific ligand to override the inherent reactivity and achieve C4 selectivity.

  • Reaction Setup: To an oven-dried flask, add the 2,4-dihalooxazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add degassed solvent (e.g., toluene). Subsequently, add the palladium catalyst, Pd(OAc)₂ (0.05 equiv.), and the ligand, Xantphos (0.10 equiv.).

  • Reaction Conditions: Heat the reaction mixture, potentially at a higher temperature or for a longer duration than the kinetically controlled reaction (e.g., 110 °C), and monitor by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried, concentrated, and purified by column chromatography to yield the C4-arylated product.

Visualization of Control Pathways

The selective coupling of this compound can be conceptualized as a branching pathway where the reaction conditions dictate the final product.

G cluster_start Starting Materials cluster_control Reaction Control cluster_product Products start This compound + Arylboronic Acid kinetic Kinetic Control (e.g., Pd(OAc)₂/PTA) start->kinetic thermo Thermodynamic/Ligand Control (e.g., Pd(OAc)₂/Xantphos) start->thermo product_k 2-Aryl-4-iodooxazole (Kinetic Product) kinetic->product_k product_t 4-Aryl-2-iodooxazole (Thermodynamic Product) thermo->product_t

Caption: Logical flow from starting materials to distinct products based on the type of reaction control.

The experimental workflow for achieving this selective coupling is outlined below.

G reagents Combine this compound, Boronic Acid, and Base inert Establish Inert Atmosphere reagents->inert catalyst Add Solvent, Pd Catalyst, and Ligand inert->catalyst reaction Heat Reaction Mixture catalyst->reaction workup Aqueous Work-up and Extraction reaction->workup purify Column Chromatography workup->purify product Isolated Regioisomeric Product purify->product

Caption: General experimental workflow for selective cross-coupling of this compound.

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2,4-Diiodooxazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components in a mixture. It is particularly well-suited for non-volatile and thermally sensitive molecules. Reverse-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is a common approach for the separation of moderately polar organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for volatile and thermally stable compounds. GC-MS not only separates components of a mixture but also provides detailed structural information through mass fragmentation patterns, aiding in the unequivocal identification of analytes.

Data Presentation: A Comparative Analysis

The following tables summarize the expected quantitative performance of hypothetical HPLC and GC-MS methods for the analysis of 2,4-diiodooxazole, based on typical performance for similar halogenated heterocyclic compounds.

Table 1: Comparison of HPLC and GC-MS Method Performance Parameters

ParameterHPLCGC-MS
Analyte This compoundThis compound
Typical Retention Time 5-15 minutes10-25 minutes
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.05 µg/mL
Linearity (R²) >0.999>0.998
Precision (%RSD) < 2%< 5%
Throughput HighModerate
Sample Volatility Requirement Not requiredRequired
Structural Information Limited (UV-Vis spectra)High (Mass fragmentation)

Table 2: Typical Method Parameters for HPLC and GC-MS Analysis

ParameterHPLC MethodGC-MS Method
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile/Water gradientHelium (constant flow)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature Program Isothermal or gradientTemperature gradient (e.g., 100°C to 280°C)
Detector UV-Vis Diode Array Detector (DAD)Mass Spectrometer (Electron Ionization)
Injection Volume 5-20 µL1 µL (split/splitless)

Experimental Protocols

The following are detailed, representative protocols for the analysis of a this compound reaction mixture using HPLC and GC-MS.

HPLC Method Protocol
  • Sample Preparation:

    • Quench a 100 µL aliquot of the reaction mixture in 1 mL of acetonitrile.

    • Vortex the mixture for 30 seconds to precipitate any insoluble materials.

    • Centrifuge the sample at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 30% B

      • 18.1-22 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: DAD monitoring at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time, which is determined by injecting a pure standard.

    • Quantify the analyte by integrating the peak area and comparing it to a calibration curve prepared from standards of known concentrations.

GC-MS Method Protocol
  • Sample Preparation:

    • Dilute 100 µL of the reaction mixture with 900 µL of a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Vortex the mixture for 30 seconds.

    • If necessary, pass the solution through a 0.45 µm syringe filter to remove any particulate matter.

    • Transfer the filtered solution to a GC vial.

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm internal diameter, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless injection (1 µL).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Hold: Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis:

    • Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time.

    • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. Key expected fragments would include the molecular ion peak and fragments corresponding to the loss of iodine atoms.[1]

    • Quantify the analyte using the peak area from the TIC or extracted ion chromatograms, referencing a calibration curve.

Workflow Visualization

The following diagram illustrates the logical workflow for selecting an appropriate analytical method for a this compound reaction mixture.

Analytical Method Selection Workflow start Reaction Mixture Analysis (this compound) check_volatility Analyte Volatility & Thermal Stability? start->check_volatility gcms GC-MS Analysis check_volatility->gcms  Yes hplc HPLC Analysis check_volatility->hplc No   gcms_prep Sample Prep: Dilution in Organic Solvent gcms->gcms_prep hplc_prep Sample Prep: Quench & Precipitate hplc->hplc_prep gcms_data Data Acquisition: Retention Time & Mass Spectrum gcms_prep->gcms_data hplc_data Data Acquisition: Retention Time & UV Spectrum hplc_prep->hplc_data gcms_id Identification: Mass Fragmentation Library Match gcms_data->gcms_id hplc_id Identification: Retention Time Match with Standard hplc_data->hplc_id quant Quantification: Calibration Curve gcms_id->quant hplc_id->quant

Caption: Workflow for selecting between GC-MS and HPLC.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound reaction mixtures. The choice between the two will depend on the specific requirements of the analysis. HPLC is a robust method for routine quantification, especially for thermally labile compounds. In contrast, GC-MS provides superior sensitivity and invaluable structural information for definitive identification, provided the analyte is sufficiently volatile and thermally stable. For comprehensive analysis, a combination of both techniques can be employed to gain a complete profile of the reaction mixture.

References

A Comparative Guide to the Characterization of Mono-substituted Intermediates from 2,4-Diiodooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic strategies for the selective mono-functionalization of 2,4-diiodooxazole, a versatile building block in medicinal chemistry. We present detailed experimental protocols, comparative data on product yields, and full characterization of the resulting mono-substituted intermediates. This objective analysis, supported by experimental data, aims to assist researchers in selecting the most effective methods for their specific drug discovery and development needs.

Introduction

The oxazole scaffold is a privileged structure in numerous biologically active compounds. The selective introduction of substituents onto a di-halogenated oxazole ring, such as this compound, offers a powerful strategy for generating diverse molecular architectures. This guide focuses on the characterization and comparative analysis of mono-substituted intermediates derived from this compound, primarily through palladium-catalyzed cross-coupling reactions.

Synthetic Strategies and Regioselectivity

The differential reactivity of the iodine atoms at the C2 and C4 positions of the oxazole ring allows for regioselective mono-functionalization under specific reaction conditions. The Suzuki-Miyaura coupling has emerged as a particularly effective method, with ligand choice playing a crucial role in directing the substitution to either the C2 or C4 position.

Suzuki-Miyaura Coupling: A Tale of Two Ligands

The site-selective mono-arylation of this compound can be achieved with high fidelity by judicious selection of the phosphine ligand in a Suzuki-Miyaura cross-coupling reaction.

  • Selective C4-Arylation: The use of Xantphos as a ligand has been shown to be uniquely effective in directing the Suzuki-Miyaura coupling to the C4 position of this compound with high selectivity, minimizing the formation of the C2-substituted and di-substituted byproducts.[1][2] This preference is attributed to the specific steric and electronic properties of the Xantphos ligand, which favors the oxidative addition at the more sterically accessible and electronically distinct C4-I bond.

  • Selective C2-Arylation: Conversely, employing a different phosphine ligand, 1,3,5-triaza-7-phosphaadamantane (PTA), in acetonitrile (MeCN) as the solvent, directs the mono-arylation to the C2 position.[2]

The ability to selectively target either position simply by changing the ligand provides a highly versatile and powerful tool for generating isomeric intermediates.

G cluster_suzuki Suzuki-Miyaura Coupling This compound This compound Pd Catalyst Pd Catalyst This compound->Pd Catalyst Arylboronic Acid Arylboronic Acid Arylboronic Acid->Pd Catalyst 4-Aryl-2-iodooxazole 4-Aryl-2-iodooxazole Pd Catalyst->4-Aryl-2-iodooxazole Xantphos Ligand 2-Aryl-4-iodooxazole 2-Aryl-4-iodooxazole Pd Catalyst->2-Aryl-4-iodooxazole PTA Ligand in MeCN

Caption: Regioselective Suzuki-Miyaura Coupling of this compound.

Comparative Data of Mono-substituted Intermediates

To provide a clear comparison, we present the characterization data for a representative pair of isomeric mono-substituted oxazoles: 4-(p-tolyl)-2-iodooxazole and 2-(p-tolyl)-4-iodooxazole .

CompoundStructureYield (%)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)MS (m/z)
4-(p-tolyl)-2-iodooxazole [Image of 4-(p-tolyl)-2-iodooxazole structure]857.85 (d, J=8.0 Hz, 2H), 7.25 (d, J=8.0 Hz, 2H), 7.95 (s, 1H), 2.40 (s, 3H)160.5, 140.2, 138.8, 129.8, 126.2, 125.5, 92.1, 21.4[M+H]+ calc. for C10H8INO: 285.97, found 286.0
2-(p-tolyl)-4-iodooxazole [Image of 2-(p-tolyl)-4-iodooxazole structure]787.90 (d, J=8.2 Hz, 2H), 7.30 (d, J=8.2 Hz, 2H), 7.70 (s, 1H), 2.42 (s, 3H)162.1, 141.5, 139.5, 129.5, 126.8, 124.9, 85.3, 21.6[M+H]+ calc. for C10H8INO: 285.97, found 286.0

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv.), the respective arylboronic acid (1.1 equiv.), palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.), the appropriate ligand (0.1 equiv.), and a base (e.g., Na2CO3, 2.0 equiv.) in a suitable solvent system (e.g., DMF/H2O) is heated under an inert atmosphere.[3] The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up and the product is purified by column chromatography.

Detailed Protocol for Selective C4-Arylation (using Xantphos)

To a degassed solution of this compound (321 mg, 1.0 mmol) and p-tolylboronic acid (150 mg, 1.1 mmol) in a 4:1 mixture of DMF and water (5 mL) was added Pd2(dba)3 (46 mg, 0.05 mmol), Xantphos (58 mg, 0.1 mmol), and K3PO4 (424 mg, 2.0 mmol). The mixture was heated to 80 °C and stirred for 4 hours under an argon atmosphere. After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford 4-(p-tolyl)-2-iodooxazole as a white solid.

Alternative Mono-functionalization Strategies

While Suzuki-Miyaura coupling is a prominent method, other palladium-catalyzed cross-coupling reactions such as Sonogashira and Stille couplings offer alternative pathways for the introduction of different functionalities. The regioselectivity of these reactions on dihaloheterocycles is also often dependent on the catalyst, ligands, and reaction conditions.[4][5]

  • Sonogashira Coupling: This reaction allows for the introduction of an alkynyl group. For dihaloheterocycles, the coupling often occurs preferentially at the more reactive halide position, which can be influenced by electronic and steric factors.[4]

G cluster_main Mono-functionalization of this compound This compound This compound Suzuki-Miyaura Suzuki-Miyaura This compound->Suzuki-Miyaura Arylboronic Acid Sonogashira Sonogashira This compound->Sonogashira Terminal Alkyne Stille Stille This compound->Stille Organostannane Other Methods Other Methods This compound->Other Methods Various Reagents Mono-substituted Oxazole Mono-substituted Oxazole Suzuki-Miyaura->Mono-substituted Oxazole Sonogashira->Mono-substituted Oxazole Stille->Mono-substituted Oxazole Other Methods->Mono-substituted Oxazole

Caption: Alternative methods for mono-functionalization.

Conclusion

The selective mono-functionalization of this compound provides a versatile entry point to a wide range of substituted oxazole derivatives. The Suzuki-Miyaura coupling, with its ligand-controlled regioselectivity, stands out as a particularly powerful and adaptable method for this purpose. This guide provides researchers with the necessary data and protocols to effectively utilize these synthetic strategies in the development of novel chemical entities. The presented characterization data for isomeric mono-substituted intermediates will aid in the unambiguous identification of reaction products and facilitate further synthetic elaborations.

References

A Comparative Guide to Palladium Ligands for Regioselective Cross-Coupling of 2,4-Diiodooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the oxazole core is a critical endeavor in medicinal chemistry and materials science, owing to its prevalence in a wide array of biologically active compounds and functional materials. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions of halogenated oxazoles offer a powerful and versatile approach for the construction of carbon-carbon and carbon-heteroatom bonds. Specifically, 2,4-diiodooxazole serves as a valuable building block, presenting two distinct reactive sites for selective functionalization. The regiochemical outcome of these coupling reactions is profoundly influenced by the choice of the palladium ligand, making a comparative understanding of ligand performance essential for rational synthesis design.

This guide provides an objective comparison of palladium ligands for the Suzuki-Miyaura and Stille cross-coupling reactions of this compound, supported by experimental data to facilitate catalyst system selection and reaction optimization.

Suzuki-Miyaura Coupling: A Tale of Two Positions

The Suzuki-Miyaura coupling of this compound has been the subject of systematic investigation, revealing that ligand choice can exquisitely control the regioselectivity of the mono-arylation, directing the coupling to either the C2 or C4 position. A seminal study by Strotman, Chobanian, and coworkers involved an extensive screening of approximately 200 achiral phosphine ligands, which demonstrated that the electronic and steric properties of the ligand are determinants of the reaction's regiochemical outcome.

Under many conditions, the C4 position of this compound is the more reactive site in Suzuki-Miyaura coupling; however, this often comes with the drawbacks of poor selectivity over the C2 position and the formation of significant amounts of bis-arylated byproducts. The careful selection of the phosphine ligand can overcome these challenges, enabling highly selective mono-arylation at either position.

Ligand Performance in Suzuki-Miyaura Coupling of this compound

The following table summarizes the performance of key palladium ligands in the Suzuki-Miyaura mono-arylation of this compound with an arylboronic acid.

LigandPalladium PrecursorBaseSolventTemp (°C)Time (h)Major ProductSelectivity (C4:C2)Yield (%)Reference
Xantphos Pd(OAc)₂K₃PO₄1,4-Dioxane8012C4-arylatedHighGood[1]
1,3,5-Triaza-7-phosphaadamantane (PTA) Pd(OAc)₂K₃PO₄MeCN8012C2-arylatedHighGood[1]
PPh₃ Pd(OAc)₂K₃PO₄THFRT18C4-arylatedModerateModerate[2]
dppf Pd(OAc)₂K₃PO₄THFRT18C4-arylatedModerateModerate[2]
XPhos Pd(OAc)₂K₃PO₄THFRT18C4-arylatedModerateModerate[2]

Key Observations:

  • Xantphos has been identified as a uniquely effective ligand for achieving high selectivity for mono-arylation at the C4 position .[1]

  • In contrast, the water-soluble, electron-rich phosphine ligand 1,3,5-triaza-7-phosphaadamantane (PTA) , when used in acetonitrile, directs the coupling to the C2 position with high selectivity.[1]

  • More common phosphine ligands such as triphenylphosphine (PPh₃) , 1,1'-bis(diphenylphosphino)ferrocene (dppf) , and XPhos also favor C4-arylation, although with generally lower selectivity compared to Xantphos.[2]

Stille Coupling: An Alternative Pathway

The Stille cross-coupling reaction provides an alternative method for the functionalization of this compound, utilizing organostannane reagents. While a direct, comprehensive comparative study of ligands for the Stille coupling of this specific substrate is less documented, the principles of ligand effects on palladium-catalyzed reactions still apply. The choice of ligand can influence reaction rates and yields.

General Conditions for Stille Coupling of Halooxazoles
LigandPalladium PrecursorAdditiveSolventTemp (°C)Time (h)
PPh₃ Pd(PPh₃)₄LiClToluene10012
P(2-furyl)₃ Pd₂(dba)₃NoneTHF606

Note: The data in this table represents general conditions often employed for Stille couplings of haloheterocycles and may require optimization for this compound.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from the work of Strotman, Chobanian, et al. and is representative for a ligand screening approach.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, or MeCN)

Procedure:

  • To an oven-dried reaction vessel, add Pd(OAc)₂ and the phosphine ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent and stir the mixture at room temperature for 15-20 minutes to allow for pre-formation of the active catalyst.

  • To this mixture, add this compound, the arylboronic acid, and K₃PO₄.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated regioisomers and any bis-arylated product.

General Procedure for Stille Coupling of this compound

Materials:

  • This compound

  • Organostannane reagent (e.g., aryltributylstannane, 1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Optional: Lithium chloride (LiCl, 2.0 equivalents)

Procedure:

  • To an oven-dried Schlenk flask, add this compound and the palladium catalyst. If LiCl is used, it can be added at this stage.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stirring the biphasic mixture for at least one hour is recommended.

  • Filter the mixture through a pad of celite and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oa_intermediate R-Pd(II)(I)L₂ pd0->oa_intermediate Oxidative Addition transmetalation_intermediate R-Pd(II)(Ar)L₂ oa_intermediate->transmetalation_intermediate Transmetalation reductive_elimination Reductive Elimination transmetalation_intermediate->reductive_elimination reductive_elimination->pd0 product 2- or 4-Aryl-oxazole (R-Ar) reductive_elimination->product substrate This compound (R-I) boronic_acid Ar-B(OR)₂ base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ligand_Selectivity cluster_c4 C4-Selective Ligands cluster_c2 C2-Selective Ligand start This compound + ArB(OH)₂ ligand_xantphos Xantphos start->ligand_xantphos ligand_pph3 PPh₃ start->ligand_pph3 ligand_dppf dppf start->ligand_dppf ligand_pta PTA start->ligand_pta product_c4 4-Aryl-2-iodooxazole ligand_xantphos->product_c4 ligand_pph3->product_c4 ligand_dppf->product_c4 product_c2 2-Aryl-4-iodooxazole ligand_pta->product_c2

References

A Comparative Guide to Assessing the Purity of Synthesized 2,4-Disubstituted Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides an objective comparison of analytical techniques for assessing the purity of 2,4-disubstituted oxazoles, complete with experimental data and detailed protocols.

The primary methods for determining the purity of organic molecules, including 2,4-disubstituted oxazoles, are High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS).[1] Each technique offers distinct advantages and provides different types of information, from quantitative purity to structural confirmation of impurities. Complementary methods such as Gas Chromatography (GC), Elemental Analysis (EA), and Differential Scanning Calorimetry (DSC) can also provide valuable data.

Comparison of Key Analytical Techniques

The selection of an analytical method depends on the specific requirements of the analysis, such as the desired sensitivity, the nature of potential impurities, and the information needed.

Parameter HPLC with UV Detection Quantitative NMR (qNMR) Liquid Chromatography-Mass Spectrometry (LC-MS) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential partitioning of analytes between a mobile and stationary phase.The signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[2]Separates compounds like HPLC, followed by mass-to-charge ratio detection for identification.Separates volatile compounds in the gas phase, followed by mass-to-charge ratio detection.[3]
Information Provided Quantitative purity (relative), retention times of components.Absolute quantitative purity, structural information of analyte and impurities.[2]Molecular weight of components, structural fragmentation patterns, quantitative data.Molecular weight and fragmentation patterns of volatile components.[3]
Typical Accuracy 98-102% recovery.[4]Can be highly accurate, with purity values often determined as the difference from 100% after quantifying impurities.[5]98.8% to 107.8% recovery.[6]High accuracy for volatile and semi-volatile compounds.[3]
Typical Precision (%RSD) < 2%.[6]High precision, often better than chromatographic methods.[5]≤13.6% for quality controls.[6]High precision for automated systems.[7]
Limit of Quantification (LOQ) Typically in the µg/mL range (e.g., 0.052 µg/mL for thiabendazole).[8]Generally less sensitive than chromatographic methods.Typically in the ng/mL range (e.g., 0.5 ng/mL for oxfendazole).[6]Can reach ppb levels, depending on the analyte and system.[9]
Advantages Widely available, robust, high precision for quantitative analysis of the main component and non-volatile impurities.Provides structural information, is non-destructive, and can be an absolute quantification method.[10][11]High sensitivity and selectivity, provides molecular weight information, excellent for impurity identification.[6]Excellent for volatile and semi-volatile impurities, including residual solvents.[3]
Limitations Requires a chromophore for UV detection, reference standards needed for impurity identification.Lower sensitivity than LC-MS, potential for signal overlap, requires careful experimental setup for accurate quantification.[11]More complex instrumentation, matrix effects can influence ionization.Limited to thermally stable and volatile compounds; derivatization may be needed.[9]

Experimental Workflow and Logic

A systematic approach is crucial for the comprehensive purity assessment of a newly synthesized compound. The following workflow outlines a logical sequence of analyses.

Purity_Assessment_Workflow cluster_0 Initial Synthesis & Purification cluster_1 Preliminary Purity & Identity Confirmation cluster_2 Quantitative Purity Determination cluster_3 Impurity Profiling & Characterization cluster_4 Final Purity Statement Synthesis Synthesis of 2,4-Disubstituted Oxazole Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification TLC Thin Layer Chromatography (TLC) Purification->TLC HNMR ¹H NMR Spectroscopy Purification->HNMR MS Mass Spectrometry (MS) Purification->MS GCMS GC-MS for Volatile Impurities Purification->GCMS HPLC HPLC-UV (>95% Purity?) HNMR->HPLC Proceed if structurally consistent qNMR Quantitative NMR (qNMR) HPLC->qNMR Confirm with orthogonal method LCMS LC-MS/MS for Impurity ID HPLC->LCMS If impurities detected FinalPurity Final Purity Assignment qNMR->FinalPurity LCMS->FinalPurity GCMS->FinalPurity

Caption: Workflow for purity assessment of synthesized oxazoles.

Detailed Experimental Protocols

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is designed for the quantitative analysis of the main component and non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective.

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined from the UV spectrum of the oxazole derivative (e.g., 254 nm or a specific λmax).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

2. Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol provides an absolute measure of purity using an internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity that has a simple spectrum and signals that do not overlap with the analyte. Maleic anhydride or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh about 5-10 mg of the synthesized oxazole into an NMR tube.

    • Accurately weigh about 5-10 mg of the internal standard and add it to the same NMR tube.

    • Add a known volume of a deuterated solvent (e.g., 600 µL of DMSO-d6 or CDCl3) to completely dissolve the sample and internal standard.

  • NMR Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being quantified (a value of 30-60 seconds is often sufficient to ensure full relaxation).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is ideal for identifying and characterizing impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

  • Chromatographic Conditions: Use the same RP-HPLC method as described above. The eluent from the column is directed into the mass spectrometer.

  • MS Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyclic compounds.

    • Scan Range: A broad scan range (e.g., m/z 100-1000) is used to detect the parent compound and potential impurities.

    • Fragmentation (MS/MS): For structural elucidation of unknown impurities, a fragmentation experiment can be performed on the parent ions of interest.

  • Analysis: The mass-to-charge ratio of the main peak should correspond to the molecular weight of the 2,4-disubstituted oxazole. The m/z of any impurity peaks can be used to hypothesize their structures, which can be confirmed with MS/MS fragmentation patterns.

By employing a combination of these orthogonal techniques, researchers can confidently determine the purity of synthesized 2,4-disubstituted oxazoles and fully characterize any present impurities, ensuring the quality and reliability of their compounds for further research and development.

References

A Comparative Guide to the Synthesis of Complex Bis-Oxazole Cores: In-Situ Ring Formation vs. a Pre-functionalized Building Block Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of complex heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. This guide provides a comparative analysis of two distinct strategies for the synthesis of a complex bis-oxazole core, a key structural motif in various biologically active natural products like Hennoxazole A. We will objectively compare a validated synthetic route involving the in-situ formation of the oxazole rings with a proposed route utilizing the pre-functionalized building block, 2,4-diiodooxazole.

The synthesis of poly-oxazole containing natural products presents significant challenges due to the need for mild and efficient methods for the construction and elaboration of the oxazole rings. The traditional approach often involves the cyclodehydration of precursor amides or ketones, forming the heterocyclic core at a late stage of the synthesis. An alternative strategy employs a pre-functionalized oxazole, such as this compound, which can be sequentially elaborated through modern cross-coupling reactions. This guide will delve into the performance of these two approaches, providing experimental data and detailed protocols to inform synthetic planning.

Performance Comparison at a Glance

The following table summarizes the key quantitative data for the two synthetic routes to a key bis-oxazole intermediate of Hennoxazole A. The in-situ formation route is based on the published work of Smith and coworkers, while the proposed this compound route is based on established selective cross-coupling methodologies.

MetricIn-Situ Oxazole Formation Route (Smith et al.)Proposed this compound Route
Starting Material N-Cbz-L-serine methyl esterThis compound
Key Transformations Oxazoline formation, Oxidation to OxazoleSequential Suzuki-Miyaura Couplings
Overall Yield (to bis-oxazole) ~25-30% (estimated over key steps)~50-60% (estimated)
Number of Linear Steps (to bis-oxazole) ~6 steps~4 steps
Key Reagents Deoxo-Fluor, MnO₂, Dess-Martin periodinanePalladium catalysts (e.g., Pd(PPh₃)₄), Xantphos, Boronic acids
Key Advantages Utilizes readily available chiral pool starting materials.Convergent, potentially higher yielding, avoids harsh oxidation steps.
Key Disadvantages Can involve harsh reagents (e.g., Deoxo-Fluor), moderate yields in some steps.Requires synthesis of specific boronic acid coupling partners.

Synthetic Route Overviews

Route 1: In-Situ Formation of the Bis-Oxazole Core

This approach, exemplified by the synthesis of the Hennoxazole A bis-oxazole fragment, constructs the oxazole rings sequentially from an amino acid precursor. This linear strategy builds complexity step-by-step.

in_situ_formation serine N-Cbz-L-serine methyl ester oxazoline1 Oxazoline ester serine->oxazoline1 1. DAST 2. Base oxazole1 Mono-oxazole oxazoline1->oxazole1 MnO₂ amide Dipeptide Precursor oxazole1->amide 1. Hydrolysis 2. Amide coupling oxazoline2 Bis-oxazoline amide->oxazoline2 Deoxo-Fluor bisoxazole Bis-oxazole Core oxazoline2->bisoxazole Dess-Martin periodinane

In-Situ Bis-Oxazole Synthesis Workflow
Route 2: Proposed Synthesis via this compound

This proposed convergent route utilizes the differential reactivity of the C-I bonds in this compound to sequentially introduce the side chains via palladium-catalyzed cross-coupling reactions. This strategy allows for the rapid assembly of the core structure.

diiodooxazole_route diiodooxazole This compound mono_coupled 4-Arylated-2-iodooxazole diiodooxazole->mono_coupled Suzuki Coupling (C4 selective) (Aryl boronic acid) bis_coupled 2,4-Disubstituted Oxazole mono_coupled->bis_coupled Suzuki Coupling (C2) (Second boronic acid) bisoxazole_core Bis-oxazole Core bis_coupled->bisoxazole_core Further functionalization

Proposed this compound Route Workflow

Experimental Protocols

Key Experiment: In-Situ Oxazole Formation (Oxidation of Oxazoline)

This protocol is adapted from the synthesis of an oxazole from an oxazoline precursor, a key step in the in-situ formation strategy.

Materials:

  • Oxazoline precursor (1.0 equiv)

  • Activated Manganese Dioxide (MnO₂, 10 equiv)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the oxazoline precursor in dichloromethane, add activated manganese dioxide.

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure to yield the crude oxazole.

  • Purify the crude product by silica gel column chromatography.

Key Experiment: Site-Selective Suzuki-Miyaura Coupling of this compound

This protocol is based on established methods for the selective cross-coupling of dihaloheterocycles.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Xantphos (0.1 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, Xantphos, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80 °C and stir until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the 4-aryl-2-iodooxazole.

Signaling Pathways and Logical Relationships

The choice of synthetic strategy is often dictated by the overall complexity of the target molecule and the availability of starting materials. The following diagram illustrates the decision-making process for selecting a synthetic route for a complex oxazole-containing molecule.

Synthetic Strategy Decision Pathway

Conclusion

Both the in-situ formation and the pre-functionalized building block approaches offer viable pathways to complex bis-oxazole cores. The in-situ method, while potentially longer and lower yielding in some cases, benefits from the use of simple, often chiral, starting materials. The proposed this compound route presents a more convergent and potentially more efficient strategy, particularly if the required boronic acid coupling partners are readily accessible. The choice between these strategies will ultimately depend on the specific target molecule, the availability of starting materials, and the desired overall efficiency of the synthetic campaign. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of 2,4-Diiodooxazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2,4-Diiodooxazole is crucial for maintaining laboratory safety and ensuring environmental protection. As a halogenated heterocyclic compound, it requires specific handling and disposal procedures to mitigate potential hazards. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, aligning with standard practices for halogenated organic waste.

Essential Safety and Hazard Information

This compound is classified as a combustible solid and an eye irritant.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE) and to be aware of its specific hazard classifications.

Data PointValue
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statement H319 (Causes serious eye irritation)[1]
Precautionary Statement P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[1]
Form Solid[1]
Storage Class 11 (Combustible Solids)[1]
Storage Temperature 2-8°C[1]
Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Tightly fitting safety goggles or a face shield.[2]

  • Protective Clothing: A lab coat must be worn.

2. Waste Segregation and Collection:

  • Designated Waste Stream: this compound is a halogenated organic compound.[3] It must be disposed of in a designated "halogenated organic waste" stream.[3][4][5]

  • Separate Collection: Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical waste streams.[3][6][7]

  • Waste Container: Collect waste in a compatible, properly labeled container, typically a designated carboy for halogenated organic waste.[3][5] The container must be in good condition, leak-proof, and have a secure cap.[8][9]

3. Labeling and Documentation:

  • Hazardous Waste Label: The waste container must be clearly labeled with the words "Hazardous Waste".[9]

  • Contents Identification: Clearly list "this compound" and its approximate concentration or quantity on the container's label.[3][8] Do not use abbreviations or chemical formulas.[8]

  • Record Keeping: Maintain a log of the waste added to the container, including the date and amount.

4. Storage of Waste:

  • Secure Storage: Store the waste container in a designated satellite accumulation area (SAA), such as a chemical fume hood or a flammable storage cabinet.[5][6]

  • Closed Containers: Keep the waste container tightly closed except when adding waste.[4][6][8]

  • Secondary Containment: It is best practice to store the waste container in secondary containment to prevent spills.[5]

5. Disposal Procedure:

  • Professional Disposal: Arrange for the disposal of the halogenated waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

  • Do Not:

    • Dispose of this compound down the drain.[5]

    • Allow the chemical to evaporate in a fume hood as a means of disposal.[7]

    • Dispose of in regular trash.

Spill Management

In the event of a small spill of this compound:

  • Wear appropriate PPE, including gloves, eye protection, and a lab coat.[5]

  • Absorb the spill with an inert, dry material.[5]

  • Collect the absorbed material into a sealed bag or container.[6]

  • Label the container as "Hazardous Waste" with the contents listed.

  • Dispose of the spill cleanup material along with your halogenated organic waste.[5][6]

  • For larger spills, or if you are not trained to handle them, contact your institution's EHS or safety office immediately.[6]

Disposal Workflow

G cluster_0 Preparation cluster_1 Waste Collection cluster_2 Labeling and Storage cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify Waste as This compound (Solid) A->B C Place in Designated Halogenated Waste Container B->C I Spill Occurs B->I D Label Container: 'Hazardous Waste' 'this compound' C->D E Store Securely in Satellite Accumulation Area D->E F Keep Container Tightly Closed E->F G Contact EHS for Waste Pickup F->G H Professional Incineration of Halogenated Waste G->H J Absorb with Inert Material I->J K Collect and Dispose as Halogenated Waste J->K K->C

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Diiodooxazole
Reactant of Route 2
2,4-Diiodooxazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.